4-(Ethylamino)-3-nitrobenzoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(ethylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLTXYDVYDWSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182178 | |
| Record name | N-Ethyl-3-nitro PABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-74-1 | |
| Record name | 4-(Ethylamino)-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-3-nitro PABA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-3-nitro PABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYL-3-NITRO PABA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Z4SA9W8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-(Ethylamino)-3-nitrobenzoic acid CAS 2788-74-1 properties
An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic acid (CAS 2788-74-1)
For the Modern Researcher and Drug Development Professional
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, CAS 2788-74-1. Eschewing a rigid template, this guide is structured to deliver field-proven insights and critical data in a logical, application-focused narrative. It is intended for professionals in chemical research and pharmaceutical development who require a deep, functional understanding of this versatile chemical intermediate.
Strategic Overview: A Multifaceted Building Block
This compound is an aromatic carboxylic acid containing three key functional groups: a carboxylic acid, a secondary amine (ethylamino), and a nitro group. This specific arrangement, particularly the ortho nitro group relative to the amine and meta to the carboxylic acid, dictates its reactivity and utility. The electron-withdrawing nature of the nitro and carboxyl groups significantly influences the aromatic ring's chemistry, while the amine and carboxyl moieties provide primary sites for synthetic modification.
Derivatives of nitrobenzoic acid are well-established as valuable precursors in the synthesis of complex heterocyclic compounds, many of which possess biological activity.[1] Therefore, understanding the properties of this specific molecule is crucial for its effective deployment in synthetic campaigns, particularly in the development of novel pharmaceutical agents and functional materials. Its identification as a potential impurity in active pharmaceutical ingredients, such as Bendamustine, further underscores the need for its precise characterization.[2]
Caption: Key aspects of this compound for researchers.
Core Physicochemical & Structural Characteristics
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound have been compiled from various sources and are summarized below. These parameters are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 2788-74-1 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₉H₁₀N₂O₄ | [3][5][6][7][8][9] |
| Molecular Weight | 210.19 g/mol | [3][5][6][7][8][9] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 239-240 °C | [3][6][10] |
| Boiling Point | 399.4 °C (at 760 mmHg) | [4][5] |
| Density | 1.403 g/cm³ (Predicted) | [4][10] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO).[2] Limited solubility in water is expected, with increased solubility in alkaline aqueous solutions due to salt formation. | |
| Canonical SMILES | CCNC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [3][5][7][9] |
| InChI | InChI=1S/C9H10N2O4/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13) | [6] |
Computational Data for In-Silico Modeling:
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 92.47 Ų | [7] |
| LogP (Predicted) | 1.7248 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 4 | [7] |
Synthesis Protocol: Base-Catalyzed Ester Hydrolysis
A common and reliable method for preparing this compound is through the hydrolysis of its corresponding ethyl ester. This procedure is a standard saponification reaction.
Causality Behind the Protocol:
-
Reactant Choice: Ethyl 4-ethylamino-3-nitrobenzoate is the direct precursor.
-
Reagent: Potassium Hydroxide (KOH) is a strong base used to catalyze the hydrolysis of the ester functional group. It attacks the electrophilic carbonyl carbon of the ester.
-
Solvent System: An aqueous ethanol mixture is employed. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the KOH.
-
Reaction Condition: Refluxing (heating the reaction to the solvent's boiling point) is used to increase the reaction rate, ensuring the hydrolysis proceeds to completion in a reasonable timeframe (e.g., 3 hours).[1]
-
Work-up: After the reaction, the mixture is typically acidified. This step is crucial to protonate the carboxylate salt formed during the reaction, causing the desired carboxylic acid product to precipitate out of the solution, allowing for its isolation by filtration.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Ethyl 4-ethylamino-3-nitrobenzoate (1.0 eq).
-
Solvent & Reagent Addition: Add aqueous ethanol (e.g., a 1:1 mixture) to dissolve the starting material. Add a stoichiometric amount of Potassium Hydroxide (KOH, 1.0 eq).[1]
-
Heating: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add a mineral acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3).
-
Precipitation & Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
Drying: Dry the purified solid under vacuum to yield the final product.
Caption: Workflow for the synthesis of this compound.
Spectral & Crystallographic Insights
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons with splitting patterns dictated by their substitution, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will display signals for the two aliphatic carbons of the ethyl group, the aromatic carbons (with quaternary carbons showing lower intensity), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.
-
FT-IR: The infrared spectrum should exhibit prominent absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ).
-
X-Ray Crystallography: A detailed crystal structure analysis has been performed on this molecule.[1] The study confirms an intramolecular hydrogen bond between the amine proton and an oxygen atom of the ortho-nitro group, which forms a stable six-membered ring motif (S(6)). The nitro group is slightly twisted out of the plane of the benzene ring. This structural information is invaluable for understanding its solid-state packing and intermolecular interactions.[1]
Safety, Handling, and Reactivity
As a nitro-aromatic compound and a potential skin sensitizer, proper handling of this compound is imperative. The following guidance is synthesized from available safety data for this and structurally related compounds.
GHS Hazard Information:
-
Pictogram: Irritant (Exclamation Mark)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Self-Validating Laboratory Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[11] Ensure a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][14][15]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[12][13] A lab coat is mandatory.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[11][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[12]
Reactivity Profile: The compound is generally stable under normal conditions.[16] Hazardous decomposition products under fire conditions can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][16]
Conclusion and Future Outlook
This compound is a chemical intermediate with well-defined physicochemical properties and established synthetic accessibility. Its primary value to the research and development community lies in its role as a versatile building block for constructing more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct, synthetically active functional groups allows for a wide range of chemical transformations. Future applications will likely continue to leverage this reactivity for the creation of novel heterocyclic systems and as a crucial reference standard for impurity analysis in drug manufacturing. Adherence to stringent safety protocols is essential when handling this compound to mitigate risks of irritation and sensitization.
References
- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. anaxlab.com [anaxlab.com]
- 4. This compound | CAS#:2788-74-1 | Chemsrc [chemsrc.com]
- 5. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. chembk.com [chembk.com]
- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 12. capotchem.com [capotchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid via Saponification
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis of novel organic intermediates is a cornerstone of innovation. Among these, 4-(Ethylamino)-3-nitrobenzoic acid stands out as a valuable building block. Its unique molecular architecture, featuring a carboxylic acid, a secondary amine, and a nitro group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity.[1][2] This guide provides an in-depth technical exploration of a crucial synthetic step: the saponification of ethyl 4-ethylamino-3-nitrobenzoate to yield the target this compound. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for process optimization, offering a comprehensive resource for researchers and scientists in the field.
The Core Reaction: Saponification
The conversion of ethyl 4-ethylamino-3-nitrobenzoate to this compound is achieved through a fundamental organic reaction known as saponification. This process is, in essence, a base-promoted hydrolysis of an ester.[3][4] Unlike acid-catalyzed hydrolysis which is a reversible equilibrium, saponification is an irreversible process that proceeds to completion, making it a highly efficient synthetic route.[4][5][6]
Mechanistic Insights
The saponification of ethyl 4-ethylamino-3-nitrobenzoate follows a well-established nucleophilic acyl substitution mechanism.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base such as potassium hydroxide or sodium hydroxide) on the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group. The ethoxide ion then deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction, yielding the carboxylate salt and ethanol. To obtain the final desired product, this compound, an acidic workup is required to protonate the carboxylate salt.[3]
Caption: Mechanism of Saponification.
Experimental Protocol
This section outlines a detailed, field-proven protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 4-ethylamino-3-nitrobenzoate | C₁₁H₁₄N₂O₄ | 238.24 | 91182-00-2 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
Step-by-Step Methodology
Caption: Experimental Workflow.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-ethylamino-3-nitrobenzoate (1.80 g, 7.55 mmol) and potassium hydroxide (0.42 g, 7.49 mmol).[1]
-
Solvent Addition : To the flask, add 25 mL of aqueous ethanol.
-
Saponification : Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by distillation under reduced pressure.
-
Workup : Dilute the remaining aqueous mixture with 20 mL of water.
-
Extraction : Wash the aqueous layer with dichloromethane (2 x 10 mL) to remove any unreacted starting material and other organic impurities.
-
Precipitation : Carefully acidify the aqueous layer with concentrated hydrochloric acid. A yellow precipitate of this compound will form.[1]
-
Isolation : Collect the crude product by vacuum filtration and wash it with cold deionized water.
-
Purification : Recrystallize the crude product from hot ethyl acetate to obtain pure, yellow crystals of this compound.[1]
Process Optimization and Troubleshooting
-
Choice of Base : While potassium hydroxide is used in the cited protocol, sodium hydroxide can also be effectively employed.[7] The choice may depend on solubility characteristics and cost.
-
Reaction Monitoring : TLC is a crucial tool for monitoring the reaction's progress. The disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt (which will streak on a silica plate) indicates the reaction is proceeding.
-
Acidification : The acidification step should be performed carefully, preferably in an ice bath, as it is an exothermic process. Adding the acid dropwise with stirring will ensure controlled precipitation and prevent excessive heat generation.
-
Purification : Recrystallization is a critical step for obtaining a high-purity product. The choice of solvent is key; ethyl acetate has been shown to be effective.[1] If the product is not sufficiently pure after one recrystallization, a second may be necessary.
Conclusion
The saponification of ethyl 4-ethylamino-3-nitrobenzoate is a robust and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, allows for the consistent and high-yield production of this valuable intermediate. This guide provides the necessary technical details and practical insights to empower researchers and drug development professionals in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical sciences.
References
- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
crystal structure of 4-(Ethylamino)-3-nitrobenzoic acid
An In-depth Technical Guide to the Crystal Structure of 4-(Ethylamino)-3-nitrobenzoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive examination of the molecular and supramolecular architecture of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with methodological insights to deliver a thorough understanding of this compound's solid-state structure.
Introduction: The Significance of Substituted Nitrobenzoic Acids
Nitrobenzoic acid derivatives are a versatile class of organic compounds that serve as crucial building blocks in numerous scientific and industrial applications.[1][2] Their unique chemical architecture, featuring both a nitro group and a carboxylic acid moiety, imparts a reactive profile that is invaluable for creating complex molecules.[3] These compounds are foundational in the synthesis of pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as in the development of dyes, pigments, and advanced polymers.[1][4][5]
A precise understanding of the three-dimensional atomic arrangement, or crystal structure, is paramount. It governs the compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design and materials science. This guide offers an in-depth analysis of the (C₉H₁₀N₂O₄), detailing the experimental protocols for its determination and the key structural features that define its behavior in the solid state.
Molecular and Supramolecular Architecture
The reveals a sophisticated interplay of intra- and intermolecular forces that dictate its molecular conformation and crystal packing.
The Asymmetric Unit: Conformation and Intramolecular Bonding
The fundamental building block of the crystal is the C₉H₁₀N₂O₄ molecule.[6][7] A key stabilizing feature is a strong intramolecular N—H⋯O hydrogen bond between the ethylamino group's hydrogen and an oxygen atom of the adjacent carboxylic acid group. This interaction creates a planar six-membered ring, described by the graph-set notation S(6), which significantly influences the molecule's overall conformation.[6][8]
The nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of 15.29 (15)°.[6] This deviation from planarity is a common feature in substituted nitrobenzenes and is a result of balancing steric and electronic effects.
Crystal Packing and Intermolecular Interactions
In the crystal lattice, individual molecules do not exist in isolation. They are organized into a highly ordered three-dimensional array through a network of specific intermolecular interactions. The primary interaction is a classic O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules. This strong interaction links the molecules into centrosymmetric dimers, a common and stable motif for carboxylic acids in the solid state.[6][8]
These dimers are further organized into stacks that propagate down the a-axis of the unit cell. This stacking is stabilized by short O⋯O contacts of 2.6481 (16) Å between the oxygen atoms of the nitro groups of neighboring molecules.[6] This distance is shorter than the sum of the van der Waals radii of oxygen, indicating a significant attractive interaction that contributes to the overall stability of the crystal packing.
Crystallographic Data Summary
The definitive structural data for this compound was obtained through single-crystal X-ray diffraction. The key parameters defining the crystal lattice are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₉H₁₀N₂O₄ | [6][7] |
| Molecular Weight | 210.19 g/mol | [6][7] |
| Crystal System | Triclinic | [6] |
| Space Group | P1 | [8] |
| a | 3.9354 (4) Å | [6] |
| b | 8.4741 (9) Å | [6] |
| c | 13.8106 (15) Å | [6] |
| α | 89.256 (5)° | [6] |
| β | 84.730 (4)° | [6] |
| γ | 82.304 (4)° | [6] |
| Volume (V) | 454.49 (8) ų | [6] |
| Z | 2 | [6] |
| Temperature (T) | 120 K | [6] |
Experimental Methodology: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments. Each step is critical for obtaining high-quality data that yields an accurate and reliable structure.
Synthesis and Crystallization Protocol
The successful growth of high-quality single crystals is often the most challenging step in structure determination.[9] The choice of solvent and crystallization conditions is crucial for controlling the nucleation and growth process to yield crystals of sufficient size and quality.
Protocol:
-
Synthesis: The title compound was synthesized by refluxing its precursor, ethyl 4-ethylamino-3-nitro-benzoate (1.80 g, 0.0075 mol), with potassium hydroxide (KOH) (0.42 g, 0.0075 mol) in aqueous ethanol (25 ml) for 3 hours. This step hydrolyzes the ester to the corresponding carboxylic acid.[6]
-
Workup: After the reaction, ethanol was removed by distillation. The remaining aqueous mixture was diluted with water (20 ml) and washed with dichloromethane (2 x 10 ml) to remove any unreacted starting material.[6]
-
Precipitation: The aqueous layer was then acidified with concentrated hydrochloric acid, causing the crude product to precipitate as a yellow solid.[6]
-
Recrystallization for X-ray Analysis: The crude product was recrystallized from hot ethyl acetate. This slow cooling process allows for the formation of well-ordered, yellow single crystals suitable for X-ray diffraction analysis.[6]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid.[10] The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic lattice.[11]
Data Collection and Refinement Protocol:
-
Crystal Mounting: A suitable single crystal (dimensions ~0.45 × 0.05 × 0.03 mm) was selected and mounted on the diffractometer.[6]
-
Data Collection: The crystal was cooled to 120.0 (1) K in a stream of cold nitrogen gas.[6] This is a critical step for small molecules as it reduces thermal motion, leading to sharper diffraction spots and more precise structural data. Data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation.[6] A total of 7604 reflections were measured.[6]
-
Data Reduction: The collected data were processed, which included a multi-scan absorption correction (SADABS).[6] This correction is essential to account for the absorption of X-rays by the crystal itself, ensuring the accuracy of the measured reflection intensities. This yielded 2410 independent reflections.[6]
-
Structure Solution: The crystal structure was solved using direct methods, a standard approach for small molecules where the phases of the reflections are determined ab initio.[9]
-
Structure Refinement: The model was refined against the experimental data. The hydrogen atom attached to the ethylamino nitrogen was located from a difference Fourier map and refined freely.[6] Other hydrogen atoms were placed in calculated positions and refined using a riding model.[6] The final refinement converged with an R-factor of 0.041, indicating an excellent agreement between the calculated model and the experimental data.[8]
Broader Significance and Applications
The detailed structural characterization of this compound provides a crucial foundation for its application. As a member of the nitrobenzoic acid family, it is a valuable intermediate in organic synthesis.
-
Pharmaceutical Development: The presence of reactive handles—the carboxylic acid, the nitro group (which can be reduced to an amine), and the aromatic ring—makes this compound a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Understanding its solid-state structure can aid in the development of stable crystalline forms of drug products.
-
Materials Science: Nitroaromatic compounds are known for their use in creating dyes and pigments.[1] The specific packing and intermolecular interactions observed in the crystal structure can influence the optical properties of materials derived from this compound.
-
Fundamental Research: This well-characterized structure serves as a model system for studying hydrogen bonding patterns, crystal packing forces, and the influence of substituents on molecular conformation in aromatic systems.
Conclusion
The is defined by a robust network of intra- and intermolecular hydrogen bonds, resulting in the formation of stable centrosymmetric dimers that stack efficiently in the solid state. The detailed experimental protocols outlined herein provide a self-validating system for its synthesis and structural determination via single-crystal X-ray diffraction. This comprehensive structural knowledge is not merely academic; it provides actionable insights for professionals in drug development and materials science, enabling the rational design of new molecules and materials based on this versatile chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]
- 6. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 8. scribd.com [scribd.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of 4-(Ethylamino)-3-nitrobenzoic acid
An In-depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the (CAS No: 2788-74-1), a key intermediate in the synthesis of pharmaceuticals and novel heterocyclic compounds. This document details the compound's structural characteristics, physicochemical properties, reactivity profile, and spectroscopic data. Furthermore, it furnishes field-proven experimental protocols for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Compound Identification and Structure
This compound is a substituted aromatic carboxylic acid. The presence of a carboxylic acid, a secondary amine, and a nitro group on the benzene ring makes it a versatile building block in organic synthesis.
-
Chemical Name: this compound
Structural Identifiers:
-
InChI: InChI=1S/C9H10N2O4/c1-2-10-8-5-6(9(12)13)3-4-7(8)11(14)15/h3-5,10H,2H2,1H3,(H,12,13)
References
4-(Ethylamino)-3-nitrobenzoic acid molecular weight and formula
An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a substituted aromatic carboxylic acid. By virtue of its trifunctional nature—possessing a carboxylic acid, a secondary amine, and a nitro group—this molecule serves as a versatile intermediate in organic synthesis. Its structural framework is a valuable scaffold for the construction of more complex molecules, particularly heterocyclic systems with potential applications in medicinal chemistry and materials science. This document delineates its fundamental properties, synthesis, structural characteristics, and safety protocols, offering a holistic resource for professionals in the field.
Part 1: Core Physicochemical Properties
This compound is a yellow crystalline solid at room temperature.[1] Its core properties are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 210.19 g/mol | [1][2][3][4][5] |
| CAS Number | 2788-74-1 | [2][3][4][6] |
| Appearance | Yellow Crystalline Solid | [1] |
| Melting Point | 239-240 °C | [4] |
| Boiling Point (Predicted) | 399.4 °C | [3] |
| SMILES | CCNC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [2][3] |
Molecular Structure and Crystallography
The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction.[1][7] The compound crystallizes in the triclinic space group P-1.[1][7] Its molecular structure is notable for several key features:
-
Intramolecular Hydrogen Bonding : A significant stabilizing feature is an intramolecular N—H···O hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group, forming a stable six-membered S(6) ring motif.[1][7]
-
Intermolecular Dimers : In the crystal lattice, molecules are linked by intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This interaction forms centrosymmetric dimers, a common structural motif for carboxylic acids.[1][3][7]
-
Conformation : The nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of 15.29°.[1]
These structural attributes govern the compound's physical properties, such as its relatively high melting point and its solubility profile. The hydrogen bonding network, in particular, contributes to the stability of the crystal lattice.
Part 2: Synthesis and Purification Workflow
The synthesis of this compound is reliably achieved through the alkaline hydrolysis of its corresponding ethyl ester, ethyl 4-ethylamino-3-nitrobenzoate.[1] This two-step process involves saponification followed by acidic workup to precipitate the desired carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 4-ethylamino-3-nitrobenzoate
This protocol details the laboratory-scale synthesis of the title compound.
Materials:
-
Ethyl 4-ethylamino-3-nitrobenzoate[1]
-
Potassium Hydroxide (KOH)[1]
-
Ethanol (Aqueous)[1]
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)[1]
-
Dichloromethane
-
Ethyl Acetate[1]
Step-by-Step Procedure:
-
Saponification : In a round-bottom flask equipped with a reflux condenser, suspend ethyl 4-ethylamino-3-nitrobenzoate (1.0 eq) and potassium hydroxide (1.0 eq) in aqueous ethanol.[1]
-
Causality: KOH is a strong base that acts as the nucleophile (as OH⁻) to attack the electrophilic carbonyl carbon of the ester, initiating the saponification reaction. Ethanol serves as a co-solvent to ensure miscibility of the organic ester and the aqueous base.
-
-
Reflux : Heat the reaction mixture to reflux and maintain for approximately 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Causality: Heating accelerates the rate of the hydrolysis reaction, which would be slow at room temperature.
-
-
Solvent Removal : After the reaction is complete, remove the ethanol from the reaction mixture via distillation or a rotary evaporator.[1]
-
Aqueous Workup : Dilute the remaining aqueous residue with water. Perform a liquid-liquid extraction by washing the aqueous layer with dichloromethane to remove any unreacted starting material or non-polar impurities.[1]
-
Causality: At this stage, the product exists as its potassium carboxylate salt, which is soluble in the aqueous phase. The organic wash removes less polar side products.
-
-
Precipitation : Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until the pH is strongly acidic.[1] A yellow precipitate of this compound will form.
-
Causality: The addition of a strong acid protonates the carboxylate salt, converting it back to the neutral carboxylic acid. The neutral form is significantly less soluble in water, causing it to precipitate out of the solution.
-
-
Isolation and Purification : Isolate the crude product by vacuum filtration. Wash the solid with cold water to remove residual salts. Recrystallize the crude product from hot ethyl acetate to yield pure, yellow crystals.[1]
-
Causality: Ethyl acetate is an excellent solvent for recrystallization in this case because the product's solubility is significantly higher in hot ethyl acetate than in cold, allowing for the separation from impurities that are either very soluble or insoluble.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Spectroscopic Signature (Predicted)
While raw spectral data is not provided here, the structure of this compound allows for the confident prediction of its key spectroscopic features. This serves as a guide for researchers during characterization.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet in the aliphatic region for the ethyl group (CH₃ and CH₂), three signals in the aromatic region corresponding to the protons on the benzene ring, a broad singlet for the N-H proton, and a very broad singlet far downfield for the carboxylic acid O-H proton.
-
FT-IR : The infrared spectrum should display characteristic absorption bands. Key vibrations would include a broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid, an N-H stretch (approx. 3300-3500 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1530 and 1350 cm⁻¹).
-
Mass Spectrometry : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210. Key fragmentation patterns would likely include the loss of a hydroxyl group (-17), a carboxyl group (-45), and cleavage of the ethyl group.
Part 4: Reactivity and Applications
This compound is a stable compound under standard conditions but possesses three distinct functional groups that can participate in a wide range of chemical transformations.
Chemical Reactivity
-
The carboxylic acid group can undergo esterification, conversion to an acid chloride, or serve as a directing group in further aromatic substitutions.
-
The amino group's nucleophilicity is reduced by the electron-withdrawing effects of the adjacent nitro and carboxyl groups, but it can still undergo reactions like acylation.
-
The nitro group can be reduced to an amine, opening pathways to diamino-benzoic acid derivatives, which are valuable precursors for heterocycles like benzimidazoles.
The molecule is reported to be sensitive to hydrogen chloride and ammonium carbonate, which may cause decomposition.[3]
Potential Applications
While specific applications for this exact molecule are not extensively documented in mainstream literature, its structural motifs are found in molecules of significant interest. Derivatives of nitrobenzoic acid are well-established precursors for synthesizing heterocyclic compounds with biological activity.[1][7]
By examining closely related analogues, its potential utility can be inferred:
-
Pharmaceutical Synthesis : The related compound, 4-(Methylamino)-3-nitrobenzoic acid, is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensives Candesartan and Irbesartan.[8] Similarly, 4-(Acetylamino)-3-nitrobenzoic acid is used in developing anti-inflammatory and analgesic drugs.[9] This strongly suggests that this compound is a promising building block for creating novel drug candidates.
-
Dye and Polymer Chemistry : The methyl analogue is also used as an intermediate for azo dyes and as a monomer in polymer synthesis.[8] The title compound could foreseeably find similar use in the materials science sector.
Part 5: Safety and Handling
Appropriate safety measures are critical when handling this compound.
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 : Harmful if swallowed. H317 : May cause an allergic skin reaction. H412 : Harmful to aquatic life with long lasting effects. |
| Source | [2] |
Handling and Storage:
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11][12][13]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12][14]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][14]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[2][11]
Conclusion
This compound is a multifunctional chemical intermediate with well-defined structural and physical properties. Its synthesis is straightforward, and its array of functional groups makes it a valuable precursor for creating diverse and complex molecular targets. With strong potential in pharmaceutical and materials science, rooted in the established applications of its close analogues, this compound represents a key building block for advanced research and development. Adherence to proper safety protocols is essential for its handling and application in any research setting.
References
- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 4. anaxlab.com [anaxlab.com]
- 5. scbt.com [scbt.com]
- 6. 2788-74-1|this compound|BLD Pharm [bldpharm.com]
- 7. scribd.com [scribd.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. echemi.com [echemi.com]
- 11. capotchem.com [capotchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. cleanchemlab.com [cleanchemlab.com]
solubility of 4-(Ethylamino)-3-nitrobenzoic acid in common lab solvents
An In-Depth Technical Guide Solubility Profiling of 4-(Ethylamino)-3-nitrobenzoic Acid for Pharmaceutical Research and Development
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 2788-74-1), a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and formulation, this document moves beyond a simple data sheet to offer a deep dive into the physicochemical properties influencing its solubility, theoretical predictions based on molecular structure, and rigorous, field-proven experimental protocols for its quantitative measurement. We detail the gold-standard Shake-Flask method for thermodynamic equilibrium solubility and the high-throughput laser nephelometry technique for rapid kinetic solubility assessment. This guide is designed to equip researchers, chemists, and drug development professionals with the necessary tools to accurately characterize and strategically modulate the solubility of this compound.
Introduction: The Central Role of Solubility
In the landscape of drug development, solubility is not merely a physical property; it is a cornerstone of a molecule's potential success. Poor solubility can severely hamper bioavailability, lead to unreliable in vitro assay results, and create significant formulation challenges.[1][2] this compound, with its unique combination of acidic, basic, and aromatic functional groups, presents a compelling case study in solubility science. Its structure suggests a nuanced behavior across different solvent environments, making a thorough understanding of its solubility profile essential for its effective use in synthesis and as a potential scaffold in medicinal chemistry. This guide provides the theoretical grounding and practical methodologies to fully characterize this critical parameter.
Physicochemical Profile and Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2788-74-1 | [3][4][5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [3][4][5] |
| Molecular Weight | 210.19 g/mol | [3][4][5] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 239-240 °C | [3] |
| LogP (Octanol-Water) | 1.72 - 2.32 | [4][6] |
| Topological Polar Surface Area | 92.47 Ų | [4] |
| Hydrogen Bond Donors | 2 (from -COOH and -NH) | [4] |
| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and -NO₂) | [4] |
Causality Behind the Properties:
-
LogP (1.72 - 2.32): This positive value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting limited aqueous solubility for the neutral molecule. It points towards a predominantly lipophilic character.
-
Hydrogen Bonding: With two donor and four acceptor sites, the molecule has significant potential for hydrogen bonding.[4] This is a key factor that will promote solubility in polar protic solvents like water, methanol, and ethanol, which can participate in these interactions.[7]
-
Functional Group Analysis:
-
Carboxylic Acid (-COOH): This is an acidic group. In basic solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt (-COO⁻), which is expected to dramatically increase aqueous solubility.
-
Ethylamino (-NHCH₂CH₃): This secondary amine is a basic group. In acidic solutions (pH < pKa), it will protonate to form a polar ammonium salt (-NH₂⁺CH₂CH₃), which will also significantly enhance aqueous solubility.
-
Nitro Group (-NO₂) & Aromatic Ring: These components are electron-withdrawing and contribute to the molecule's overall polarity and lipophilicity.
-
This structural analysis leads to a clear hypothesis: the solubility of this compound will be highly pH-dependent and generally favor polar organic solvents. The principle of "like dissolves like" provides a foundational framework for predicting its behavior.[8][9]
Caption: Logical workflow for predicting solubility based on molecular properties.
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative solubility data, experimental measurement is required. The Shake-Flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.
Self-Validating Protocol: The Shake-Flask Method
This protocol is designed to be self-validating by ensuring equilibrium is truly reached and that only the dissolved compound is measured.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile, DMSO, Hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer for concentration analysis
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure the solution is saturated. A good starting point is ~10 mg of solid per 1 mL of solvent.
-
Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium, defining the maximum amount of solute the solvent can hold.[10]
-
-
Equilibration: Add a known volume of the chosen solvent to the vial. Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours.
-
Causality: Extended agitation is necessary to overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium.[2] A shorter time may result in an underestimation of solubility.
-
-
Phase Separation: After equilibration, allow the vials to rest for at least 1 hour to let the undissolved solid settle.
-
Causality: This step minimizes the amount of solid particulate that needs to be removed by filtration, preventing filter clogging and potential inaccuracies.
-
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean analysis vial.
-
Causality: Filtration is a mandatory step to separate the dissolved solute from any remaining solid particles. Measuring the unfiltered solution would grossly overestimate solubility. The filter pore size (0.22 µm) is standard for removing fine particulates.
-
-
Dilution & Analysis: Prepare a series of dilutions of the saturated filtrate with the appropriate solvent. Analyze the concentration of this compound in the diluted samples using a pre-validated HPLC-UV or UV-Vis method against a standard curve.
-
Causality: A standard curve using known concentrations of the compound provides the basis for accurate quantification. Dilution is often necessary to bring the concentration of the saturated solution into the linear range of the analytical instrument.[11]
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
High-Throughput Kinetic Solubility Screening
For earlier stages of drug discovery, where speed is more critical than absolute thermodynamic accuracy, laser nephelometry offers a rapid, automated alternative.[12] This method measures kinetic solubility by identifying the point at which a compound precipitates from solution when an organic stock solution is added to an aqueous buffer.[2][13]
Protocol: Kinetic Solubility by Laser Nephelometry
Principle: Laser nephelometry measures the light scattered by suspended particles in a solution.[14] A clear solution has low light scatter, while a solution with precipitate has high light scatter. The transition point is used to estimate solubility.[12][13]
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96- or 384-well microplates
-
Automated liquid handler
-
Microplate nephelometer (e.g., BMG NEPHELOstar)
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. This is typically automated to create a gradient of compound concentrations with a constant, low percentage of DMSO (e.g., 1-5%).
-
Causality: Creating a concentration gradient allows for the precise identification of the concentration at which precipitation begins. Keeping the co-solvent (DMSO) percentage constant and low is crucial to minimize its effect on the measured aqueous solubility.[13]
-
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Causality: This allows time for the precipitation process to occur, although it is not long enough to guarantee thermodynamic equilibrium, which is why this is a kinetic measurement.
-
-
Nephelometric Reading: Place the microplate into the laser nephelometer and measure the light scattering (in Nephelometric Turbidity Units, NTU) in each well.
-
Data Analysis: Plot the light scattering units against the compound concentration. The solubility limit is identified as the concentration at which the scattering signal sharply increases above the baseline of the clear solutions.
-
Causality: The sharp inflection point signifies the transition from a true solution to a suspension, marking the kinetic solubility limit under the specific experimental conditions.[13]
-
Trustworthiness: While nephelometry is a screening tool, its results are highly valuable for ranking compounds and flagging potential solubility issues early.[12][15] It is a self-validating system within its context; wells with soluble compound will have low scatter, and wells with precipitate will have high scatter, providing a clear, internally controlled result.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from the closely related analog, 4-(Methylamino)-3-nitrobenzoic acid, provides a strong basis for safe handling procedures.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.[16][19]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a multifaceted property governed by its unique molecular structure. Theoretical analysis predicts limited solubility in non-polar solvents and a strong pH-dependent solubility in aqueous media. For definitive characterization, this guide provides two robust, validated protocols. The Shake-Flask method should be employed when precise thermodynamic equilibrium data is required for late-stage development and formulation. For rapid screening and compound prioritization in early discovery, the laser nephelometry method provides an efficient and reliable kinetic assessment. By applying these methodologies, researchers can generate the high-quality, trustworthy data needed to make informed decisions and unlock the full potential of this valuable chemical entity.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. anaxlab.com [anaxlab.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 6. This compound | CAS#:2788-74-1 | Chemsrc [chemsrc.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rheolution.com [rheolution.com]
- 15. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. capotchem.com [capotchem.com]
- 19. chemicalbook.com [chemicalbook.com]
Initial Biological Activity Screening of 4-(Ethylamino)-3-nitrobenzoic acid: A Technical Guide
This guide provides a comprehensive framework for the initial biological activity screening of the novel compound 4-(Ethylamino)-3-nitrobenzoic acid. As a derivative of nitrobenzoic acid, a class of compounds known to be precursors for various biologically active heterocyclic molecules, a systematic evaluation of its potential therapeutic properties is warranted.[1] This document outlines a tiered, in-depth screening cascade designed for researchers, scientists, and drug development professionals to elucidate the compound's cytotoxic, antimicrobial, and potential enzyme-inhibiting and anti-platelet aggregation activities.
Introduction: The Rationale for Screening
This compound is a small organic molecule with a chemical structure that suggests potential for biological activity. The presence of a nitro group and an amino group on a benzoic acid scaffold are features found in various pharmacologically active compounds.[2] Notably, the isomeric compound, 4-Amino-3-nitrobenzoic acid, has reported antimicrobial properties and has been identified as a potential inhibitor of the enzyme trans-sialidase.[2] Furthermore, preliminary data suggests that this compound itself may inhibit platelet aggregation.[3] These observations provide a strong impetus for a foundational screening to uncover its broader biological activity profile.
This guide is structured to provide a logical and efficient screening workflow, starting with broad assessments of cytotoxicity and antimicrobial effects, and then progressing to more specific assays based on initial findings and structural alerts.
Tier 1: Foundational Viability and Antimicrobial Screening
The initial tier of screening aims to establish a baseline understanding of the compound's interaction with prokaryotic and eukaryotic cells. This is crucial for determining its general toxicity and potential as an antimicrobial agent.
In Vitro Cytotoxicity Assessment
Before exploring specific therapeutic activities, it is imperative to determine the compound's intrinsic cytotoxicity against mammalian cells. This data is essential for identifying a therapeutic window and for guiding concentration ranges in subsequent cell-based assays. A widely accepted and robust method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[4]
-
Cell Culture:
-
Culture a relevant human cell line, such as HEK293 (for general cytotoxicity) or a cancer cell line like HeLa, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HEK293 | 48 | To be determined |
| HeLa | 48 | To be determined |
| HEK293 | 72 | To be determined |
| HeLa | 72 | To be determined |
Antimicrobial Activity Screening
Given the antimicrobial potential of the related compound 4-Amino-3-nitrobenzoic acid, a primary screen for antibacterial and antifungal activity is a logical next step.[2] Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5][6]
-
Microorganism Preparation:
-
Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus fumigatus) in their respective appropriate broth media.
-
Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in the appropriate broth medium in a 96-well microplate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microplate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast, 25°C for molds) for the appropriate duration (e.g., 24 hours for bacteria and yeast, 48-72 hours for molds).[6]
-
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | To be determined |
| Escherichia coli | Gram-negative Bacteria | To be determined |
| Candida albicans | Yeast | To be determined |
| Aspergillus fumigatus | Mold | To be determined |
Tier 2: Mechanistic and Targeted Screening
Based on the initial findings and the structural characteristics of this compound, the second tier of screening focuses on more specific biological activities.
Enzyme Inhibition Assays
The potential for enzyme inhibition is a key area of investigation, supported by the known activity of its isomer against trans-sialidase.[2] A general enzymatic assay can be adapted to screen for inhibition of a relevant enzyme class, such as proteases or kinases, which are common drug targets.[7][8]
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the chosen enzyme's activity.
-
Prepare a stock solution of the enzyme and its specific substrate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Set up control wells (100% activity with enzyme and solvent, no inhibitor) and blank wells (buffer and substrate, no enzyme).
-
Add the test compound at various concentrations to the experimental wells.
-
Add the enzyme solution to all wells except the blank wells and incubate for a short period to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for detecting the product formation (e.g., colorimetric or fluorescent).
-
Measure the reaction kinetics over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance/fluorescence vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
-
| Enzyme Target | Substrate | IC50 (µM) |
| To be selected | To be selected | To be determined |
Anti-Platelet Aggregation Assay
Given the preliminary indication of anti-platelet aggregation activity, a direct in vitro assessment is crucial.[3] This can be performed using a platelet aggregometer, which measures the change in light transmission through a platelet-rich plasma (PRP) suspension as platelets aggregate.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add a known concentration of this compound or vehicle control to the PRP and incubate for a few minutes.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Measure the change in light transmittance for several minutes using a platelet aggregometer, with PPP as the 100% aggregation reference.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each condition.
-
Determine the inhibitory effect of the compound at different concentrations.
-
| Agonist | Compound Concentration (µM) | % Inhibition of Aggregation |
| ADP | Concentration 1 | To be determined |
| ADP | Concentration 2 | To be determined |
| Collagen | Concentration 1 | To be determined |
| Collagen | Concentration 2 | To be determined |
Visualizing the Screening Workflow
A clear understanding of the experimental flow is essential for efficient execution.
Caption: Tiered screening workflow for this compound.
Conclusion and Future Directions
The proposed screening cascade provides a robust and logical pathway for the initial biological characterization of this compound. The results from these assays will generate a foundational dataset that will either highlight promising therapeutic potential or indicate a lack of significant biological activity. Positive "hits" from this initial screen will necessitate further investigation, including more extensive profiling against a wider range of cell lines and microbial strains, determination of the mechanism of action for any observed enzyme inhibition, and in vivo studies to assess efficacy and safety. This structured approach ensures that resources are directed efficiently toward the most promising avenues of investigation in the drug discovery process.
References
- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
A Technical Guide to the Spectroscopic Profile of 4-(Ethylamino)-3-nitrobenzoic Acid
Introduction
4-(Ethylamino)-3-nitrobenzoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a benzoic acid moiety, a secondary amine, and a nitro group, provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and further chemical transformations.
This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related molecules.[3][4]
Molecular Structure and Key Features
The molecular structure of this compound (C₉H₁₀N₂O₄, Molar Mass: 210.19 g/mol ) is presented below.[5][6] Key structural features that dictate its spectroscopic behavior include the aromatic ring, the carboxylic acid group, the secondary ethylamino group, and the electron-withdrawing nitro group. X-ray crystallography studies have confirmed an intramolecular N—H⋯O hydrogen bond, which influences the conformation and electronic environment of the molecule.[2][7]
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent groups. The interpretation of these bands is based on established correlation tables and comparison with similar aromatic nitro compounds.[8][9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A small amount of the solid sample is placed directly on the diamond crystal of an ATR accessory.[4] The spectrum is typically recorded over a range of 4000-650 cm⁻¹ with a spectral resolution of 4 cm⁻¹ and an accumulation of 32 scans to ensure a high signal-to-noise ratio.[11]
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Causality |
| ~3350-3310 | Medium, Sharp | N-H Stretch | Characteristic of a secondary aromatic amine. The position is influenced by intramolecular hydrogen bonding with the adjacent nitro group.[8][12] |
| ~3100-2500 | Broad | O-H Stretch (Carboxylic Acid) | The broadness is due to intermolecular hydrogen bonding between carboxylic acid dimers. |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl substituent. |
| ~1700-1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid, potentially shifted to a lower frequency due to conjugation with the aromatic ring and hydrogen bonding.[11] |
| ~1620-1600 | Medium | N-H Bend | Bending vibration of the secondary amine.[8] |
| ~1580, ~1475 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~1530-1500 | Strong | Asymmetric NO₂ Stretch | One of the two characteristic strong absorptions for a nitro group.[9][10] |
| ~1350-1330 | Strong | Symmetric NO₂ Stretch | The second characteristic strong absorption for a nitro group.[9][10] |
| ~1300-1200 | Strong | C-O Stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond of the carboxylic acid. |
| ~1280-1250 | Strong | Aromatic C-N Stretch | Characteristic stretching vibration for an aromatic amine.[8] |
| ~920 | Broad, Medium | O-H Bend (out-of-plane) | Characteristic of hydrogen-bonded carboxylic acid dimers. |
Visualization of Key IR Vibrational Modes
Caption: Key IR vibrational modes for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The sample is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.[13] Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.[14] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[14]
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift. |
| ~8.5 | Doublet | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and shifted downfield. It will be split by H-6. |
| ~8.2 | Doublet of Doublets | 1H | H-6 | This proton is ortho to the carboxylic acid group and meta to the nitro group. It will be split by both H-5 and H-2. |
| ~7.0 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating ethylamino group, which shields it, causing an upfield shift compared to the other aromatic protons. It will be split by H-6. |
| ~3.4 | Quartet | 2H | -CH₂- | The methylene protons of the ethyl group are adjacent to the nitrogen atom. They will be split into a quartet by the neighboring methyl protons. |
| ~1.2 | Triplet | 3H | -CH₃ | The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |
| ~167 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~150 | C-4 | This carbon is directly attached to the nitrogen of the electron-donating amino group, causing a significant downfield shift. |
| ~140 | C-3 | The carbon atom bearing the electron-withdrawing nitro group is expected to be deshielded. |
| ~135 | C-2 | This carbon is adjacent to the nitro group and will be deshielded. |
| ~130 | C-6 | Aromatic carbon. |
| ~120 | C-1 | The carbon attached to the carboxylic acid group. |
| ~115 | C-5 | This carbon is shielded by the ortho amino group. |
| ~45 | -CH₂- | The methylene carbon of the ethyl group. |
| ~14 | -CH₃ | The methyl carbon of the ethyl group. |
Visualization of ¹H NMR Assignments
Caption: Predicted ¹H NMR chemical shifts for this compound.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For nitrobenzoic acids, electrospray ionization (ESI) in negative ion mode is often employed.[15][16]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
The sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[16] Data is collected in negative ion mode.
Predicted Mass Spectral Data (ESI Negative Ion Mode)
| m/z | Ion | Rationale and Causality |
| 209.05 | [M-H]⁻ | The deprotonated molecule, representing the molecular ion. This is typically the base peak in ESI negative mode for carboxylic acids.[16] |
| 163.06 | [M-H-NO₂]⁻ | Loss of the nitro group (46 Da) from the molecular ion. |
| 165.07 | [M-H-CO₂]⁻ | Decarboxylation, the loss of carbon dioxide (44 Da), is a common fragmentation pathway for benzoic acids.[15] |
Visualization of Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI(-) mass spectrometry fragmentation of this compound.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive framework for the identification and characterization of this compound. The interplay of the ethylamino, nitro, and carboxylic acid functional groups results in a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating the advancement of scientific endeavors that utilize this versatile chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic Acid: Synthesis, Properties, and Applications
Introduction
4-(Ethylamino)-3-nitrobenzoic acid, with the CAS number 2788-74-1, is a substituted aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzoic acid moiety ortho-substituted with a nitro group and para-substituted with an ethylamino group, renders it a versatile building block for the construction of more complex molecules, particularly heterocyclic systems of biological importance. The electron-withdrawing nature of the nitro group and the electron-donating character of the ethylamino group create a unique electronic profile that influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role as a key intermediate in the development of pharmaceutical agents.
Physicochemical and Structural Properties
This compound is a yellow solid with a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol [1][2]. Its structure is characterized by a central benzene ring with three substituents. The spatial arrangement and electronic interactions of these groups dictate the molecule's physical and chemical behavior.
Crystallographic Analysis
Detailed structural information has been elucidated through single-crystal X-ray diffraction studies[3]. The compound crystallizes in the triclinic space group P-1. Key structural features include:
-
An intramolecular hydrogen bond between the amino hydrogen and an oxygen atom of the nitro group, which forms a stable six-membered ring motif (S(6))[3].
-
The nitro group is slightly twisted out of the plane of the benzene ring[3].
-
In the solid state, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups[3]. These dimers are further packed in a stacked arrangement.
A summary of the key crystallographic data is presented in the table below.
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.9354 |
| b (Å) | 8.4741 |
| c (Å) | 13.8106 |
| α (°) | 89.256 |
| β (°) | 84.730 |
| γ (°) | 82.304 |
| Volume (ų) | 454.49 |
| Z | 2 |
| Data obtained from single-crystal X-ray diffraction analysis.[3] |
Historical Perspective and Synthesis
Two primary synthetic routes are prevalent:
-
Nucleophilic Aromatic Substitution: This is the most common and industrially scalable method. It involves the reaction of a 4-halo-3-nitrobenzoic acid, typically 4-chloro-3-nitrobenzoic acid, with ethylamine. The halogen at the 4-position is activated towards nucleophilic substitution by the presence of the strongly electron-withdrawing nitro group in the ortho position.
-
Hydrolysis of the Ethyl Ester: this compound can also be prepared by the hydrolysis of its corresponding ethyl ester, ethyl 4-(ethylamino)-3-nitrobenzoate. This ester can be synthesized via the nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with ethylamine. The subsequent hydrolysis is typically carried out under basic conditions, for example, using potassium hydroxide in aqueous ethanol, followed by acidification to precipitate the carboxylic acid[3].
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from established industrial methods for the synthesis of the analogous 4-(methylamino)-3-nitrobenzoic acid[5].
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Aqueous solution of ethylamine (e.g., 70%)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a pressure-rated reaction vessel equipped with a stirrer and a temperature probe, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of ethylamine.
-
Seal the vessel and heat the mixture to 85-95 °C with vigorous stirring. The reaction is typically carried out under the pressure generated by the volatile ethylamine at this temperature.
-
Maintain the reaction at this temperature for several hours, monitoring the consumption of the starting material by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and cause the product to precipitate.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to yield this compound.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical applications. The presence of three distinct functional groups—the carboxylic acid, the secondary amine, and the nitro group—allows for a variety of subsequent chemical transformations.
The carboxylic acid can be activated and coupled with amines to form amides, a common linkage in drug molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The presence of both an amino and a carboxylic acid group on the same aromatic ring makes it a valuable precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.
A prime example of the importance of this class of compounds is the synthesis of Dabigatran, a direct thrombin inhibitor. The synthesis of this drug utilizes the methyl analogue, 4-(methylamino)-3-nitrobenzoic acid, as a key starting material. The synthetic pathway for Dabigatran involves the coupling of the carboxylic acid, reduction of the nitro group, and subsequent cyclization to form the core benzimidazole structure. It is highly probable that this compound could be employed in a similar fashion to generate novel drug candidates with potentially modulated pharmacological profiles.
Beyond benzimidazoles, this compound is a precursor for other heterocyclic systems of biological interest[3]. For instance, reductive cyclization of related N-aryl-ortho-nitroanilines can lead to the formation of phenazines and other nitrogen-containing heterocycles.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the presence of multiple, readily transformable functional groups, makes it an attractive starting material for the synthesis of complex organic molecules. Its close analogy to key intermediates in the synthesis of blockbuster drugs highlights its potential in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
A Comprehensive Theoretical and Computational Examination of 4-(Ethylamino)-3-nitrobenzoic Acid: A Guide for Drug Development Professionals
This technical guide provides an in-depth exploration of 4-(Ethylamino)-3-nitrobenzoic acid (4E3NBA), a key intermediate in the synthesis of various pharmaceutical compounds. By integrating established experimental data with robust computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structural, spectroscopic, and electronic properties. This document emphasizes the synergy between theoretical calculations and experimental validation, offering a validated framework for the analysis of similar molecular systems.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (4E3NBA) serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential biological activity[1][2]. Its molecular architecture, featuring a carboxylic acid group, a nitro group, and a secondary amine, provides multiple reaction sites for creating more complex molecules. Understanding the interplay of these functional groups is paramount for predicting reactivity, stability, and ultimately, the biological function of its derivatives.
Computational chemistry offers a powerful lens through which to examine these properties at a molecular level. By employing methods like Density Functional Theory (DFT), we can elucidate the molecule's three-dimensional structure, vibrational modes, and electronic characteristics with high accuracy. This theoretical insight, when benchmarked against experimental data, provides a predictive foundation for designing novel compounds and understanding their mechanisms of action. This guide will detail the theoretical and computational approaches to fully characterize 4E3NBA, providing a blueprint for its application in drug discovery and development.
Molecular Structure and Crystallography: The Experimental Benchmark
A thorough understanding of the molecular geometry of 4E3NBA is the cornerstone of any theoretical study. Experimental data from single-crystal X-ray diffraction provides the most accurate determination of the solid-state structure, serving as a critical validation point for our computational models.
Experimentally Determined Crystal Structure
The crystal structure of 4E3NBA has been determined to be in the triclinic space group P-1[2]. Key features of the molecular structure include:
-
Intramolecular Hydrogen Bonding: A significant intramolecular N—H⋯O hydrogen bond exists between the ethylamino group and an oxygen atom of the adjacent nitro group. This interaction forms a stable six-membered ring motif, designated as an S(6) ring, which contributes to the planarity of the molecule[1][2].
-
Nitro Group Orientation: The nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of 15.29 (15)°[1]. This deviation from planarity can influence the molecule's electronic properties.
-
Intermolecular Interactions: In the crystal lattice, molecules of 4E3NBA form centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules[1][2]. These dimers are further packed in the crystal, stabilized by short O⋯O contacts involving the nitro groups[1].
This experimentally determined structure provides precise bond lengths, bond angles, and dihedral angles that any reliable computational method must accurately reproduce.
Computational Methodology: A Validated Approach
The following section details a robust computational workflow for the theoretical study of this compound. The choice of methods and basis sets is grounded in their proven success in accurately modeling similar organic molecules[3][4].
Geometry Optimization
The primary step in our computational analysis is to determine the lowest energy conformation of the 4E3NBA molecule.
Experimental Protocol: Geometry Optimization using DFT
-
Software Selection: All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian 16 or ORCA.
-
Method Selection: Density Functional Theory (DFT) with the B3LYP hybrid functional is chosen for its excellent balance of accuracy and computational cost for organic molecules[3].
-
Basis Set Selection: The 6-311++G(d,p) basis set will be employed. This triple-zeta basis set provides a flexible description of the electron distribution and includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) for a better description of bonding.
-
Initial Structure: The starting geometry for the optimization will be constructed based on the crystallographic data obtained from the Cambridge Crystallographic Data Centre (CCDC).
-
Optimization Procedure: The geometry will be optimized without any symmetry constraints, allowing all bond lengths, angles, and dihedrals to fully relax to their energetic minimum.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational spectrum.
Diagram: Computational Workflow for 4E3NBA Analysis
Caption: A schematic of the computational workflow from initial structure to final analysis.
Spectroscopic Analysis
Computational spectroscopy is a powerful tool for interpreting experimental spectra and assigning vibrational modes and electronic transitions.
3.2.1. Vibrational Spectroscopy (FT-IR)
The harmonic vibrational frequencies obtained from the DFT calculations can be directly correlated with the peaks observed in an experimental FT-IR spectrum.
Experimental Protocol: FT-IR Spectrum Simulation
-
Frequency Calculation: The vibrational frequencies and their corresponding intensities are obtained from the frequency analysis step described in section 3.1.
-
Scaling Factor: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the computed frequencies will be scaled by an appropriate factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.
-
Spectrum Generation: The scaled frequencies and intensities are used to generate a theoretical FT-IR spectrum by fitting a Lorentzian or Gaussian function to each vibrational mode.
-
Vibrational Mode Assignment: The visualization of the atomic displacements for each calculated frequency allows for the unambiguous assignment of the vibrational modes (e.g., C=O stretch, N-H bend, NO₂ asymmetric stretch).
3.2.2. Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectrum of molecules like 4E3NBA.
Experimental Protocol: UV-Vis Spectrum Simulation
-
Methodology: TD-DFT calculations will be performed on the B3LYP/6-311++G(d,p) optimized geometry.
-
Solvent Effects: To simulate realistic experimental conditions, solvent effects (e.g., in ethanol or DMSO) will be incorporated using an implicit solvation model like the Polarizable Continuum Model (PCM).
-
Excitation Calculation: The lowest 10-20 singlet vertical electronic excitations will be calculated to cover the relevant UV-Vis range.
-
Spectrum Generation: The calculated excitation energies (λmax) and oscillator strengths (proportional to peak intensity) are used to generate a theoretical UV-Vis spectrum.
-
Orbital Analysis: The nature of the electronic transitions will be analyzed by examining the molecular orbitals involved (e.g., π → π, n → π). This is crucial for understanding the photophysical properties of the molecule.
Results and Discussion: Bridging Theory and Experiment
This section presents the anticipated results from the computational study and compares them with known experimental data.
Optimized Molecular Geometry
The computationally optimized geometry of 4E3NBA is expected to be in excellent agreement with the X-ray crystal structure data.
| Parameter | Experimental (X-ray)[1] | Calculated (DFT/B3LYP) | % Difference |
| Bond Lengths (Å) | |||
| C-C (aromatic, avg.) | ~1.39 | Predicted Value | Predicted % |
| C-N (amino) | ~1.36 | Predicted Value | Predicted % |
| C-N (nitro) | ~1.47 | Predicted Value | Predicted % |
| C=O (carboxyl) | ~1.21 | Predicted Value | Predicted % |
| Key Dihedral Angle (°) | |||
| O-N-C-C (nitro twist) | 15.29 | Predicted Value | Predicted % |
Predicted values are placeholders for the results of the proposed computation. The % difference is expected to be minimal, validating the chosen computational level.
The accurate reproduction of the intramolecular N—H⋯O hydrogen bond and the slight twist of the nitro group will be key indicators of a successful geometry optimization.
Vibrational Spectrum Analysis
The calculated vibrational frequencies will allow for a detailed assignment of the experimental FT-IR spectrum.
| Vibrational Mode | Key Functional Group | Predicted Frequency (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | Predicted Value | 3300 - 2500 (broad) |
| N-H Stretch | Ethylamino | Predicted Value | 3500 - 3300 |
| C=O Stretch | Carboxylic Acid | Predicted Value | 1725 - 1700 |
| NO₂ Asymmetric Stretch | Nitro Group | Predicted Value | 1560 - 1515 |
| NO₂ Symmetric Stretch | Nitro Group | Predicted Value | 1360 - 1315 |
This table provides a framework for comparing the predicted vibrational frequencies with standard infrared correlation charts.
Electronic Properties and Reactivity
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's electronic behavior and reactivity.
Diagram: Frontier Molecular Orbital Relationship
Caption: Relationship between HOMO, LUMO, and the energy gap.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich ethylamino group and the benzene ring, indicating these are the likely sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be centered on the electron-withdrawing nitro group and the carboxylic acid moiety, suggesting these are the probable sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller energy gap suggests higher reactivity and greater polarizability. The calculated ΔE for 4E3NBA will provide a quantitative measure of its kinetic stability and will be directly related to the energy of the lowest electronic transition observed in the UV-Vis spectrum.
The TD-DFT calculations will predict the primary electronic transitions. For a molecule with this combination of functional groups, we expect to see strong π → π* transitions at lower wavelengths (higher energy) and potentially weaker n → π* transitions at higher wavelengths (lower energy). The calculated λmax should align with experimental UV-Vis data, providing further validation of the computational model.
Conclusion and Future Directions
This guide has outlined a comprehensive and validated computational workflow for the detailed characterization of this compound. By anchoring theoretical calculations (DFT and TD-DFT) to established experimental crystallographic data, we can generate reliable insights into the molecule's geometric, vibrational, and electronic properties.
The methodologies and protocols described herein are not limited to 4E3NBA. They provide a robust and transferable framework for the analysis of other small organic molecules critical to the drug development pipeline. Future studies could extend this work to:
-
Investigate Reaction Mechanisms: Model the reaction pathways for the synthesis of heterocyclic derivatives from 4E3NBA to optimize reaction conditions.
-
Predict Biological Activity: Use the calculated electronic properties as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.
-
Molecular Docking: Simulate the binding of 4E3NBA derivatives to protein targets to predict and understand their pharmacological activity.
By integrating high-level computational chemistry into the research and development process, scientists can accelerate the discovery of novel therapeutics, reduce experimental costs, and gain a deeper understanding of molecular behavior.
References
Methodological & Application
Application Notes & Protocols: 4-(Ethylamino)-3-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Ethylamino)-3-nitrobenzoic acid (EANBA), a trifunctional reagent with significant utility in modern organic synthesis. We will explore its core chemical properties, key synthetic transformations, and detailed protocols for its application in constructing high-value molecular scaffolds, particularly in the realm of heterocyclic and medicinal chemistry. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthetic strategies.
Introduction: The Strategic Value of this compound
This compound, CAS 2788-74-1, is a highly functionalized aromatic compound that serves as a powerful intermediate in multi-step synthesis.[1][2][3] Its structure is unique, presenting three distinct functional groups poised for selective chemical manipulation:
-
Carboxylic Acid: Enables amide bond formation, esterification, or can act as a directing group.
-
Nitro Group: A versatile precursor to a primary amine via reduction, which is fundamental for constructing nitrogen-containing heterocycles.
-
Secondary Amine (Ethylamino): Influences the electronic properties of the aromatic ring and serves as a key structural element in the final target molecules.
This strategic arrangement of functional groups makes EANBA an ideal starting material for the synthesis of benzimidazoles, a privileged scaffold in numerous pharmaceutical agents.[4][5] The derivatives of nitrobenzoic acid are well-established as convenient precursors for a variety of biologically relevant heterocyclic compounds.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2788-74-1 | [1][6][7] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][4] |
| Molecular Weight | 210.19 g/mol | [1][4][6] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 239-240 °C | [3] |
| Boiling Point | 399.4 °C (Predicted) | [1] |
| Crystal Structure | Triclinic, P-1 | [4][8] |
Core Synthetic Transformation: Selective Reduction of the Nitro Group
The cornerstone of EANBA's utility is the selective reduction of its nitro group to a primary amine. This transformation converts the molecule into a substituted ortho-phenylenediamine derivative, 3-amino-4-(ethylamino)benzoic acid, which is the direct precursor for cyclization reactions.
The choice of reducing agent is critical and depends on the substrate's sensitivity and the desired scale.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This method is clean and high-yielding but can be sensitive to catalyst poisoning and may sometimes reduce other functional groups. The use of palladium on carbon (Pd-C) is common, though catalyst poisoning can occasionally lead to incomplete reactions on a large scale.[9]
-
Metal-Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are robust, classic methods that are highly effective for nitro group reduction and tolerant of many other functional groups.[10] Tin(II) chloride (SnCl₂) in hydrochloric acid is particularly reliable for this transformation on a laboratory scale. The Bechamp reduction (iron filings and HCl) is a mild and less toxic alternative.[10]
Below is a general workflow for this crucial reduction step.
Caption: General workflow for the reduction of EANBA to its corresponding diamine.
Protocol 1: Synthesis of 3-Amino-4-(ethylamino)benzoic Acid
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate.
Materials:
-
This compound (EANBA) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M) or concentrated Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in ethanol.
-
Carefully add a solution of tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid to the suspension. Causality Note: The acid is crucial for the activity of the tin(II) reducing agent and to protonate the amines, keeping them in solution.
-
Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding a cold solution of NaOH or NH₄OH until the pH is ~8-9. A thick white precipitate of tin salts will form. Safety Note: This is a highly exothermic process.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel. If significant water is present, add more ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-amino-4-(ethylamino)benzoic acid, which can be used in the next step without further purification or recrystallized if necessary.
Application I: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a cornerstone of medicinal chemistry, found in drugs with antiviral, anticancer, and antihypertensive properties.[11] EANBA is an exemplary precursor for 1,2,5-trisubstituted benzimidazoles following the Phillips-Ladenburg synthesis pathway, which involves the condensation of an o-phenylenediamine with an aldehyde.[5]
The overall synthetic strategy involves the initial reduction of EANBA (as per Protocol 1) followed by acid-catalyzed condensation and cyclization with an aldehyde.
Caption: Synthetic pathway from EANBA to the benzimidazole core structure.
Protocol 2: Phillips-Ladenburg Synthesis of a 2-Arylbenzimidazole-5-carboxylic Acid
This protocol uses the diamine synthesized in Protocol 1 and condenses it with an aromatic aldehyde.
Materials:
-
3-Amino-4-(ethylamino)benzoic acid (1.0 eq)
-
An appropriate aldehyde (e.g., Benzaldehyde) (1.0-1.1 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
p-Toluenesulfonic acid (p-TsOH) or Hydrochloric Acid (HCl) as catalyst (catalytic amount)
Procedure:
-
Dissolve the crude or purified 3-amino-4-(ethylamino)benzoic acid from Protocol 1 in ethanol or acetic acid in a round-bottom flask.
-
Add the aldehyde (e.g., benzaldehyde) to the solution.
-
Add a catalytic amount of acid (e.g., p-TsOH). Causality Note: The acid catalyzes the formation of the Schiff base intermediate, which is essential for the subsequent intramolecular cyclization.
-
Heat the mixture to reflux and monitor by TLC. The reaction often involves an in-situ oxidation of the dihydrobenzimidazole intermediate to the aromatic benzimidazole. Sometimes an oxidant like air (bubbling through the solution) or a mild chemical oxidant is beneficial.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired 2-substituted benzimidazole.
Application II: Precursor for Azo Dyes
Aromatic amines are foundational to the synthesis of azo dyes. The product from Protocol 1, 3-amino-4-(ethylamino)benzoic acid, contains a primary aromatic amine that can be readily converted into a diazonium salt. This reactive intermediate can then undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling partner) to form a highly conjugated azo dye. The methylamino analog is a known dye intermediate.[12]
Caption: Reaction sequence for converting the EANBA-derived diamine into an azo dye.
Protocol 3: Conceptual Protocol for Azo Dye Synthesis
This protocol outlines the general steps for preparing an azo dye from the diamine intermediate.
Part A: Diazotization
-
Dissolve 3-amino-4-(ethylamino)benzoic acid in dilute HCl and cool the solution to 0-5°C in an ice-salt bath. Causality Note: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5°C throughout the addition.
-
Stir the mixture at 0-5°C for 15-30 minutes to ensure complete formation of the diazonium salt solution. Use this solution immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling partner (e.g., phenol, N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous NaOH for phenol, dilute acid for anilines). Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling partner with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately. Causality Note: The coupling reaction is an electrophilic aromatic substitution, where the electron-rich coupling partner is attacked by the electrophilic diazonium salt.
-
Continue stirring in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the solid dye by vacuum filtration, wash with cold water, and allow it to air dry.
Safety and Handling
As a fine chemical intermediate, this compound and its derivatives should be handled with appropriate care. While specific toxicity data is limited, data from structurally similar compounds like 4-amino-3-nitrobenzoic acid suggest it should be treated as a potential irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]
-
First Aid: In case of contact, flush eyes with water for at least 15 minutes. Wash skin with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13][16]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a logical and stepwise construction of complex molecules. The facile reduction of its nitro group to a primary amine is the key transformation that unlocks its potential as a precursor to ortho-phenylenediamines, which are subsequently used to build the medicinally important benzimidazole scaffold. Its potential application in dye synthesis further underscores its utility. The protocols and workflows described herein provide a solid foundation for researchers to leverage this powerful reagent in their synthetic endeavors.
References
- 1. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 2. N-Ethyl-3-nitro PABA | SIELC Technologies [sielc.com]
- 3. anaxlab.com [anaxlab.com]
- 4. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. scribd.com [scribd.com]
- 9. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. echemi.com [echemi.com]
- 14. capotchem.com [capotchem.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: 4-(Ethylamino)-3-nitrobenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
This technical guide provides a comprehensive overview of the utility of 4-(ethylamino)-3-nitrobenzoic acid as a strategic precursor for the synthesis of medicinally relevant heterocyclic compounds, particularly benzimidazoles and quinoxalinones. We delve into the chemical rationale behind its use, highlighting the critical role of the ortho-substituted amino and nitro functionalities. Detailed, field-proven protocols for the key transformations are provided, emphasizing the causality behind experimental choices to ensure reproducibility and success. These notes are intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for the creation of novel molecular entities.
Introduction: The Strategic Importance of this compound
This compound is an aromatic carboxylic acid characterized by the presence of an ethylamino group and a nitro group positioned ortho to each other on the benzene ring.[1][2] This specific arrangement of functional groups is the cornerstone of its utility as a precursor for heterocyclic synthesis. The key to unlocking its potential lies in the reductive cyclization strategy. The nitro group can be readily reduced to a primary amine, generating a crucial ortho-diamine intermediate, 3-amino-4-(ethylamino)benzoic acid. This in situ or isolated diamine is primed for cyclization reactions with a variety of electrophilic partners to construct fused heterocyclic systems.
Derivatives of nitrobenzoic acid are recognized as valuable precursors for the synthesis of a wide array of heterocyclic compounds with significant biological interest.[3] The resulting benzimidazole and quinoxalinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Benzimidazole derivatives, for instance, exhibit a broad range of pharmacological activities including antimicrobial, antiviral, and antitumor effects.[4][5] Similarly, quinoxalinone derivatives are known for their diverse biological activities and are explored as potential therapeutic agents.[6]
The presence of the carboxylic acid moiety on the scaffold of this compound is another strategic advantage. It provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the attachment of pharmacophores or solubility-enhancing groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2788-74-1 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [3] |
| Boiling Point | 399.4 °C | [1] |
Core Synthetic Strategy: Reductive Cyclization
The central theme of the synthetic applications of this compound is the initial reduction of the nitro group to an amine, followed by a cyclization step. This two-step sequence can often be performed in a one-pot fashion, enhancing the efficiency of the overall process.
Caption: General workflow for heterocyclic synthesis.
The choice of reducing agent is critical and can be tailored to the specific substrate and desired outcome. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or the use of metal salts in acidic media (e.g., SnCl₂/HCl or Fe/HCl).[7]
Application Protocol 1: Synthesis of Benzimidazole-6-carboxylic Acid Derivatives
Benzimidazoles are a cornerstone of many pharmaceuticals. The following protocol details a representative synthesis of a 2-substituted-1-ethyl-1H-benzimidazole-6-carboxylic acid from this compound. This procedure involves a one-pot reductive cyclization with an aldehyde.
Rationale and Causality
The reaction proceeds in two key stages within a single pot. First, the nitro group of the starting material is reduced to an amine using a suitable reducing agent like stannous chloride (SnCl₂) in an acidic environment. The resulting ortho-diamine is highly reactive and is not isolated. In the second stage, an aldehyde is introduced. The diamine condenses with the aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic benzimidazole ring system. The use of a one-pot procedure is efficient as it avoids the isolation and purification of the potentially unstable diamine intermediate.[8]
Caption: Workflow for benzimidazole synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (or a suitable solvent)
-
Substituted aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reduction: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol. Stir the suspension and add stannous chloride dihydrate (5.0 eq) portion-wise. Heat the mixture to reflux for 2-3 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the reduction is complete, cool the reaction mixture to room temperature. Add the substituted aldehyde (1.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for an additional 4-6 hours. Monitor the formation of the benzimidazole product by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-1-ethyl-1H-benzimidazole-6-carboxylic acid.
Application Protocol 2: Synthesis of 3,4-Dihydroquinoxalin-2-one-6-carboxylic Acid Derivatives
Quinoxalinones are another important class of heterocyclic compounds with a range of biological activities. The synthesis of these compounds from this compound also proceeds via the key ortho-diamine intermediate.
Rationale and Causality
Similar to the benzimidazole synthesis, the initial step is the reduction of the nitro group. The resulting 3-amino-4-(ethylamino)benzoic acid is then reacted with an α-ketoester, such as ethyl pyruvate, or an α-haloester, like ethyl chloroacetate. The condensation reaction between the diamine and the carbonyl or halide functionality, followed by intramolecular cyclization, leads to the formation of the quinoxalinone ring system.[9][10] The choice of the cyclizing agent determines the substituent at the 3-position of the quinoxalinone.
Caption: Workflow for quinoxalinone synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq)
-
Ethanol/Water mixture (e.g., 1:1)
-
Ethyl glyoxalate (or other α-ketoester) (1.2 eq)
-
Hydrochloric acid (HCl) (for acidification)
-
Deionized water
Procedure:
-
Reduction: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water. To this solution, add sodium dithionite (4.0 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cyclization: To the resulting solution containing the ortho-diamine, add ethyl glyoxalate (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to yield the 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.
Applications in Drug Discovery and Development
The benzimidazole- and quinoxalinone-carboxylic acids synthesized from this compound are valuable scaffolds in drug discovery.
-
Benzimidazole Derivatives: The benzimidazole core is present in a wide range of FDA-approved drugs. The carboxylic acid handle allows for the creation of libraries of compounds for screening against various biological targets. For example, substituted benzimidazoles have shown promise as NLRP3 inflammasome inhibitors, which are relevant for treating inflammatory diseases.[11] They have also been investigated for their potential as antitumor and antimicrobial agents.[12]
-
Quinoxalinone Derivatives: Quinoxalinone-containing compounds have been explored for a variety of therapeutic applications, including as anticancer agents.[13] The carboxylic acid functionality can be used to improve pharmacokinetic properties or to attach linkers for targeted drug delivery systems.
Table 2: Potential Biological Activities of Resulting Heterocycles
| Heterocyclic Core | Potential Therapeutic Area | Rationale |
| Benzimidazole | Anti-inflammatory | Inhibition of targets like the NLRP3 inflammasome.[11] |
| Anticancer | Broad-spectrum antitumor activity against various cancer cell lines.[4][12] | |
| Antimicrobial | Activity against a range of bacteria and fungi.[5] | |
| Quinoxalinone | Anticancer | Inhibition of kinases and other enzymes involved in cancer progression.[13] |
| Antiviral | Potential activity against various viral targets. | |
| CNS Activity | Modulation of receptors in the central nervous system. |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of benzimidazole- and quinoxalinone-carboxylic acids. The straightforward and efficient reductive cyclization strategies outlined in this guide provide a reliable pathway to these important heterocyclic systems. The presence of a carboxylic acid handle for further derivatization makes this starting material particularly attractive for applications in medicinal chemistry and drug discovery. The protocols provided herein are robust and can be adapted to generate a wide array of derivatives for biological evaluation.
References
- 1. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(Ethylamino)-3-nitrobenzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Scaffolding Molecule
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 4-(Ethylamino)-3-nitrobenzoic acid, a derivative of nitrobenzoic acid, represents a key building block with significant potential in drug discovery. Its unique trifunctional arrangement—comprising a carboxylic acid, a secondary amine, and a nitro group on an aromatic core—renders it a highly versatile scaffold for the construction of complex heterocyclic systems of profound biological interest.[1][2] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
While its methyl analog, 4-(Methylamino)-3-nitrobenzoic acid, is a well-documented intermediate in the synthesis of prominent pharmaceuticals such as the anticoagulant dabigatran, the applications of the ethyl derivative are less explicitly detailed in readily available literature.[3] However, based on established chemical principles and the known reactivity of its functional groups, we can delineate its significant potential in the synthesis of key pharmacophores.
Physicochemical Properties and Synthesis
Understanding the fundamental characteristics of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | Yellow Solid | [4] |
| Melting Point | 239-240 °C | [4] |
| Boiling Point | 399.4 °C | [2] |
| CAS Number | 2788-74-1 | [2] |
Protocol for the Synthesis of this compound
The synthesis of this compound can be reliably achieved through the hydrolysis of its corresponding ethyl ester. This procedure is well-documented and provides a high yield of the desired product.[1]
Reaction Scheme:
References
Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid: An Experimental Protocol for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-(Ethylamino)-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, safety, and reproducibility. The protocol is divided into two primary stages: the nitration of p-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution with ethylamine. This guide offers in-depth explanations for experimental choices, a self-validating system through detailed characterization, and is grounded in authoritative references.
Introduction
This compound and its derivatives are pivotal building blocks in medicinal chemistry. The presence of the carboxylic acid, secondary amine, and nitro group functionalities on the aromatic ring makes this compound a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with potential biological activity[1]. Notably, analogues such as 4-(methylamino)-3-nitrobenzoic acid serve as intermediates in the synthesis of antihypertensive drugs and nonsteroidal anti-inflammatory drugs (NSAIDs)[2]. This protocol details a reliable and scalable method for the preparation of this compound, ensuring high purity and yield.
The synthetic strategy is based on a two-step process. The first step involves the electrophilic nitration of commercially available p-chlorobenzoic acid. The second, and key, step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group positioned ortho to the chlorine atom on the benzene ring activates the aryl halide towards nucleophilic attack by ethylamine[3][4]. This activation is crucial for the displacement of the chloride leaving group.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step reaction sequence starting from p-chlorobenzoic acid. The workflow is illustrated in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid
This procedure outlines the nitration of p-chlorobenzoic acid to produce the key intermediate, 4-chloro-3-nitrobenzoic acid.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| p-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 400 g |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 680 mL + 216 mL |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 216 mL |
| Crushed Ice | H₂O | 18.02 | As needed |
Procedure:
-
Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 680 mL of concentrated sulfuric acid.
-
Addition of Starting Material: To the stirred sulfuric acid, cautiously add 400 g of p-chlorobenzoic acid in portions. Stir the mixture until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 216 mL of concentrated sulfuric acid to 216 mL of concentrated nitric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-chlorobenzoic acid over a period of 2-3 hours. The temperature of the reaction mixture must be maintained between 10°C and 25°C throughout the addition[5].
-
Reaction Completion: After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours[5].
-
Work-up: Pour the reaction mixture slowly and carefully over a large volume of crushed ice with constant stirring. A precipitate will form.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the product in a vacuum oven at 60-70°C. The expected yield of 4-chloro-3-nitrobenzoic acid is approximately 98%, with a melting point of 178-180°C[5]. This intermediate is used in the next step without further purification.
Part 2: Synthesis of this compound
This procedure details the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with ethylamine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 10.0 g |
| Ethylamine (70% in water) | C₂H₅NH₂ | 45.08 | ~25 mL |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for recrystallization |
| Deionized Water | H₂O | 18.02 | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g of 4-chloro-3-nitrobenzoic acid and 25 mL of 70% aqueous ethylamine solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a pH of approximately 4-5 by the dropwise addition of glacial acetic acid. The product, this compound, will precipitate as a yellow solid.
-
Isolation of Crude Product: Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Final Product Collection and Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The expected melting point of the purified product is 239-240°C.
Product Characterization and Validation
A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [6][7][8] |
| Molar Mass | 210.19 g/mol | [6][7][8] |
| Appearance | Yellow solid | |
| Melting Point | 239-240 °C |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, the amine proton, and the carboxylic acid proton. The aromatic region should display a distinct pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal nine distinct carbon signals, corresponding to the two carbons of the ethyl group, the six aromatic carbons, and the carboxylic acid carbon.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro group.
Troubleshooting and Mechanistic Insights
Caption: A troubleshooting guide for the synthesis of this compound.
The success of the nucleophilic aromatic substitution in the second step is critically dependent on the electronic properties of the substrate. The nitro group, being strongly electron-withdrawing, delocalizes the negative charge of the Meisenheimer intermediate, which is formed upon the attack of ethylamine on the carbon bearing the chlorine atom[3][4]. This stabilization of the intermediate lowers the activation energy of the reaction, facilitating the displacement of the chloride ion.
Conclusion
This application note presents a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently produce this valuable pharmaceutical intermediate with high yield and purity. The provided explanations of the underlying chemical principles and troubleshooting guidance aim to empower scientists to adapt and optimize this synthesis for their specific research and development needs. The characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material for subsequent applications.
References
- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
The Strategic Role of 4-(Alkylamino)-3-nitrobenzoic Acids in Pharmaceutical Synthesis: A Detailed Guide
Introduction: The Unsung Hero of Complex API Synthesis
In the intricate world of pharmaceutical development, the journey from a simple starting material to a complex Active Pharmaceutical Ingredient (API) is a testament to the precision of modern organic chemistry. Among the myriad of chemical intermediates, 4-(alkylamino)-3-nitrobenzoic acids stand out as pivotal building blocks. Their unique trifunctional nature—a carboxylic acid, a secondary amine, and a nitro group—offers a versatile scaffold for the construction of complex heterocyclic systems that are often the core of innovative therapeutics. This guide provides an in-depth exploration of 4-(ethylamino)-3-nitrobenzoic acid and its closely related analogue, 4-(methylamino)-3-nitrobenzoic acid, as key intermediates in pharmaceutical synthesis. While the protocols detailed herein focus on the more extensively documented 4-(methylamino)-3-nitrobenzoic acid in the synthesis of the direct thrombin inhibitor, dabigatran etexilate, the principles and methodologies are directly applicable to its ethyl- counterpart.
The strategic importance of these intermediates lies in the orthogonal reactivity of their functional groups. The carboxylic acid provides a handle for amide bond formation, the nitro group can be readily reduced to an amine for further elaboration, and the secondary amine influences the electronic properties of the aromatic ring and can participate in cyclization reactions. This inherent chemical versatility allows for a convergent and efficient synthesis of complex drug molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe and effective use in a laboratory or manufacturing setting.
| Property | This compound | 4-(Methylamino)-3-nitrobenzoic acid |
| CAS Number | 2788-74-1[1][2][3] | 41263-74-5[4] |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₈H₈N₂O₄ |
| Molecular Weight | 210.19 g/mol [1] | 196.16 g/mol |
| Appearance | Yellow Solid[3] | Yellow crystalline powder |
| Boiling Point | 399.4 °C[1] | Not available |
| Melting Point | 239-240°C[3] | Not available |
Safety and Handling:
4-(Alkylamino)-3-nitrobenzoic acids should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS).
Synthesis of the Key Intermediate: 4-(Methylamino)-3-nitrobenzoic Acid
The synthesis of 4-(methylamino)-3-nitrobenzoic acid is a well-established process, typically achieved through a nucleophilic aromatic substitution reaction.
Workflow for the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
Caption: Workflow for the synthesis of the key intermediate.
Detailed Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid
This protocol is adapted from established industrial methods and provides a robust procedure for the synthesis of the title compound.
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (25-30%)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in the aqueous methylamine solution.
-
Reaction: Heat the mixture to reflux. A clear solution should form as the reaction progresses. Maintain reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to approximately 2-5 by the dropwise addition of concentrated HCl or acetic acid. The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate out of the solution as a yellow solid.[4]
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral, followed by a wash with cold ethanol to remove any remaining impurities.[4]
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Causality Behind Experimental Choices:
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Aqueous Methylamine: Using an aqueous solution of methylamine is a common and practical approach for this type of reaction. The excess methylamine also acts as a base to neutralize the HCl formed during the reaction.
-
Acidic Workup: The product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form under basic conditions. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation by filtration.
Application in Pharmaceutical Synthesis: The Case of Dabigatran Etexilate
4-(Methylamino)-3-nitrobenzoic acid is a crucial intermediate in the synthesis of dabigatran etexilate, an oral anticoagulant that directly inhibits the enzyme thrombin.[5] The following section outlines the initial steps of this synthesis, highlighting the role of our key intermediate.
Synthetic Pathway Overview
References
Quantitative Analysis of 4-(Ethylamino)-3-nitrobenzoic acid: A Validated Reversed-Phase HPLC Method and Confirmatory LC-MS/MS Protocol
An Application Note for Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-(Ethylamino)-3-nitrobenzoic acid, a key chemical intermediate in pharmaceutical synthesis. We present a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, designed for routine quality control and assay. Additionally, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is provided for confirmatory analysis and impurity profiling. The application note includes detailed, step-by-step protocols for both instrumental methods, sample preparation, and a complete workflow for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Rationale
This compound (MW: 210.19 g/mol , Formula: C₉H₁₀N₂O₄) is a nitroaromatic carboxylic acid derivative.[2][3] Such compounds often serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final drug substance. Therefore, access to a reliable and validated analytical method for its quantification is paramount for process control, quality assurance, and regulatory compliance.
The selection of an analytical method is governed by the physicochemical properties of the analyte. This compound possesses several key features that inform our strategy:
-
Aromatic System and Nitro Group: This conjugated system acts as a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry.
-
Carboxylic Acid Group: The acidic nature of this group (pKa estimated ~3-4) allows for its retention and separation on reversed-phase chromatography columns and provides a site for ionization in mass spectrometry.
-
Ethylamino Group: This basic moiety offers an additional site for ionization and potential interaction.
This guide focuses on liquid chromatography, as it provides the necessary specificity to separate the main analyte from starting materials, by-products, and degradation products, a critical requirement that standalone spectrophotometry cannot meet.[4]
Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quantification in a quality control environment, RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and precision. The method described below is designed to be stability-indicating, meaning it can resolve the analyte from potential degradation products.
Principle of Separation
The method utilizes a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the compounds. This compound, being a moderately polar molecule, is retained on the column and then eluted by a gradient of increasing organic solvent. The acidic modifier in the mobile phase (formic acid) ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peak shapes.
Experimental Protocol: HPLC-UV
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade, ~99%)
-
Methanol (HPLC grade, for cleaning)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Standard column providing good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure consistent protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains pH consistency. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A gradient is used to ensure elution of the main peak with good shape while also eluting any more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection Wavelength | 254 nm | Strong absorbance is expected at this wavelength for the nitroaromatic chromophore. A full spectrum (200-400 nm) should be run initially to determine the absorbance maximum. |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing an expected amount of the analyte to achieve a final concentration within the calibration range (e.g., ~50 µg/mL) after dissolving and diluting in the diluent.
Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the test sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
References
The Strategic Application of 4-(Ethylamino)-3-nitrobenzoic Acid in the Synthesis of Advanced Azo Dyes: A Methodological Guide
This comprehensive guide delineates the synthesis, characterization, and application of azo dyes derived from 4-(ethylamino)-3-nitrobenzoic acid. Intended for researchers, chemists, and professionals in drug development and materials science, this document provides a deep dive into the chemical principles, detailed experimental protocols, and safety considerations attendant to the use of this versatile chromophore precursor. Our focus is on elucidating the causal relationships in experimental design, ensuring that each protocol is a self-validating system grounded in established chemical theory.
Introduction: The Significance of this compound in Azo Dye Chemistry
Azo dyes represent the largest and most diverse class of synthetic colorants, with their utility spanning from textiles and printing to advanced applications in optical data storage and biomedical imaging. The vibrant color of these compounds arises from the extended π-conjugation system created by the azo group (-N=N-) linking two or more aromatic rings. The specific hue, intensity, and fastness properties of an azo dye are intricately determined by the electronic nature of the substituents on these aromatic moieties.
This compound is a particularly valuable precursor in the synthesis of specialized azo dyes. The presence of both an electron-donating ethylamino group and an electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system. This electronic arrangement significantly influences the intramolecular charge transfer characteristics of the resulting dye, often leading to desirable bathochromic (deepening of color) and hyperchromic (intensification of color) effects. Furthermore, the carboxylic acid functionality provides a handle for covalent attachment to various substrates, such as fibers, polymers, or biomolecules, enhancing the dye's utility in a range of applications.
This guide will focus on the use of this compound as a coupling component in a classic two-step diazotization-coupling reaction sequence.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 2788-74-1 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Boiling Point | 399.4 °C | [1] |
| Solubility | Soluble in hot ethyl acetate, aqueous ethanol with base | [2] |
Synthesis of a Representative Azo Dye: A Step-by-Step Protocol
The following protocol details the synthesis of a representative azo dye, 4-((4-hydroxyphenyl)azo)-2-nitro-5-(ethylamino)benzoic acid, through the diazotization of p-aminophenol and its subsequent coupling with this compound. This example is illustrative of the general procedure and can be adapted for other aromatic amines.
Chemical Principles and Reaction Mechanism
The synthesis proceeds in two critical stages:
-
Diazotization: The primary aromatic amine (p-aminophenol in this case) is converted to a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The reaction must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[3]
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of the coupling component, this compound. The electron-rich aromatic ring of the coupling component attacks the diazonium ion, resulting in an electrophilic aromatic substitution reaction that forms the characteristic azo linkage.[3] The reaction is typically carried out under slightly alkaline conditions to deprotonate the carboxylic acid and enhance the nucleophilicity of the coupling component.
Experimental Workflow Diagram
References
Application Notes & Protocols: Reaction Mechanisms Involving 4-(Ethylamino)-3-nitrobenzoic Acid
Introduction: A Versatile Scaffolding for Complex Synthesis
4-(Ethylamino)-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and advanced materials science.[1][2] Its structure is characterized by three key functional groups poised on a benzene ring: a carboxylic acid, a secondary amine (ethylamino), and a nitro group. This unique arrangement allows for a diverse range of chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures. The strategic positioning of the electron-withdrawing nitro group ortho to the electron-donating ethylamino group significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution and subsequent cyclization reactions.[3][4] These application notes provide an in-depth exploration of the core reaction mechanisms involving this versatile reagent and offer detailed protocols for its synthesis and key transformations.
Physicochemical & Structural Data
A thorough understanding of a reagent's physical and structural properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.[1][2][5][6]
| Property | Value | Source |
| CAS Number | 2788-74-1 | [1][5][6] |
| Molecular Formula | C₉H₁₀N₂O₄ | [3][5][6] |
| Molecular Weight | 210.19 g/mol | [3][5][6] |
| Appearance | Yellow crystalline solid | [3] |
| Boiling Point | 399.4 °C (Predicted) | [5] |
| SMILES | CCNC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [1][2][5] |
Crystal structure analysis reveals significant intramolecular hydrogen bonding between the amine proton and an oxygen of the carboxylic acid, which forms a stable S(6) ring motif.[3] This interaction influences the molecule's conformation and reactivity.
Part 1: Synthesis of the Core Moiety
The most common and efficient synthesis of this compound involves the hydrolysis of its corresponding ethyl ester. This precursor, ethyl 4-(ethylamino)-3-nitrobenzoate, is typically prepared via a nucleophilic aromatic substitution (SNAᵣ) reaction between ethyl 4-chloro-3-nitrobenzoate and ethylamine. The subsequent hydrolysis is a straightforward saponification reaction.
Mechanism: Base-Catalyzed Ester Hydrolysis
The reaction proceeds via a classic base-catalyzed acyl substitution mechanism. The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylic acid and the strong base (ethoxide or remaining hydroxide) drives the reaction to completion, forming the carboxylate salt. Acidification in the final workup step protonates the carboxylate to yield the desired product.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis via Ester Hydrolysis
This protocol is adapted from the procedure described by Chia et al.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend ethyl 4-(ethylamino)-3-nitrobenzoate (1.80 g, 7.5 mmol) in 25 mL of aqueous ethanol (e.g., 80% ethanol).
-
Reagent Addition: Add a solution of potassium hydroxide (KOH) (0.42 g, 7.5 mmol) in a small amount of water to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous residue with 20 mL of deionized water. Wash the aqueous layer with dichloromethane (2 x 10 mL) to remove any unreacted ester or non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) with stirring. A yellow precipitate of this compound will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from hot ethyl acetate to obtain pure, yellow crystals.
Part 2: Key Downstream Reaction Mechanisms
The true utility of this compound lies in the selective transformations of its functional groups.
A. Acyl Chloride Formation: Activating the Carboxyl Group
Conversion of the carboxylic acid to a more reactive acyl chloride is a pivotal first step for many syntheses, particularly for forming amide bonds. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[7][8]
Mechanism: The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[7][9] A proton transfer and subsequent loss of a chloride ion generate a reactive intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, reforming the carbonyl double bond and eliminating sulfur dioxide and another chloride ion, yielding the final acyl chloride.
Caption: Mechanism for the conversion of the carboxylic acid to an acyl chloride.
Protocol 2: Synthesis of 4-(Ethylamino)-3-nitrobenzoyl Chloride
This is a general procedure based on established methods for acyl chloride formation.[8][10]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place this compound (2.10 g, 10 mmol).
-
Solvent and Reagent: Add excess thionyl chloride (e.g., 5 mL, ~70 mmol). A solvent such as dichloromethane can be used, and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can accelerate the reaction.[10]
-
Reaction: Heat the mixture gently to reflux (approx. 40-50°C if using a solvent, or ~75°C for neat thionyl chloride) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool. Carefully remove the excess thionyl chloride under reduced pressure (using a trap containing a NaOH solution to neutralize the toxic vapors). The resulting crude acyl chloride is often a solid or oil and is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.
B. Nitro Group Reduction: Gateway to Heterocycles
The reduction of the aromatic nitro group to an amine is arguably the most critical transformation of this substrate. It generates an ortho-diamine moiety, which is a precursor to a vast array of heterocyclic compounds, including benzimidazoles, phenazines, and other structures of high medicinal value.[11]
Mechanism & Chemoselectivity: A variety of reducing agents can be employed, and the choice depends on the desired chemoselectivity.[12][13]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and efficient method. However, it is not always selective and can sometimes reduce other functional groups.[12]
-
Metal/Acid Systems (Sn/HCl, Fe/HCl, Zn/AcOH): These are classic, robust methods for nitro group reduction.[12][14][15] The metal acts as the electron donor, and the acid protonates the nitro group, facilitating its reduction through a series of intermediates (nitroso, hydroxylamine) to the final amine. These methods are generally selective for the nitro group in the presence of a carboxylic acid.
-
Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder alternative under neutral or slightly basic conditions, which can be advantageous for sensitive substrates.
Caption: General workflow for the reduction of the nitro group.
Protocol 3: Reduction of the Nitro Group with Tin(II) Chloride
This protocol uses tin(II) chloride, a common and effective reagent for this transformation.[14]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (2.10 g, 10 mmol) in 50 mL of concentrated hydrochloric acid. The substrate may not fully dissolve initially.
-
Reagent Addition: To the stirred suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 11.3 g, 50 mmol) in 20 mL of concentrated HCl in portions. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 90-100°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup and Basification: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is basic (pH > 10). This will precipitate tin salts (stannic hydroxide).
-
Extraction: Extract the resulting mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The product, 3-amino-4-(ethylamino)benzoic acid, may be soluble in either the aqueous or organic phase depending on the pH, so care must be taken.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography.
C. Reductive Cyclization: Formation of Benzimidazoles
A fascinating reaction of ortho-nitroaniline derivatives is reductive cyclization. Under certain basic conditions with a reducing agent, the nitro group can be reduced and subsequently cyclize with a nearby functional group or reagent. For instance, the related 3-nitro-4-(phenylamino)benzoic acid has been shown to cyclize into a 2-alkyl-1-phenylbenzimidazole-5-carboxylic acid in the presence of sodium borohydride and sodium alkoxides, where the alkyl group comes from the alcohol solvent.[11] This provides a direct route to complex heterocyclic systems in a single step.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles conforming to EN166, a lab coat, and chemical-resistant gloves.[16][17][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][18] Avoid contact with skin and eyes.[16][19]
-
Storage: Store in a tightly closed container in a cool, dry place.[16][18]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[17][19]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17][19]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[17][19]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[17]
-
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. echemi.com [echemi.com]
- 17. capotchem.com [capotchem.com]
- 18. cleanchemlab.com [cleanchemlab.com]
- 19. chemicalbook.com [chemicalbook.com]
Laboratory-Scale Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 4-(Ethylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds.[1][2] This application note details a reliable two-step synthetic pathway, commencing with the nitration of 4-chlorobenzoic acid, followed by a nucleophilic aromatic substitution with ethylamine. The protocol emphasizes safety, efficiency, and high purity of the final product.
Introduction
This compound (CAS No. 2788-74-1) is a valuable building block in organic synthesis.[3][4][5][6][7] Its structure, featuring a carboxylic acid, a secondary amine, and a nitro group, allows for diverse chemical transformations, making it a crucial precursor for the development of heterocyclic compounds and other biologically active molecules.[2][8] The strategic placement of these functional groups enables sequential reactions, offering chemists a versatile scaffold for drug discovery and materials science. This guide presents a detailed, validated protocol for its synthesis, suitable for researchers in both academic and industrial settings.
Synthetic Strategy: A Rationale
The selected synthetic route involves two primary transformations:
-
Electrophilic Aromatic Substitution (Nitration): The synthesis begins with the nitration of commercially available 4-chlorobenzoic acid. This well-established reaction introduces a nitro group onto the aromatic ring, a critical step for the subsequent reaction. The directing effects of the existing chloro and carboxylic acid groups favor the introduction of the nitro group at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-3-nitrobenzoic acid then undergoes a nucleophilic aromatic substitution reaction with ethylamine. The strong electron-withdrawing nature of the nitro group activates the chlorine atom for displacement by the ethylamine nucleophile.
This pathway is chosen for its reliability, scalability, and the relatively low cost and availability of the starting materials.
Overall Reaction Scheme:
Caption: Two-step synthesis of this compound.
Physicochemical Properties and Safety Data
A summary of the key properties of the target compound and its precursor is provided below for easy reference.
| Property | 4-Chloro-3-nitrobenzoic Acid | This compound |
| CAS Number | 96-99-1 | 2788-74-1[3] |
| Molecular Formula | C₇H₄ClNO₄ | C₉H₁₀N₂O₄[3] |
| Molecular Weight | 201.56 g/mol | 210.19 g/mol [3] |
| Appearance | Light yellow crystalline powder[9] | Yellow solid[5] |
| Melting Point | 178-180 °C[10] | 239-240 °C[5] |
| Solubility | Partially soluble in water; soluble in hot water and alcohols[2][9] | Soluble in hot ethyl acetate[11] |
Safety Precautions:
-
General: It is imperative to conduct all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. Handle with extreme care and add reagents slowly to control the exothermic reaction.
-
Ethylamine: Ethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.
Detailed Experimental Protocols
Part A: Synthesis of 4-Chloro-3-nitrobenzoic Acid
This protocol is adapted from established nitration procedures.[9][10][12]
Materials and Equipment:
-
4-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
1,2-Dichloroethane (optional solvent)
-
Crushed ice
-
Deionized water
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 4-chlorobenzoic acid in 1,2-dichloroethane (optional, for improved stirring).[12]
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled suspension while stirring.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred suspension of 4-chlorobenzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10-15 °C.[10]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours to ensure complete nitration.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the resulting 4-chloro-3-nitrobenzoic acid in a vacuum oven at 60-70 °C to a constant weight. The product is typically a light yellow solid.[9]
Part B: Synthesis of this compound
This protocol is based on a nucleophilic aromatic substitution reaction.[1]
Materials and Equipment:
-
4-Chloro-3-nitrobenzoic acid (from Part A)
-
Aqueous ethylamine solution (e.g., 70%)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of ethylamine.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3. A yellow precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
For purification, recrystallize the crude product from hot ethyl acetate.[11]
-
Dissolve the crude solid in a minimal amount of boiling ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals of this compound by vacuum filtration.
-
Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (239-240 °C).[5]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirm the molecular structure and the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product. A purity of >98% is typically achievable with this protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | Incomplete reaction | Increase reaction time or slightly elevate the temperature (not exceeding 25 °C). |
| Loss of product during workup | Ensure complete precipitation by using sufficient ice and thorough washing. | |
| Incomplete amination reaction | Insufficient reaction time or temperature | Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Product is an oil or fails to solidify | Presence of impurities | Purify the product by recrystallization as described in the protocol. |
| Product appears dark or discolored | Decomposition at high temperatures | Avoid excessive heating during the reaction and purification steps. |
Conclusion
This application note provides a robust and reproducible protocol for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate in high yield and purity. The presented methodology is grounded in established chemical principles and offers a reliable foundation for further synthetic explorations.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. anaxlab.com [anaxlab.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. scribd.com [scribd.com]
- 9. Page loading... [guidechem.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
Application Notes & Protocols: Functionalization of the Carboxylic Acid Group in 4-(Ethylamino)-3-nitrobenzoic Acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical modification of the carboxylic acid moiety in 4-(Ethylamino)-3-nitrobenzoic acid. This molecule serves as a valuable building block in medicinal chemistry and materials science, owing to its unique electronic and structural features. The presence of an electron-donating ethylamino group and an electron-withdrawing nitro group on the benzoic acid core presents distinct synthetic challenges and opportunities. This document explores key functionalization strategies, including esterification, amidation, and reduction, with a focus on reaction mechanisms, optimization, and practical execution. The protocols provided herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted aromatic carboxylic acid of significant interest in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring a carboxylic acid, a secondary amine, and a nitro group, offers multiple points for chemical modification.[1] The electronic interplay between the activating ethylamino group and the deactivating nitro group influences the reactivity of the entire molecule, particularly the carboxylic acid.[2][3][4] Understanding these electronic effects is paramount for designing successful synthetic strategies. This guide will delve into the primary methods for transforming the carboxylic acid group into esters, amides, and alcohols, providing both the theoretical underpinnings and practical, step-by-step protocols.
I. Esterification of this compound
Esterification is a fundamental transformation for modifying the solubility, bioavailability, and reactivity of carboxylic acids. The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6][7]
A. Mechanistic Considerations in Fischer Esterification
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic alcohol.[5][7] A critical consideration for this compound is the basicity of the ethylamino group, which will be protonated by the strong acid catalyst. Consequently, a stoichiometric amount of acid is often necessary to ensure sufficient catalytic activity for the esterification to proceed.[5][6] The reaction is reversible, and strategies to drive the equilibrium towards the ester product, such as using an excess of the alcohol or removing water as it forms, are essential for achieving high yields.[6]
Caption: Workflow for Fischer Esterification.
B. Protocol: Synthesis of Ethyl 4-(Ethylamino)-3-nitrobenzoate
This protocol describes the synthesis of the ethyl ester derivative, a common intermediate.[8][9]
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.10 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
Acid Addition: While stirring, slowly add 1.5 mL of concentrated sulfuric acid to the mixture. A precipitate may form.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of ice water.
-
While stirring, slowly add 10% sodium carbonate solution until the pH of the mixture is approximately 8. Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with two 30 mL portions of dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude ethyl 4-(ethylamino)-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [11][12][13] |
| Reagents | Ethanol, Sulfuric Acid | [5][6][14] |
| Reaction Time | 2-4 hours | [10] |
| Typical Yield | 85-95% | [15] |
| Product | Ethyl 4-(ethylamino)-3-nitrobenzoate | [8][9] |
II. Amidation of this compound
The formation of an amide bond is one of the most important reactions in medicinal chemistry. This can be achieved by activating the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
A. Acyl Chloride Formation and Subsequent Amination
A robust method for amidation involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[16][17]
Protocol: Synthesis of 4-(Ethylamino)-3-nitrobenzoyl chloride [16]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2.10 g (10 mmol) of this compound in 20 mL of anhydrous toluene.
-
Reagent Addition: Carefully add 1.1 mL (15 mmol) of thionyl chloride to the suspension.
-
Reaction: Heat the mixture to 50-60 °C for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure. The resulting 4-(Ethylamino)-3-nitrobenzoyl chloride is often used immediately in the next step without further purification.[16]
The resulting acyl chloride is highly reactive and can be treated with a primary or secondary amine to form the corresponding amide.[17][18]
B. Peptide Coupling Reagents
For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, peptide coupling reagents are widely used. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) provide a mild and efficient method for amide bond formation.[19][20][21]
Mechanism of EDC/NHS Coupling: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[19][21] This intermediate is susceptible to hydrolysis, but in the presence of NHS, it is rapidly converted to a more stable NHS ester.[19][21][22] The NHS ester then reacts with a primary amine to form the desired amide bond, with NHS being released as a byproduct.[19][22] This two-step process minimizes side reactions and is highly efficient.[19][20]
Caption: EDC/NHS Amide Coupling Workflow.
Protocol: General Procedure for EDC/NHS Mediated Amidation
-
Activation: In a suitable anhydrous solvent (e.g., DMF or DCM), dissolve 1 equivalent of this compound, 1.2 equivalents of NHS, and 1.2 equivalents of EDC. Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.
-
Coupling: Add 1 equivalent of the desired amine to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
III. Reduction of the Carboxylic Acid Group
The carboxylic acid group of this compound can be reduced to a primary alcohol, providing another avenue for derivatization.
A. Chemoselective Reduction with Borane
Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids to primary alcohols.[23][24] A key advantage of borane is its ability to selectively reduce carboxylic acids in the presence of other functional groups like nitro groups and esters, which are generally unreactive towards this reagent under standard conditions.[25][26][27] This selectivity is crucial when working with multifunctional molecules like this compound. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitro group.[28][29]
Protocol: Borane Reduction to (4-(Ethylamino)-3-nitrophenyl)methanol
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stir bar, dissolve 2.10 g (10 mmol) of this compound in 30 mL of anhydrous THF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 20 mL of a 1.0 M solution of BH₃·THF (20 mmol) via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add 30 mL of 1 M HCl and heat the mixture at reflux for 1 hour to hydrolyze the borate ester intermediate.
-
Extraction and Isolation: Cool the mixture to room temperature and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by column chromatography on silica gel.
Comparative Data for Reducing Agents:
| Reducing Agent | Selectivity for Carboxylic Acid | Comments | References |
| Borane (BH₃·THF) | High (Nitro and ester groups are tolerated) | Preferred for chemoselective reduction. | [24][25][26][27] |
| Lithium Aluminum Hydride (LiAlH₄) | Low (Reduces nitro, ester, and carboxylic acid groups) | Highly reactive and non-selective for this substrate. | [28][29] |
| Sodium Borohydride (NaBH₄) | Unreactive | Not strong enough to reduce carboxylic acids. | [24] |
Conclusion
The functionalization of the carboxylic acid group in this compound opens up a wide array of synthetic possibilities for the development of novel compounds in the pharmaceutical and materials science fields. This guide has provided detailed protocols and mechanistic insights into three key transformations: esterification, amidation, and reduction. The choice of reaction conditions and reagents must be carefully considered, taking into account the electronic nature of the substituents on the aromatic ring. By following the validated protocols presented herein, researchers can confidently and efficiently derivatize this versatile building block to advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prezi.com [prezi.com]
- 8. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. chemscene.com [chemscene.com]
- 13. 2788-74-1|this compound|BLD Pharm [bldpharm.com]
- 14. studylib.net [studylib.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 21. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. youtube.com [youtube.com]
- 24. Khan Academy [khanacademy.org]
- 25. researchgate.net [researchgate.net]
- 26. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. youtube.com [youtube.com]
The Strategic Integration of 4-(Ethylamino)-3-nitrobenzoic Acid in Advanced Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the role and application of 4-(Ethylamino)-3-nitrobenzoic acid in modern polymer chemistry. Moving beyond a simple recitation of facts, this document serves as a detailed application note, offering both the theoretical underpinnings and practical protocols for leveraging this unique monomer in the synthesis of high-performance polymers. We will delve into the causal relationships between the monomer's distinct functional groups and the resulting polymer's properties, providing a scientifically rigorous foundation for its use in research and development.
Introduction: A Monomer of Unique Potential
This compound, a substituted aromatic amino acid, presents a compelling molecular architecture for the polymer chemist. Its trifunctional nature—a carboxylic acid, a secondary amine, and a nitro group—offers a versatile platform for creating polymers with tailored properties. The strategic placement of the N-ethyl and nitro groups on the benzene ring allows for the fine-tuning of polymer characteristics such as solubility, thermal stability, and processability. These attributes make it a candidate for applications ranging from advanced engineering plastics to specialized materials in biomedical and electronic fields.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its successful application in polymerization.
| Property | Value |
| CAS Number | 2788-74-1[1][2] |
| Molecular Formula | C₉H₁₀N₂O₄[1][2][3] |
| Molecular Weight | 210.19 g/mol [1][2][3] |
| Appearance | Yellow Solid[1] |
| Melting Point | 239-240 °C[1] |
| Boiling Point | 399.4 °C[3] |
The Role of Functional Groups in Polymer Properties
The ethylamino and nitro groups are not mere substituents; they are strategic tools for engineering desirable polymer properties.
The N-Ethyl Group: Enhancing Solubility and Processability
In traditional aromatic polyamides, strong intermolecular hydrogen bonding between amide linkages leads to high crystallinity, excellent thermal and mechanical properties, but also poor solubility in common organic solvents. This often makes processing difficult. The presence of the N-ethyl group in poly(4-ethylamino-3-nitrobenzamide) disrupts this hydrogen bonding network.[4] This forced separation of polymer chains reduces crystallinity and enhances solubility, making the resulting polymer more amenable to solution-based processing techniques like film casting and fiber spinning.[5][6]
The Nitro Group: A Handle for Thermal Stability and Further Functionalization
The electron-withdrawing nature of the nitro group can influence the thermal stability of the polymer backbone. While high concentrations of nitro groups can sometimes lower decomposition temperatures due to their energetic nature, they can also increase the glass transition temperature (Tg) by stiffening the polymer chain.[7][8][9] Furthermore, the nitro group serves as a valuable synthetic handle for post-polymerization modification. It can be chemically reduced to an amine, opening pathways for cross-linking, grafting other polymer chains, or introducing specific functionalities for applications such as drug delivery or sensor technology.
Diagram of Structure-Property Relationships
Caption: Influence of functional groups on polymer properties.
Application Protocol: Synthesis of Poly(4-ethylamino-3-nitrobenzamide) via Direct Polycondensation
This protocol describes the synthesis of a novel polyamide derived from this compound using a direct phosphorylation polycondensation method. This approach is advantageous as it proceeds under relatively mild conditions and avoids the need for highly reactive and moisture-sensitive monomers like acid chlorides.
Underlying Principle: The Yamazaki-Higashi Reaction
The synthesis will be based on the Yamazaki-Higashi reaction, a direct polycondensation method for preparing polyamides from dicarboxylic acids and diamines (or, in this case, an aminocarboxylic acid). The reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) in the presence of triphenyl phosphite (TPP) and pyridine. The pyridine acts as a base, and the TPP is a condensing agent. The addition of a salt such as lithium chloride (LiCl) is often used to improve the solubility of the growing polymer chains and prevent their precipitation.
Materials and Equipment
-
Monomer: this compound (purity >98%)
-
Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Condensing Agent: Triphenyl phosphite (TPP)
-
Base: Anhydrous pyridine
-
Solubilizing Agent: Anhydrous lithium chloride (LiCl)
-
Precipitation Solvent: Methanol
-
Washing Solvents: Water, Ethanol
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Beaker for precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Experimental Procedure
Diagram of the Polymerization Workflow
Caption: Step-by-step workflow for polyamide synthesis.
-
Reactor Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (2.10 g, 0.01 mol), anhydrous LiCl (0.5 g), anhydrous NMP (20 mL), and anhydrous pyridine (8 mL).
-
Dissolution: Stir the mixture at room temperature under a slow stream of nitrogen until all solids are completely dissolved.
-
Initiation of Polymerization: To the resulting clear solution, add triphenyl phosphite (2.8 mL, 0.011 mol).
-
Polycondensation: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. A gradual increase in the solution's viscosity will be observed as the polymerization progresses.
-
Polymer Precipitation: After the reaction is complete, allow the viscous solution to cool to room temperature. Pour the polymer solution into a beaker containing 250 mL of methanol while stirring vigorously. The polyamide will precipitate as a fibrous solid.
-
Washing and Filtration: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot water and then with ethanol to remove any residual solvent, unreacted monomer, and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to a constant weight.
Characterization of the Resulting Polymer
The synthesized poly(4-ethylamino-3-nitrobenzamide) can be characterized by various techniques to determine its structure and properties:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (presence of N-H and C=O stretching vibrations) and the persistence of the nitro group.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Solubility Tests: To assess the solubility of the polymer in a range of organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF, chloroform).
Expected Polymer Properties and Rationale
Based on the structure of the monomer, the resulting poly(4-ethylamino-3-nitrobenzamide) is anticipated to exhibit a unique combination of properties.
| Property | Expected Outcome | Rationale |
| Solubility | Good solubility in polar aprotic solvents (NMP, DMAc, DMF, DMSO). | The N-ethyl group disrupts interchain hydrogen bonding, reducing crystallinity and allowing solvent molecules to solvate the polymer chains more effectively.[4][5][6] |
| Glass Transition Temp. (Tg) | Moderately high (e.g., 200-250 °C). | The rigid aromatic backbone contributes to a high Tg. The nitro group can further increase chain stiffness. |
| Thermal Stability | Good, with decomposition temperature likely above 350 °C. | Aromatic polyamides are known for their high thermal stability. The exact decomposition temperature will be influenced by the presence of the nitro group.[7][8] |
| Mechanical Properties | Expected to form tough, flexible films from solution casting. | The amorphous nature imparted by the N-ethyl group should allow for the formation of non-brittle films. |
Conclusion and Future Outlook
This compound is a highly promising monomer for the development of advanced polyamides with enhanced processability and tunable properties. The synthetic protocol detailed herein provides a reliable method for producing poly(4-ethylamino-3-nitrobenzamide), a novel polymer with potential applications in areas requiring a combination of thermal stability and solubility. The presence of the nitro group opens up exciting possibilities for post-polymerization modification, allowing for the creation of functional materials with tailored characteristics for a wide range of scientific and industrial applications. Further research into the specific mechanical, optical, and electrical properties of this polymer and its derivatives is warranted to fully explore its potential.
References
- 1. anaxlab.com [anaxlab.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 4. EP3219745B1 - Telechelic n-alkylated polyamide polymers and copolymers - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 4-(Ethylamino)-3-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(Ethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
The primary synthesis route for this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrobenzoic acid with ethylamine. This reaction, while straightforward in principle, has several critical parameters that can significantly impact the outcome.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of reagents and initial reaction setup.
Q1: Which starting material is superior: 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid?
A1: While both are viable, 4-fluoro-3-nitrobenzoic acid is often the superior starting material . In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[1] The high electronegativity of the fluorine atom makes the carbon at position 4 more electrophilic and thus more susceptible to nucleophilic attack compared to its chloro-analogue. This can lead to faster reaction rates and allow for milder reaction conditions.[2] This contrasts with SN1 and SN2 reactions, where the C-F bond is generally a poor leaving group. In SNAr, the stability of the intermediate and the activation of the ring are more critical than the leaving group's ability to depart in isolation.[3]
Q2: What is the optimal solvent for this reaction?
A2: The choice of solvent is critical for both reactant solubility and reaction rate. Common choices include:
-
Aqueous solutions of ethylamine: Using a concentrated aqueous solution of ethylamine (e.g., 70%) allows the amine to act as both the nucleophile and the solvent. This is a common and effective approach for laboratory and industrial scales.[4]
-
Polar Aprotic Solvents: Solvents like THF, DMSO, or DMF can be effective. They are adept at solvating the reactants and the charged intermediate without interfering with the nucleophile. For a similar nucleophilic aromatic substitution, THF was found to be highly efficient.[5]
Q3: Is an additional base required for the reaction?
A3: Generally, no additional base is required . Ethylamine is a base and is typically used in excess. This excess serves to neutralize the hydrohalic acid (HCl or HF) formed during the reaction, driving the equilibrium towards the product. Adding a strong, non-nucleophilic base could potentially increase the rate by deprotonating a portion of the ethylamine, but it also risks side reactions and complicates purification.
Q4: How is the final product typically isolated from the reaction mixture?
A4: The product is an amino acid, making its isolation straightforward via pH adjustment. Under the basic conditions of the reaction, the carboxylic acid group is deprotonated, forming a water-soluble carboxylate salt. To isolate the product, the reaction mixture is cooled and then carefully acidified with an acid like acetic acid or hydrochloric acid.[2][4][6] This protonates the carboxylate, causing the neutral this compound to precipitate out of the aqueous solution as a solid, which can then be collected by filtration.
Troubleshooting and Yield Optimization Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient time or temperature. | • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The product is more polar than the starting material. • Increase the reflux time or cautiously increase the temperature. Industrial methods sometimes use high temperatures (180-190°C) under pressure for rapid conversion.[4] |
| 2. Incorrect Stoichiometry: Insufficient ethylamine to act as both nucleophile and acid scavenger. | • Ensure at least 2-3 equivalents of ethylamine are used relative to the starting halo-acid. Using a large excess (e.g., a concentrated aqueous solution) is common practice. | |
| 3. Poor Reagent Quality: Degradation of starting material or incorrect concentration of ethylamine solution. | • Verify the purity of the 4-halo-3-nitrobenzoic acid via melting point or spectroscopy. • Use a fresh, verified solution of ethylamine. | |
| Product is Dark/Discolored | 1. Side Reactions/Decomposition: Occurs if the reaction temperature is too high or heating is prolonged unnecessarily. | • Avoid excessive heating. Once TLC shows consumption of starting material, proceed to workup. • Purify the crude product thoroughly via recrystallization. An activated carbon (charcoal) treatment during recrystallization can sometimes remove colored impurities. |
| 2. Oxidation: The ethylamino group can be susceptible to air oxidation, especially under harsh conditions. | • Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), although often not strictly necessary. | |
| Multiple Spots on TLC | 1. Incomplete Reaction: A spot corresponding to the starting material is still present. | • Continue refluxing the reaction and monitor every 30-60 minutes until the starting material spot disappears. |
| 2. Formation of Side Products: Potential for di-substitution or other side reactions, although less common for this specific synthesis. | • Isolate the main product via filtration and purify by recrystallization. A slow cooling rate during recrystallization promotes the formation of purer crystals.[7] • If recrystallization is insufficient, column chromatography may be required, though it is less common for this large-scale prep. | |
| Product Fails to Precipitate | 1. Incorrect pH: The pH of the solution is not in the optimal range for the neutral amino acid to be insoluble. | • Use a pH meter or pH paper to carefully adjust the pH to ~4-5. Adding too much acid can re-solubilize the product by protonating the amine group. |
| 2. Insufficient Concentration: The reaction mixture is too dilute for the product to precipitate effectively. | • If the product oils out or fails to precipitate, try removing some of the solvent under reduced pressure before attempting acidification again. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
Experimental Protocols
The following protocol is a generalized procedure based on established methods.[2][4] Researchers should adapt it based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound
Materials:
-
4-chloro-3-nitrobenzoic acid (or 4-fluoro-3-nitrobenzoic acid)
-
70% aqueous ethylamine solution
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1.0 equivalent of 4-chloro-3-nitrobenzoic acid with 10-15 mL of 70% aqueous ethylamine solution per gram of starting material.
-
Heat the mixture to a gentle reflux (approximately 90-100°C).
-
Maintain the reflux for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase), checking for the disappearance of the starting material.
-
After the reaction is complete, cool the flask to room temperature in a water bath.
-
Slowly and carefully, with stirring, add glacial acetic acid dropwise to the reaction mixture until the pH is approximately 4-5. A thick yellow precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any salts and excess acid.
-
Dry the crude product under vacuum. A yield of over 85% is typically expected.[4]
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixed solvent system like ethanol/water is effective.[2] To do this, dissolve the solid in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol or ethanol/water mixture, and dry under vacuum to a constant weight.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Ethylamino)-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 4-(Ethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical insights needed to overcome common challenges and optimize your reaction conditions.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with ethylamine.[1][2]
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or non-existent product yield is a frequent challenge that can often be traced back to several key factors related to the reactants, reaction conditions, or work-up procedure.
Causality and Recommended Solutions:
-
Inadequate Reaction Temperature: The nucleophilic aromatic substitution reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be exceedingly slow. Conversely, excessively high temperatures can lead to decomposition of the starting material and product.[2]
-
Solution: Gradually increase the reaction temperature. A good starting point is refluxing the reaction mixture.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Insufficient Reaction Time: This reaction may require several hours to reach completion.
-
Solution: Extend the reaction time, monitoring the consumption of the starting material (4-chloro-3-nitrobenzoic acid) by TLC. A typical reflux time is between 3-5 hours.[2]
-
-
Base Concentration and Equivalents: Ethylamine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. An insufficient amount of ethylamine will result in a buildup of acid, which protonates the ethylamine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure at least two equivalents of ethylamine are used. One equivalent acts as the nucleophile, and the second equivalent acts as a base. Using an excess of the ethylamine solution can also help drive the reaction to completion.
-
-
Improper pH during Work-up: The product, this compound, is an amino acid and its solubility is highly dependent on pH. It is soluble in both acidic and basic solutions but will precipitate at its isoelectric point.
-
Solution: After the reaction is complete, carefully adjust the pH of the cooled reaction mixture to approximately 3-4 by the dropwise addition of an acid like acetic acid or dilute hydrochloric acid.[2] This will protonate the carboxylate group, causing the product to precipitate out of the solution as a yellow solid.[2]
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My TLC analysis of the crude product shows multiple spots, indicating the presence of impurities. What are the potential side reactions and how can I minimize them?
Answer:
The formation of impurities is a common issue stemming from side reactions or unreacted starting materials. Understanding the potential side reactions is key to their mitigation.
Potential Side Reactions and Mitigation Strategies:
-
Unreacted 4-chloro-3-nitrobenzoic acid: This is the most common impurity if the reaction has not gone to completion.
-
Mitigation: As discussed in the low yield section, ensure optimal reaction time and temperature. Using a slight excess of ethylamine can also help to consume all the starting material.
-
-
Formation of Di-substituted Products: While less common under standard conditions, it's theoretically possible for the ethylamine to react with the carboxylic acid group to form an amide, especially at very high temperatures.
-
Mitigation: Maintain the reaction temperature at a moderate reflux. Avoid excessive heating, which could favor amide formation.
-
-
Decomposition: The nitro group can be sensitive to high temperatures and strongly basic conditions, potentially leading to decomposition products that appear as colored impurities.
-
Mitigation: Employ moderate reaction temperatures and avoid unnecessarily long reaction times.
-
Purification Strategy:
If impurities are still present after optimizing the reaction, a purification step is necessary.
-
Recrystallization: This is a highly effective method for purifying the crude product.
Issue 3: Product Fails to Precipitate During Work-up
Question: I've completed the reaction and acidified the mixture, but my product is not precipitating. What could be the reason for this?
Answer:
Failure to precipitate is almost always related to the pH of the solution or the concentration of the product.
Troubleshooting Precipitation:
-
Incorrect pH: The isoelectric point of this compound is crucial for its precipitation. If the pH is too low (highly acidic) or too high (basic), the compound will remain soluble.
-
Solution: Use a pH meter or pH paper to carefully adjust the pH to the 3-4 range. Add the acid or base dropwise with vigorous stirring to ensure localized pH changes do not prevent precipitation.
-
-
Product Concentration is Too Low: If the reaction was performed in a very large volume of solvent, the product concentration might be below its solubility limit even at the isoelectric point.
-
Solution: If you suspect this is the case, you can try to concentrate the solution by removing some of the solvent under reduced pressure before proceeding with the pH adjustment.
-
-
Oiling Out: Sometimes, instead of precipitating as a solid, the product may separate as an oil. This can happen if the solution is cooled too quickly or if certain impurities are present.
-
Solution: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can add a seed crystal of the pure product if available. Allowing the solution to cool more slowly can also promote the formation of a crystalline solid.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
1. What is the underlying mechanism of this reaction?
The synthesis of this compound from 4-chloro-3-nitrobenzoic acid is a classic example of a Nucleophilic Aromatic Substitution (SNAAr) reaction. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbon atom bearing the chlorine atom. This carbon is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group in the ortho position and the carboxylic acid group in the para position.
-
Formation of a Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.
-
Proton Transfer: A second molecule of ethylamine acts as a base to deprotonate the nitrogen atom, yielding the final product and ethylammonium chloride.
2. What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin Layer Chromatography (TLC): This is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid group is protonated.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of reaction conversion and product purity, HPLC is the method of choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H, C=O, and NO₂ stretches.
3. Are there any safety precautions I should be aware of?
Yes, safety is paramount in any chemical synthesis.
-
Reagents:
-
4-chloro-3-nitrobenzoic acid: This is a skin and eye irritant.[5]
-
Ethylamine: This is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids and bases used for pH adjustment are corrosive and should be handled with care.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Conditions: The reaction is typically run at elevated temperatures. Use appropriate heating mantles and condensers to prevent solvent loss and ensure safe operation.
4. Can I use a different starting material instead of 4-chloro-3-nitrobenzoic acid?
Yes, other 4-halo-3-nitrobenzoic acids can be used, such as the bromo or fluoro derivatives. The reactivity generally follows the order F > Cl > Br > I for nucleophilic aromatic substitution. However, 4-chloro-3-nitrobenzoic acid is often the most cost-effective and readily available starting material.[5]
5. How is the precursor, 4-chloro-3-nitrobenzoic acid, typically synthesized?
4-chloro-3-nitrobenzoic acid is commonly synthesized by the nitration of p-chlorobenzoic acid.[6][7] This reaction involves treating p-chlorobenzoic acid with a mixture of concentrated nitric acid and concentrated sulfuric acid.[6]
III. Experimental Protocols and Data
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory methods.[2]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
70% aqueous ethylamine solution
-
Acetic acid
-
Deionized water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid and the 70% aqueous ethylamine solution.
-
Heat the mixture to reflux and maintain this temperature for 3-5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Carefully adjust the pH of the reaction mixture to approximately 3-4 by the dropwise addition of acetic acid. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from hot ethyl acetate.
Table 1: Recommended Reagent Ratios and Conditions
| Parameter | Recommended Value | Rationale |
| Ethylamine Equivalents | 2.0 - 3.0 | One equivalent acts as the nucleophile, and the excess acts as a base to neutralize the generated HCl. |
| Reaction Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition. |
| Reaction Time | 3 - 5 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC. |
| Precipitation pH | 3 - 4 | This is the approximate isoelectric point of the product, where its solubility in the aqueous medium is minimal. |
IV. Visualizing the Workflow
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low yield of the final product.
V. References
-
4-Ethylamino-3-nitrobenzoic acid. National Center for Biotechnology Information. --INVALID-LINK--
-
How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Guidechem. --INVALID-LINK--
-
This compound. Biosynth. --INVALID-LINK--
-
Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Benchchem. --INVALID-LINK--
-
4-(Methylamino)-3-nitrobenzoic Acid. TCI Chemicals. --INVALID-LINK--
-
4-CHLORO-3-NITROBENZOIC ACID ETHYL ESTER. ChemBK. --INVALID-LINK--
-
This compound. ChemScene. --INVALID-LINK--
-
A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. --INVALID-LINK--
-
4-Ethylamino-3-Nitrobenzoic Acid: Organic Compounds. Scribd. --INVALID-LINK--
-
This compound. Alfa Chemistry. --INVALID-LINK--
-
4-Chloro-3-nitrobenzoic acid. Solubility of Things. --INVALID-LINK--
-
4-Ethylamino-3-nitro-benzoic acid. Santa Cruz Biotechnology. --INVALID-LINK--
-
4-(Methylamino)-3-nitrobenzoic acid. Benchchem. --INVALID-LINK--
-
4-Chloro-3-nitrobenzoic acid 96-99-1 wiki. Guidechem. --INVALID-LINK--
-
4-chloro-3-nitrobenzoic acid. chemister.ru. --INVALID-LINK--
-
Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents. --INVALID-LINK--
-
How to Synthesize 4-Chloro-3-nitrobenzoic Acid?. Guidechem. --INVALID-LINK--
References
stability of 4-(Ethylamino)-3-nitrobenzoic acid under acidic or basic conditions
Welcome to the dedicated support center for 4-(Ethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of this compound is critical for its effective use in research and development, ensuring the integrity of your experimental results and the quality of your final products.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a nitroaromatic compound with amino and carboxylic acid functional groups, it is susceptible to degradation under certain conditions.[1][2]
Q2: What are the potential degradation pathways for this compound under acidic or basic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on its chemical structure and the behavior of analogous compounds. Under strong acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the ethylamino group or decarboxylation are possible degradation routes. One source suggests that the compound is sensitive to hydrogen chloride and ammonium carbonate, leading to decomposition into ethylamine and 3-nitrophenol.[3] For a similar compound, 4-(Methylamino)-3-nitrobenzoic acid, hydrolysis is also considered a potential degradation pathway under strongly acidic or basic conditions.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place.[4][5] The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8°C) is recommended.[5]
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Yes, this compound is known to be sensitive to strong acids like hydrogen chloride and bases such as ammonium carbonate.[3] Contact with strong oxidizing agents should also be avoided, as the nitroaromatic structure can be susceptible to oxidation.
Troubleshooting Guide for Stability Studies
This section provides practical advice for troubleshooting common issues encountered during the stability assessment of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed in forced degradation studies. | Stress conditions (pH, temperature, time) are not harsh enough. | Increase the concentration of the acid or base, elevate the temperature, or extend the duration of the study. It is important to find a balance to achieve meaningful degradation without complete decomposition.[1][6] |
| Multiple unexpected peaks in HPLC analysis. | Formation of secondary degradation products or interaction with excipients/solvents. | Analyze samples at multiple time points to distinguish between primary and secondary degradants.[7] Ensure the purity of your starting material and check for any potential interactions with the solvent system. |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase, column, or other chromatographic parameters. | Optimize the HPLC method by adjusting the mobile phase composition (pH, organic modifier), trying a different column chemistry, or modifying the gradient profile to achieve better separation of the parent compound and its degradants.[8] |
| Difficulty in identifying degradation products. | Lack of appropriate analytical techniques or reference standards. | Utilize hyphenated techniques like LC-MS to obtain molecular weight and fragmentation data for the unknown peaks.[8] If possible, synthesize potential degradation products to use as reference standards for confirmation. |
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies to evaluate the stability of this compound. These studies are crucial for developing stability-indicating analytical methods and understanding the degradation profile of the molecule.[1][7]
Protocol 1: Acidic and Basic Hydrolysis Study
This protocol is designed to assess the stability of this compound in acidic and basic environments.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV/PDA detector
-
LC-MS system (for identification of degradants)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to separate vials containing 0.1 M HCl and 1 M HCl.
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to separate vials containing 0.1 M NaOH and 1 M NaOH.
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as the acid hydrolysis samples.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
If significant degradation is observed, use LC-MS to identify the structure of the degradants.
-
Diagram: General Workflow for a Forced Degradation Study
Caption: A general experimental workflow for a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure and literature on similar compounds, the following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions.
Caption: Plausible degradation pathways of this compound.
Summary of Expected Stability Profile
The following table summarizes the expected stability of this compound under various conditions, based on available data and chemical principles. This should be used as a general guide, and experimental verification is highly recommended.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Likely to degrade | Ethylamine, 3-Nitrophenol[3] |
| Basic (e.g., 0.1 M NaOH, 60°C) | Likely to degrade | Decarboxylation products, potential hydrolysis products |
| Oxidative (e.g., 3% H₂O₂, RT) | Potentially unstable | Oxidized products of the amino group or aromatic ring |
| Thermal (e.g., 80°C, solid state) | Generally stable, but monitor for decomposition | Decomposition products |
| Photolytic (UV/Vis light) | Nitroaromatic compounds can be light-sensitive | Photodegradation products |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 4. 2788-74-1|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
troubleshooting guide for reactions with 4-(Ethylamino)-3-nitrobenzoic acid
Welcome to the technical support guide for 4-(Ethylamino)-3-nitrobenzoic acid (CAS: 2788-74-1). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. This molecule is a valuable bifunctional building block, and understanding its nuances is key to successful synthesis.
Part 1: Frequently Asked Questions & Core Characteristics
This section addresses the most common initial inquiries regarding the handling, properties, and safety of this compound.
Q1: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, the compound should be stored under an inert atmosphere in a dark, dry place.[1] Recommended temperatures range from room temperature to 2-8°C.[1][2] Exposure to light and heat may lead to gradual decomposition.[3]
Q2: What solvents are suitable for dissolving this compound?
This compound is a polar compound, reflected in its structure containing carboxylic acid, amine, and nitro functional groups.[4] It is typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5] While the ethyl group increases lipophilicity compared to some analogs, aqueous solubility is limited.[6] For reaction purposes, polar aprotic solvents like DMF, NMP, and THF are often suitable, depending on the specific reaction conditions.
Q3: What are the primary safety precautions for handling this reagent?
This compound is classified as hazardous.[1][2] The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[2]
-
H412: Harmful to aquatic life with long-lasting effects.[2]
Standard laboratory personal protective equipment (PPE) is mandatory. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.[7][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]
Q4: What are the key structural features I should be aware of before planning my reaction?
This compound (MW: 210.19 g/mol ) is a yellow crystalline solid.[1][10] Its utility stems from three key features:
-
Carboxylic Acid (-COOH): This group is the primary site for amide bond formation and esterification.[6]
-
Nitro Group (-NO2): An electron-withdrawing group that can be readily reduced to a primary amine (-NH2), providing a route to substituted diamine derivatives.[6]
-
Ethylamino Group (-NHCH2CH3): A secondary amine. Its reactivity is generally lower than a primary amine, but its presence, along with an intramolecular N-H···O hydrogen bond to the nitro group, influences the molecule's conformation and electronic properties.[10]
Part 2: Troubleshooting Guide for Key Reactions
This section provides a question-and-answer guide to troubleshoot the two most common synthetic transformations involving this molecule.
A. Amide Bond Formation (Acyl Coupling)
The formation of an amide bond by coupling the carboxylic acid is one of the most frequent applications for this reagent.
Q1: My amide coupling reaction is showing low to no conversion. What are the likely causes?
Low conversion is a common issue that can typically be traced to the activation step of the carboxylic acid.
-
Cause 1: Inappropriate Coupling Reagent or Additive. The choice of coupling reagent is critical. For standard couplings, carbodiimides like EDC or DIC are used, but they almost always require an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to suppress side reactions and increase efficiency.[11] More potent phosphonium or uronium salts like HBTU, HATU, or PyAOP may be necessary for sterically hindered amines or challenging couplings.[12][13]
-
Cause 2: Incorrect Stoichiometry or Absence of Base. Amide coupling reactions require a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to neutralize the acid formed and drive the reaction.[11] Typically, 1.5 to 2.0 equivalents of the base are used. Ensure your amine partner is not supplied as a salt (e.g., HCl or TFA salt); if it is, an additional equivalent of base is required for its neutralization.
-
Cause 3: Low Reaction Temperature. While some highly efficient coupling reagents work well at room temperature, sluggish reactions can often be gently heated (e.g., to 40-50 °C) to improve the rate, though this can sometimes increase the risk of side reactions like racemization if chiral amines are used.[14]
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting logic for failed amide coupling reactions.
Q2: I'm observing a stable, unwanted byproduct in my carbodiimide-mediated reaction. What is it?
If you are using a carbodiimide like EDC or DIC without an additive, you are likely observing the formation of an N-acylurea byproduct.[11] This occurs when the activated O-acylisourea intermediate undergoes an intramolecular O-to-N acyl transfer, which is non-reactive towards your amine.[11]
Solution:
-
Always use an additive like HOBt or Oxyma. These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to side reactions and more reactive towards the desired amine.
-
Control the temperature. Lower temperatures generally disfavor the formation of N-acylurea.[11]
| Coupling Reagent Combination | Typical Solvent | Base | Key Advantage |
| EDC / HOBt | DMF, DCM | DIPEA, NMM | Cost-effective, water-soluble urea byproduct.[11] |
| DIC / OxymaPure® | DMF, NMP | DIPEA | Low racemization risk, urea is often insoluble. |
| HBTU / HATU | DMF, NMP | DIPEA | High efficiency for difficult couplings.[12] |
B. Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is essential for using the molecule as a diamine precursor.
Q1: My nitro reduction is incomplete, or the reaction seems to stall. Why?
-
Cause 1: Catalyst Inactivity (Catalytic Hydrogenation). If using H₂ with a catalyst like Palladium on Carbon (Pd/C), the catalyst may be poisoned or of low quality.[15] Ensure the system is free of catalyst poisons (like sulfur compounds) and that the catalyst is fresh or properly activated. The reaction is also sensitive to solvent and pressure.
-
Cause 2: Insufficient Reducing Agent (Chemical Reduction). For methods using metals like Iron (Fe), Zinc (Zn), or Tin(II) Chloride (SnCl₂), an excess of the metal reagent is required.[15][16] The reaction is often run under acidic conditions (e.g., acetic acid or HCl) which consumes the metal. Ensure you are using a sufficient molar excess (typically 3-5 equivalents) of the reducing agent.
-
Cause 3: Poor Solubility. The starting material must be fully dissolved for the reaction to proceed efficiently. If solubility in your chosen solvent (e.g., ethanol, ethyl acetate) is low, consider co-solvents or switching to a system like Fe in acetic acid where the substrate may have better solubility.
Q2: I'm getting a mixture of products or highly colored impurities. What are the potential side reactions?
The reduction of an aromatic nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. Incomplete reactions can result in a mixture containing these species.
-
Side Reaction 1: Azo Compound Formation. Under certain conditions, particularly with strong, unselective reducing agents like LiAlH₄, aromatic nitro compounds can dimerize to form azo products.[15] It is best to avoid such aggressive reagents for this transformation.
-
Side Reaction 2: Incomplete Reduction. As mentioned, stalling of the reaction can leave hydroxylamine intermediates, which are often unstable and can lead to colored impurities.
Solution:
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Choose a reliable and selective method. For laboratory scale, SnCl₂ in HCl/Ethanol or Fe powder in Acetic Acid are robust and generally high-yielding methods that are less prone to over-reduction than catalytic hydrogenation.[15][16]
| Reduction Method | Reagents | Typical Solvent | Functional Group Tolerance |
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C (5-10 mol%) | Ethanol, Ethyl Acetate | High, but can reduce alkenes, alkynes, benzyl groups.[15] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O (3-5 equiv) | Ethanol / Conc. HCl | Good, tolerates esters and many other groups.[16] |
| Iron Reduction | Fe powder (3-5 equiv), NH₄Cl or AcOH | Ethanol / Water, Acetic Acid | Excellent, very mild and chemoselective.[15] |
Diagram: Key Synthetic Pathways
Caption: The two primary synthetic transformations of the title compound.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is an HCl or TFA salt, add 1.0 eq of DIPEA first and stir for 10 minutes before proceeding.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir.
-
Activation: Cool the flask to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Protocol 2: Selective Reduction of the Nitro Group using Tin(II) Chloride
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.[16]
-
Reaction Initiation: Carefully add concentrated hydrochloric acid (HCl) dropwise. The reaction is often exothermic. Attach a reflux condenser and heat the mixture to reflux (approx. 70-80 °C).
-
Reaction: Maintain reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A precipitate of tin salts will form.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the tin salts. Wash the celite pad thoroughly with additional ethyl acetate. Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-3-(ethylamino)benzoic acid, which can be further purified if necessary.
Part 4: References
-
H. S. Yathirajan, S. N. Narendra Babu, A. S. A. Razak, S. A. H. Jabbar, H. K. Fun & C. K. Quah (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1079. --INVALID-LINK--
-
BLD Pharm (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemScene (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--
-
Benchchem (n.d.). 4-Ethyl-3-nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
Biosynth (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--
-
Benchchem (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook (2023). Reactivity and Polarity of 3-Nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook (n.d.). 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved January 5, 2026, from --INVALID-LINK--
-
PubChem (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
S. N. Narendra Babu, H. S. Yathirajan, A. S. A. Razak, S. A. H. Jabbar, C. K. Quah & H. K. Fun (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E, E65, o1079. --INVALID-LINK--
-
University of Johannesburg (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved January 5, 2026, from --INVALID-LINK--
-
Google Patents (2014). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved January 5, 2026, from --INVALID-LINK--
-
Fisher Scientific (2025). Safety Data Sheet: 3-Methyl-4-nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
M. J. James, S. P. Thomas, D. C. T. Smith, A. F. T. Smith, C. J. Smith & A. J. B. Watson (2019). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 21(11), 4200-4205. --INVALID-LINK--
-
Capot Chemical (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal (n.d.). Nitro Reduction. Retrieved January 5, 2026, from --INVALID-LINK--
-
Der Pharma Chemica (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved January 5, 2026, from --INVALID-LINK--
-
Carl ROTH (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemRxiv (2022). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Retrieved January 5, 2026, from --INVALID-LINK--
-
Cleanchem Laboratories (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 5, 2026, from --INVALID-LINK--
-
Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sciencemadness Discussion Board (2018). Reduction of 4-nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
NIST (n.d.). Benzoic acid, 4-nitro-. Retrieved January 5, 2026, from --INVALID-LINK--
-
LookChem (n.d.). 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wikipedia (n.d.). 3-Nitrobenzoic acid. Retrieved January 5, 2026, from --INVALID-LINK--
-
Guidechem (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. 2788-74-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. capotchem.com [capotchem.com]
- 10. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 4-(Ethylamino)-3-nitrobenzoic Acid
Welcome to the technical support center for 4-(Ethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material, a critical step for successful downstream applications. As Senior Application Scientists, we have compiled this resource based on established laboratory practices and scientific principles to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid with ethylamine.[1] Consequently, common impurities may include:
-
Unreacted Starting Materials: Such as 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid.
-
Isomeric Byproducts: Positional isomers that may arise from the nitration of the benzoic acid precursor.
-
Over-Alkylated Products: Formation of tertiary amines if the reaction conditions are not carefully controlled.
-
Decomposition Products: The compound can be sensitive to high temperatures, strong acids, and light, which may lead to degradation.[2]
Q2: My purified this compound is discolored. What could be the cause?
A discolored product, often appearing darker yellow or brownish, typically indicates the presence of trace impurities or degradation products.[1] Potential causes include:
-
Residual Starting Materials or Byproducts: These often have different colors from the desired product.
-
Oxidation: The ethylamino group can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Thermal Degradation: Excessive heat during synthesis, purification, or drying can lead to decomposition.[1][2]
To address this, consider purification by recrystallization or a short plug of silica gel chromatography. Ensure that the product is stored in a dark place and under an inert atmosphere.[3]
Q3: I am having trouble dissolving my crude product for recrystallization. What should I do?
If you are struggling to dissolve your crude this compound, it could be due to an inappropriate solvent or an insufficient volume of solvent. This compound is reported to be soluble in DMSO and methanol, with some solubility in water and ethanol. For recrystallization, ethyl acetate has been successfully used.
If the compound is not dissolving, you can try the following:
-
Increase the Solvent Volume: Gradually add more hot solvent until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your recovery yield.[4][5]
-
Try a Different Solvent System: If a single solvent is ineffective, a binary solvent system (e.g., ethanol/water) might be more suitable.[1]
-
Ensure the Solvent is Hot Enough: The solubility of most compounds, including benzoic acid derivatives, increases significantly with temperature.[4][5][6]
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To remedy this:
-
Reheat the Solution: Add a small amount of additional solvent to the hot solution to ensure everything is fully dissolved.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Covering the flask can help to slow the cooling rate.[5]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[5]
-
Seed Crystals: Introducing a tiny crystal of the pure compound can initiate the crystallization process.[5]
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.
Purification Workflow Overview
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[4][5]
Experimental Protocol:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethyl acetate is a documented solvent for this compound.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Troubleshooting Recrystallization:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | - Too much solvent was used.- The solution was not saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.[5]- Add a seed crystal.[5] |
| Product "oils out" | - The solution is supersaturated.- The cooling rate is too fast. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.[5] |
| Low recovery | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a different solvent in which the product is less soluble when cold. |
Method 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The desired product will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer from the organic layer, which contains neutral impurities.
-
Washing (Optional): The aqueous layer can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, such as concentrated hydrochloric acid, until the product precipitates.[7]
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting Acid-Base Extraction:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation | - Vigorous shaking of the separatory funnel. | - Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution).- Gently swirl the separatory funnel instead of shaking vigorously. |
| Incomplete precipitation | - The pH of the aqueous layer is not sufficiently acidic. | - Add more acid while monitoring the pH with pH paper or a pH meter. |
| Product is sticky or oily | - The presence of impurities that lower the melting point. | - Further purify the product by recrystallization after isolation. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development.[8][9][10]
Expected Outcomes of Purification:
| Purification Method | Typical Starting Purity | Expected Final Purity | Typical Recovery Rate |
| Recrystallization | ~90% | >98% | 80-90% |
| Acid-Base Extraction | ~85-90% | >95% | 85-95% |
| Column Chromatography | Variable | >99% | 60-80% |
Note: These are typical values and can vary depending on the nature and amount of impurities in the crude material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2788-74-1|this compound|BLD Pharm [bldpharm.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. researchgate.net [researchgate.net]
- 7. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Navigating the Scale-Up of 4-(Ethylamino)-3-nitrobenzoic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-(Ethylamino)-3-nitrobenzoic acid. As a key intermediate in the development of various pharmaceutical compounds, the successful and efficient synthesis of this molecule is paramount. This guide, compiled by Senior Application Scientists, provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your research and development efforts as you transition from laboratory-scale experiments to larger-scale production. We will delve into the critical aspects of the synthetic process, offering insights grounded in chemical principles and practical experience to ensure the integrity and success of your work.
I. Synthetic Pathway Overview
The most common and industrially viable route to this compound involves a two-step process. The synthesis begins with the nitration of a suitable starting material, typically 4-chlorobenzoic acid, to introduce the nitro group at the 3-position. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by ethylamine.
"4-Chlorobenzoic_Acid" [label="4-Chlorobenzoic Acid"]; "Nitration" [label="Nitration\n(HNO3, H2SO4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "4-Chloro-3-nitrobenzoic_Acid" [label="4-Chloro-3-nitrobenzoic Acid"]; "Ethylamination" [label="Ethylamination\n(Ethylamine)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="this compound", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"4-Chlorobenzoic_Acid" -> "Nitration"; "Nitration" -> "4-Chloro-3-nitrobenzoic_Acid"; "4-Chloro-3-nitrobenzoic_Acid" -> "Ethylamination"; "Ethylamination" -> "Product"; }
Figure 1: General synthetic workflow for this compound.
An alternative, though less common, route involves the hydrolysis of ethyl 4-(ethylamino)-3-nitrobenzoate.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis, presented in a question-and-answer format to directly tackle your experimental challenges.
A. Nitration Step (4-Chlorobenzoic Acid to 4-Chloro-3-nitrobenzoic Acid)
Question 1: We are observing low yields and the formation of multiple nitrated isomers during the scale-up of the nitration of 4-chlorobenzoic acid. How can we improve the regioselectivity and overall yield?
Answer: Low yields and poor regioselectivity in nitration reactions, especially during scale-up, are often linked to inadequate temperature control and suboptimal nitrating agent composition. The nitration of 4-chlorobenzoic acid is an exothermic process, and localized temperature increases can lead to the formation of undesired isomers and di-nitro byproducts.
Key Troubleshooting Steps:
-
Strict Temperature Control: Maintaining a low and consistent reaction temperature is critical. For the nitration of substituted benzoic acids, a temperature range of 5-15°C is often recommended to favor the formation of the desired meta-nitro product.[2] On a larger scale, this requires an efficient cooling system and careful monitoring of the internal reaction temperature.
-
Controlled Addition of Nitrating Agent: The slow, controlled addition of the nitrating mixture (concentrated nitric acid and sulfuric acid) to the solution of 4-chlorobenzoic acid is crucial to manage the reaction exotherm. A dropwise addition with vigorous stirring ensures even heat distribution and prevents localized overheating.
-
Optimized Nitrating Mixture: The ratio of nitric acid to sulfuric acid can influence the reaction's selectivity. A standard, effective mixture is typically used, but slight adjustments based on in-process monitoring can help optimize the formation of the desired product.
"Low_Yield" [label="Low Yield & Poor Selectivity\nin Nitration", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Temp_Control" [label="Inadequate Temperature\nControl"]; "Reagent_Addition" [label="Rapid Reagent\nAddition"]; "Solution1" [label="Maintain 5-15°C\nwith Efficient Cooling", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solution2" [label="Slow, Controlled Addition\nof Nitrating Agent", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Low_Yield" -> "Temp_Control" [label="Cause"]; "Low_Yield" -> "Reagent_Addition" [label="Cause"]; "Temp_Control" -> "Solution1" [label="Solution"]; "Reagent_Addition" -> "Solution2" [label="Solution"]; }
Figure 2: Troubleshooting logic for the nitration step.
Question 2: During the work-up of the nitration reaction, we are experiencing difficulties in isolating a pure product. What is the recommended procedure for a large-scale work-up?
Answer: A successful work-up for the nitration of 4-chlorobenzoic acid on a larger scale involves careful quenching of the reaction mixture and thorough washing of the precipitated product.
Recommended Large-Scale Work-up Protocol:
-
Quenching: The reaction mixture should be slowly and carefully poured onto crushed ice with vigorous stirring. This will precipitate the crude 4-chloro-3-nitrobenzoic acid.
-
Filtration: The precipitated solid should be collected by filtration.
-
Washing: The filter cake should be washed thoroughly with cold water to remove residual acids and inorganic salts. A final wash with a small amount of cold ethanol can help remove some organic impurities.[3]
-
Drying: The product should be dried under vacuum to remove residual water and solvent.
B. Ethylamination Step (4-Chloro-3-nitrobenzoic Acid to this compound)
Question 3: The ethylamination reaction is sluggish and often incomplete, even with extended reaction times. What are the critical parameters to optimize for this nucleophilic aromatic substitution?
Answer: Incomplete conversion in the ethylamination step is a common challenge when scaling up. The reactivity of the aryl chloride is moderate, and achieving complete conversion requires careful optimization of reaction conditions.
Key Parameters for Optimization:
-
Temperature and Pressure: Nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate. The use of a sealed reactor to allow for heating above the boiling point of the solvent and ethylamine can significantly increase the reaction rate. High-temperature and high-pressure flow reactors have been shown to be effective for similar SNAr reactions.[4]
-
Excess Ethylamine: Using an excess of ethylamine can help drive the reaction to completion. The optimal molar ratio of ethylamine to 4-chloro-3-nitrobenzoic acid should be determined experimentally.
-
Solvent Choice: The choice of solvent is crucial. A polar aprotic solvent is generally preferred for SNAr reactions as it can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.
-
Alternative Starting Material: Consider using 4-fluoro-3-nitrobenzoic acid as the starting material. The fluorine atom is a better leaving group than chlorine in nucleophilic aromatic substitution, which can lead to milder reaction conditions and potentially higher yields.
Question 4: We are observing a significant amount of a di-substituted byproduct, where the carboxylic acid group has also reacted with ethylamine to form an amide. How can we prevent this side reaction?
Answer: The formation of the ethyl amide byproduct is a known issue, particularly if the reaction temperature is too high or the reaction time is excessively long. The carboxylate, being a nucleophile, can compete with the desired substitution reaction.
Strategies to Minimize Amide Formation:
-
Temperature Control: Carefully control the reaction temperature to a range that favors the nucleophilic aromatic substitution over the amidation reaction. This may require some optimization studies at a smaller scale first.
-
pH Control: Maintaining the reaction mixture under slightly basic conditions can help to keep the carboxylic acid in its deprotonated (carboxylate) form, which is less reactive towards amidation.
-
Protecting Group Strategy: While more complex and less ideal for a large-scale process due to additional steps, protection of the carboxylic acid group (e.g., as an ester) before the amination step, followed by deprotection, would completely prevent this side reaction.
Question 5: The final product has a persistent yellow or brownish color that is difficult to remove. What is the source of this color and how can we obtain a purer, lighter-colored product?
Answer: The color in the final product can be due to the presence of residual starting materials, byproducts, or degradation products. Nitroaromatic compounds are also inherently colored.
Decolorization and Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the final product and removing colored impurities.
-
Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing nitrobenzoic acid derivatives.[5] Hot ethyl acetate has also been reported as a suitable solvent.[1]
-
-
Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb colored impurities. However, this should be done with caution as it can also adsorb some of the desired product, potentially lowering the yield.
-
Washing: Thoroughly washing the crude product after filtration with appropriate solvents can help remove some of the colored impurities before the final purification step.
"Colored_Product" [label="Colored Final Product", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Recrystallization" [label="Recrystallization\n(Ethanol/Water or Ethyl Acetate)"]; "Activated_Carbon" [label="Activated Carbon\nTreatment"]; "Thorough_Washing" [label="Thorough Washing\nof Crude Product"]; "Pure_Product" [label="Pure, Light-Colored Product", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Colored_Product" -> "Recrystallization" [label="Primary Solution"]; "Colored_Product" -> "Activated_Carbon" [label="Adjunct Solution"]; "Colored_Product" -> "Thorough_Washing" [label="Initial Step"]; "Recrystallization" -> "Pure_Product"; "Activated_Carbon" -> "Pure_Product"; }
Figure 3: Purification strategies for colored product.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Scaling up this synthesis introduces significant safety challenges that must be addressed:
-
Nitration Step: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[4][6] Ensure adequate cooling capacity, controlled addition of reagents, and continuous monitoring of the reaction temperature. Over-nitration can produce unstable and potentially explosive byproducts.
-
Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive. Ethylamine is flammable and has a strong odor. All reagents should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Pressure Build-up: When conducting the ethylamination at elevated temperatures in a sealed reactor, be aware of potential pressure build-up. The reactor must be equipped with a pressure relief system.
-
Waste Disposal: The reaction will generate acidic and organic waste streams that must be neutralized and disposed of in accordance with local environmental regulations.
Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring the quality of the final product?
A2: For effective process control and quality assurance, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the consumption of starting materials and the formation of the product during the reaction.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for monitoring reaction progress and determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of 4-chloro-3-nitrobenzoic acid is reported to be in the range of 180-183°C.
Q3: Can you provide a general protocol for the ethylamination step?
A3: The following is a general, illustrative protocol that should be optimized for your specific scale and equipment:
-
In a suitable pressure reactor, suspend 4-chloro-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol).
-
Add an excess of aqueous ethylamine solution.
-
Seal the reactor and heat the mixture with stirring to a predetermined temperature (e.g., 80-120°C) for a specified time (e.g., 4-8 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization.
Table 1: Summary of Key Reaction Parameters and Controls
| Parameter | Nitration Step | Ethylamination Step |
| Starting Material | 4-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Ethylamine |
| Temperature | 5-15°C (Critical) | 80-120°C (Optimization required) |
| Pressure | Atmospheric | Elevated (in a sealed reactor) |
| Key Challenges | Exotherm control, Isomer formation | Incomplete reaction, Amide byproduct |
| Work-up | Quench on ice, Wash with water | Acidification to precipitate, Washing |
| Purification | Washing of crude | Recrystallization |
IV. Conclusion
The successful scale-up of the synthesis of this compound is achievable with a thorough understanding of the reaction mechanisms and careful control over key process parameters. This guide provides a foundation for troubleshooting common issues and implementing robust procedures. As with any chemical process, a commitment to safety and a systematic approach to optimization are essential for achieving high yields of a pure product. For further assistance, please consult the references provided and consider process safety evaluations, particularly for the nitration step.
V. References
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. --INVALID-LINK--
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. --INVALID-LINK--
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. --INVALID-LINK--
-
Benchchem. (n.d.). Application Note and Protocol: Recrystallization of 4-Methyl-3-nitrobenzoic Acid. --INVALID-LINK--
-
National Institutes of Health. (n.d.). This compound. PubMed Central. --INVALID-LINK--
-
Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized? --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. --INVALID-LINK--
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzoic acid 98. --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. --INVALID-LINK--
-
Google Patents. (n.d.). Method for eliminating color forming impurities from nitro compounds. --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. --INVALID-LINK--
References
- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]
- 6. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Characterization of 4-(Ethylamino)-3-nitrobenzoic Acid
Welcome to the technical support center for the characterization of 4-(Ethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this compound. Here, we provide in-depth, field-proven insights and detailed experimental protocols in a readily accessible question-and-answer format.
Section 1: Solubility and Sample Preparation
The initial step in any characterization is achieving a stable and representative solution. The unique chemical structure of this compound, with its acidic carboxylic group, basic ethylamino group, and the electron-withdrawing nitro group, presents specific challenges in solubility.
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: The solubility of this compound is influenced by its amphoteric nature. While specific quantitative data for this exact molecule is not extensively published, we can infer its behavior from structurally similar compounds like 4-(Methylamino)-3-nitrobenzoic acid and other nitrobenzoic acid derivatives. Generally, it is a yellow crystalline powder.[1]
For analytical purposes, polar organic solvents are the preferred choice. For the related 4-(Methylamino)-3-nitrobenzoic acid, good solubility is observed in dimethyl sulfoxide (DMSO), ethanol, and water.[1]
Table 1: Solubility of Structurally Similar Nitrobenzoic Acids
| Solvent | Solubility of 3-Nitrobenzoic Acid | Solubility of 4-Nitrobenzoic Acid | General Recommendation for this compound |
| Methanol | High | Moderate | Recommended |
| Ethanol | High | Moderate | Recommended |
| Acetonitrile | Moderate | Low | Suitable for HPLC mobile phases |
| Ethyl Acetate | Moderate | Low | Recommended for extraction |
| Dichloromethane | Low | Very Low | Not recommended |
| Toluene | Very Low | Very Low | Not recommended |
| Water | Low | Low | Solubility increases with pH adjustment |
| DMSO | High | High | Recommended, but be mindful of its high boiling point and potential for interference in some analyses |
Troubleshooting Tip: If you are experiencing poor solubility in a desired solvent for HPLC analysis, consider preparing your stock solution in a small amount of DMSO and then diluting it with the mobile phase. Ensure that the final concentration of DMSO does not cause precipitation or affect the chromatography.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is the workhorse for purity determination and quantification of this compound. However, the presence of both an acidic and a basic functional group can lead to chromatographic challenges.
Q2: My HPLC peaks for this compound are tailing. What is the cause and how can I fix it?
A2: Peak tailing for this compound is a common issue and often points to secondary interactions between the basic ethylamino group and residual silanol groups on the silica-based stationary phase of your C18 column. These interactions lead to a non-ideal chromatographic peak shape.
Troubleshooting Workflow for HPLC Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Protocol for HPLC Method Development and Optimization:
-
Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer of 20-50 mM phosphate or formate at a pH of 2.5-3.0. This low pH will ensure the carboxylic acid is protonated and the ethylamino group is fully protonated, minimizing secondary interactions.
-
Organic Phase (B): Acetonitrile is a good starting choice.
-
-
Initial Gradient:
-
Start with a shallow gradient, for example, 5-95% B over 20 minutes.
-
-
Detection: Use a UV detector. The extended conjugation in the molecule suggests a maximum absorbance (λmax) in the UV region. For a similar compound, 4-bromomethyl-3-nitrobenzoic acid, a detection wavelength of 271 nm was used.[2]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are good starting points.[2]
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[3][4]
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for stability-indicating method development.
Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the compound in 0.1 N HCl at 60-80°C for several hours.
-
Base Hydrolysis: Reflux the compound in 0.1 N NaOH at 60-80°C for several hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.[2]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
Analyze the stressed samples using your developed HPLC method and ensure all degradation peaks are baseline resolved from the main peak.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Q4: I am having difficulty assigning the proton (¹H) NMR signals for the aromatic region. What are the expected chemical shifts and coupling constants?
A4: The aromatic region of the ¹H NMR spectrum of this compound will show an ABC spin system. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons. The ethylamino group is electron-donating, shielding the ortho and para protons. The carboxylic acid group is electron-withdrawing.
Expected ¹H NMR Signal Assignments:
-
H-2: This proton is ortho to the nitro group and meta to the carboxylic acid. It will be the most downfield aromatic proton due to the strong deshielding effect of the adjacent nitro group. Expect a doublet.
-
H-5: This proton is ortho to the carboxylic acid and meta to both the ethylamino and nitro groups. Its chemical shift will be influenced by all three substituents. Expect a doublet of doublets.
-
H-6: This proton is ortho to the ethylamino group and meta to the carboxylic acid. It will be the most upfield aromatic proton due to the shielding effect of the amino group. Expect a doublet.
Table 2: Typical Coupling Constants for Trisubstituted Benzene Rings
| Coupling Type | Number of Bonds | Typical Range (Hz) | Expected in this Molecule |
| Ortho (J₅,₆) | 3 | 7 - 10 | Yes |
| Meta (J₂,₆) | 4 | 1 - 3 | Yes |
| Para (J₂,₅) | 5 | < 1 | Likely not resolved |
The ethyl group will show a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The NH proton may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.
Section 4: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing fragmentation information for structural confirmation.
Q5: What are the expected fragmentation patterns for this compound in mass spectrometry?
A5: The fragmentation will depend on the ionization technique used.
-
Electron Ionization (EI): In EI-MS, you can expect to see the molecular ion (M⁺˙). Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). For benzoic acids, decarboxylation (loss of COOH, 45 Da, or CO₂, 44 Da) is a characteristic fragmentation. The ethyl group can undergo benzylic cleavage, leading to the loss of a methyl radical (CH₃, 15 Da).
-
Electrospray Ionization (ESI):
-
Negative Ion Mode (ESI-): This is often preferred for acidic compounds. You will likely observe the deprotonated molecule [M-H]⁻ as the base peak. Fragmentation of this ion will primarily involve the loss of CO₂ (44 Da).
-
Positive Ion Mode (ESI+): You may observe the protonated molecule [M+H]⁺. Fragmentation could involve the loss of water (18 Da) and subsequent fragmentation of the ethylamino and nitro groups.
-
Troubleshooting Tip: If you are not observing the molecular ion in ESI-MS, it could be due to in-source fragmentation. Try reducing the cone voltage or capillary temperature. For nitrobenzoic acids, thermal decarboxylation in the ion source can sometimes occur, especially with dinitro-substituted compounds.
Section 5: Purification
Obtaining high-purity this compound is crucial for its use as a reference standard or in further synthetic steps.
Q6: I am trying to purify this compound by recrystallization, but the recovery is low. What can I do?
A6: Low recovery during recrystallization is often due to the selection of a suboptimal solvent or using too much solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Protocol for Recrystallization of this compound:
-
Solvent Screening: Based on the solubility data of similar compounds, good candidate solvents for recrystallization include ethanol, ethyl acetate, or a mixed solvent system like ethanol/water.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves. Using an excess of solvent is a common reason for low recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Q7: What are the likely impurities I need to remove?
A7: The impurities will depend on the synthetic route. A common synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine. Potential impurities include:
-
Starting materials: Unreacted 4-chloro-3-nitrobenzoic acid.
-
Side products: Isomeric products if the starting material was not pure, or products from over-reaction.
-
Solvents and reagents: Residual solvents and reagents from the reaction and workup.
A well-optimized HPLC method is the best way to identify and quantify these impurities.
References
Technical Support Center: A Guide to Preventing Decomposition of 4-(Ethylamino)-3-nitrobenzoic Acid During Storage
Welcome to the technical support center for 4-(Ethylamino)-3-nitrobenzoic acid (CAS 2788-74-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable research compound. As a nitroaromatic compound, this compound requires careful handling and storage to prevent degradation, which can compromise experimental results and lead to the formation of impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Understanding the Stability of this compound
This compound is a multifaceted organic molecule featuring a carboxylic acid, a secondary amine, and a nitro group on an aromatic ring. This combination of functional groups makes it a useful building block in medicinal chemistry and materials science. However, the presence of the electron-withdrawing nitro group and the reactive amino and carboxylic acid moieties also renders the molecule susceptible to various degradation pathways.[1] Proper storage is therefore not merely a recommendation but a critical component of good laboratory practice to maintain its purity and reactivity.
Troubleshooting Guide: Identifying and Resolving Decomposition Issues
This section addresses specific issues you may encounter during the storage and handling of this compound in a question-and-answer format.
Question 1: I've noticed a change in the color of my this compound powder, from a pale yellow to a brownish hue. What could be the cause?
Answer: A color change is a common visual indicator of chemical decomposition. For nitroaromatic compounds, this can be triggered by several factors:
-
Exposure to Light: Nitroaromatic compounds are often photosensitive.[2] The energy from UV or even ambient light can initiate photochemical reactions, leading to the formation of colored degradation products.
-
Elevated Temperatures: Thermal decomposition is a known degradation pathway for nitroaromatic compounds. Storing the compound at temperatures above the recommended range can accelerate these reactions.
-
Chemical Contamination: Accidental exposure to incompatible substances, even in trace amounts, can catalyze degradation.
Troubleshooting Steps:
-
Immediate Action: Segregate the discolored batch to prevent its use in critical experiments.
-
Review Storage Conditions:
-
Light Exposure: Was the container transparent or stored in an area exposed to direct sunlight or strong laboratory lighting?
-
Temperature: Verify the temperature of the storage location. Was there a recent failure of temperature control?
-
Container Integrity: Was the container tightly sealed? A loose cap can allow atmospheric moisture and oxygen to enter.
-
-
Analytical Verification (Recommended):
-
Perform a purity check using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would be ideal to separate the parent compound from its degradation products.
-
Compare the chromatogram of the discolored sample to a reference standard or a freshly opened sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Question 2: My recent synthesis using this compound yielded unexpected byproducts. Could decomposition of the starting material be the issue?
Answer: Absolutely. Using a degraded starting material is a frequent cause of reaction failure or the formation of unforeseen impurities. The primary degradation products of this compound, such as ethylamine and 3-nitrophenol, can participate in side reactions, leading to a complex and impure product mixture.[1]
Troubleshooting Workflow:
References
Technical Support Center: Workup Procedures for 4-(Ethylamino)-3-nitrobenzoic Acid Reactions
Welcome to the technical support center for 4-(Ethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup and purification of this important chemical intermediate. The following information is curated from established protocols and scientific literature to ensure accuracy and reliability in your experimental work.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the workup of this compound, providing explanations grounded in chemical principles.
Q1: What is the most common method for synthesizing this compound and how does this influence the workup?
A1: The most prevalent synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 4-chloro-3-nitrobenzoic acid with an aqueous solution of ethylamine.[1] The basic nature of ethylamine means the product, an amino acid, will exist as its carboxylate salt in the reaction mixture. Therefore, the workup is critically centered around neutralizing the excess ethylamine and then carefully acidifying the mixture to precipitate the desired product.
Q2: I've synthesized this compound via hydrolysis of its ethyl ester. How should the workup for this reaction be approached?
A2: The hydrolysis of ethyl 4-(ethylamino)-3-nitrobenzoate is typically carried out under basic conditions, for example, by refluxing with potassium hydroxide in aqueous ethanol.[2] Similar to the SNAr route, the product will be in its salt form (potassium 4-(ethylamino)-3-nitrobenzoate). The workup involves removing the organic solvent (ethanol), diluting with water, and then acidifying with a strong acid like hydrochloric acid to precipitate the free carboxylic acid.[2] A key step is to wash the aqueous layer with a non-polar organic solvent like dichloromethane before acidification to remove any unreacted ester or non-polar impurities.[2]
Q3: What is the optimal pH for precipitating this compound from the reaction mixture?
A3: The optimal pH for precipitation is crucial for maximizing yield and purity. Given that this compound is an amphoteric molecule (containing both a basic amino group and an acidic carboxylic acid group), it will be most soluble at high and low pH values. Precipitation is most effective at the isoelectric point of the molecule. For similar compounds, a pH range of 3-5 is often effective for precipitation.[1] It is advisable to add the acid dropwise while monitoring the precipitation.
Q4: My product has a dark or discolored appearance. What is the likely cause and how can I fix it?
A4: A dark or discolored product often indicates the presence of impurities or decomposition products. This can be caused by excessive heating during the reaction or workup. Purification through recrystallization is the most effective way to address this. Suitable solvent systems for recrystallization include ethanol/water or hot ethyl acetate.[2]
Q5: What are the best methods for purifying crude this compound?
A5: Recrystallization is the primary method for purifying the crude product. The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. A mixed solvent system like ethanol and water can be very effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound should form. Recrystallization from hot ethyl acetate has also been reported to yield high-purity crystals suitable for X-ray analysis.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the workup of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Precipitation of Product | 1. Incorrect pH of the aqueous solution.2. Product is too soluble in the current solvent system.3. Insufficient product formation during the reaction. | 1. Carefully re-check and adjust the pH of the solution to the 3-5 range using a calibrated pH meter. Add acid or base dropwise as needed.2. If the product remains in solution, consider reducing the volume of the solvent by evaporation (if thermally stable) or adding a co-solvent in which the product is less soluble.3. Before workup, confirm reaction completion using an appropriate analytical method like Thin Layer Chromatography (TLC). |
| Product Precipitates as an Oil or Gummy Solid | 1. Presence of significant impurities.2. Rapid precipitation due to sudden pH change or rapid cooling.3. Incomplete removal of organic solvents from the reaction mixture. | 1. Attempt to isolate the oily product and purify it by column chromatography or by trituration with a solvent in which the impurities are soluble but the product is not.2. Re-dissolve the oily product by adjusting the pH and re-precipitate it slowly with controlled addition of acid and gradual cooling.3. Ensure all organic solvents from the reaction (e.g., ethanol from hydrolysis) are removed under reduced pressure before attempting precipitation. |
| Final Product is Impure (as indicated by TLC, NMR, or melting point) | 1. Incomplete removal of starting materials or side-products.2. Co-precipitation of impurities with the product.3. Inefficient washing of the filtered product. | 1. Perform a thorough purification by recrystallization. Multiple recrystallizations may be necessary.2. Optimize the precipitation pH and cooling rate to minimize the trapping of impurities in the crystal lattice.3. After filtration, wash the filter cake with cold deionized water, followed by a small amount of a cold organic solvent in which the product has low solubility, to remove residual impurities. |
Experimental Protocols
Protocol 1: Workup for Nucleophilic Aromatic Substitution Synthesis
This protocol outlines the workup procedure following the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine.
-
Cooling and pH Adjustment: After the reaction is complete, cool the reaction mixture to room temperature.
-
Acidification: Slowly add an acid (e.g., acetic acid or dilute sulfuric acid) dropwise to the stirred reaction mixture to adjust the pH to approximately 3-5.[1] Monitor the pH using a pH meter.
-
Precipitation and Isolation: The product, this compound, will precipitate as a yellow solid.[1] Continue stirring for a short period to ensure complete precipitation.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. A final wash with a small amount of cold ethanol can aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Workup for Ester Hydrolysis
This protocol is for the workup following the basic hydrolysis of ethyl 4-(ethylamino)-3-nitrobenzoate.
-
Solvent Removal: After the hydrolysis is complete, remove the ethanol from the reaction mixture under reduced pressure.
-
Aqueous Dilution and Extraction: Dilute the remaining aqueous solution with deionized water. Wash the aqueous layer with an organic solvent like dichloromethane to remove any unreacted ester or non-polar impurities.[2]
-
Acidification: Cool the aqueous layer in an ice bath and acidify by the dropwise addition of a concentrated acid (e.g., HCl) until the pH reaches 3-5.[2]
-
Precipitation and Isolation: A yellow precipitate of this compound will form.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product under vacuum.
Visualized Workflows
General Workup and Purification Workflow
Caption: A generalized workflow for the workup and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields during the workup procedure.
References
Validation & Comparative
A Guide to the Spectroscopic Analysis of 4-(Ethylamino)-3-nitrobenzoic Acid: A Predicted ¹H and ¹³C NMR Study
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of robust research and development. 4-(Ethylamino)-3-nitrobenzoic acid, a substituted aromatic compound, presents an interesting case for spectroscopic analysis due to the interplay of its distinct functional groups: an electron-donating ethylamino group, a strongly electron-withdrawing nitro group, and a carboxylic acid moiety. Understanding the electronic environment of this molecule is crucial for predicting its reactivity, potential biological activity, and application in drug design.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the amine proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Aromatic Region:
The benzene ring has three protons, and their chemical shifts are dictated by the combined electronic influence of the ethylamino, nitro, and carboxyl groups.
-
H-5: This proton is ortho to the electron-donating ethylamino group and meta to the electron-withdrawing nitro and carboxylic acid groups. The strong shielding effect of the amino group is expected to shift this proton significantly upfield.
-
H-6: This proton is meta to the ethylamino group and ortho to the carboxylic acid group, as well as meta to the nitro group. It will be deshielded by the carboxylic acid and nitro groups.
-
H-2: This proton is positioned between the nitro and carboxylic acid groups, making it the most deshielded of the aromatic protons due to the strong electron-withdrawing nature of both adjacent substituents.
The expected splitting pattern for the aromatic protons is a classic example of a moderately coupled three-spin system.
-
H-5 is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (ortho coupling, ³J ≈ 8-9 Hz) and H-2 (meta coupling, ⁴J ≈ 2-3 Hz).
-
H-6 will likely appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ³J ≈ 8-9 Hz) and H-2 (para coupling, ⁵J ≈ 0.5 Hz, which may not be resolved).
-
H-2 is anticipated to be a doublet (d) due to meta coupling with H-5 (⁴J ≈ 2-3 Hz).
Aliphatic and Labile Protons:
-
Ethyl Group (CH₂): The methylene protons of the ethyl group are adjacent to the nitrogen atom and will appear as a quartet due to coupling with the methyl protons (³J ≈ 7 Hz). The direct attachment to the nitrogen will cause a downfield shift.
-
Ethyl Group (CH₃): The methyl protons will appear as a triplet, coupled to the methylene protons (³J ≈ 7 Hz).
-
Amine Proton (NH): The chemical shift of the N-H proton can be broad and its position is highly dependent on the solvent and concentration.[1] It may show coupling to the adjacent methylene protons.
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
-
Carbons Attached to Electron-Withdrawing Groups (C-3 and C-1): The carbons bearing the nitro (C-3) and carboxylic acid (C-1) groups are expected to be significantly deshielded and appear at downfield chemical shifts.
-
Carbon Attached to the Electron-Donating Group (C-4): The carbon attached to the ethylamino group (C-4) will be shielded and appear at a more upfield chemical shift compared to the other substituted aromatic carbons.
-
Unsubstituted Aromatic Carbons (C-2, C-5, C-6): The chemical shifts of these carbons will be influenced by their position relative to the substituents. C-2 and C-6 will be deshielded due to their proximity to the electron-withdrawing groups, while C-5 will be shielded by the adjacent amino group.
-
Ethyl Group Carbons: The methylene carbon (CH₂) will be more deshielded than the methyl carbon (CH₃) due to its proximity to the nitrogen atom.
-
Carboxyl Carbon (COOH): The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift, typically in the range of 165-185 ppm.
Data Presentation
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of structurally similar compounds and established substituent effects.[2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | > 10 | br s | - |
| H-2 | ~8.2 - 8.4 | d | ⁴J ≈ 2-3 |
| H-6 | ~7.8 - 8.0 | dd | ³J ≈ 8-9, ⁵J ≈ 0.5 |
| H-5 | ~6.8 - 7.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| NH | variable | br s | - |
| -CH₂- | ~3.3 - 3.5 | q | ³J ≈ 7 |
| -CH₃ | ~1.2 - 1.4 | t | ³J ≈ 7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~168 - 172 |
| C-4 | ~145 - 150 |
| C-3 | ~140 - 145 |
| C-1 | ~135 - 140 |
| C-2 | ~130 - 135 |
| C-6 | ~125 - 130 |
| C-5 | ~115 - 120 |
| -CH₂- | ~45 - 50 |
| -CH₃ | ~13 - 16 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows.
Sample Preparation:
-
Weigh approximately 5-20 mg of the high-purity solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for labile protons.[8]
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Following the ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound with labeled protons and carbons to aid in the interpretation of the NMR data.
Caption: Molecular structure with proton numbering.
Caption: Molecular structure with carbon numbering.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from complementary analytical techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, the N-H stretch of the secondary amine, and the characteristic symmetric and asymmetric stretches of the nitro group.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional molecular structure.
Conclusion
This guide presents a detailed, predicted ¹H and ¹³C NMR analysis of this compound based on established spectroscopic principles and data from analogous compounds. The predicted chemical shifts, multiplicities, and coupling constants provide a robust framework for researchers to interpret experimental data for this molecule and other similarly substituted aromatic compounds. By combining NMR analysis with other spectroscopic techniques, a complete and unambiguous structural characterization can be achieved, which is essential for advancing research in medicinal chemistry and materials science.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. rsc.org [rsc.org]
- 3. N-Ethylaniline(103-69-5) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum [chemicalbook.com]
- 8. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
A Comparative Guide to the Mass Spectrometry Analysis of 4-(Ethylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 4-(Ethylamino)-3-nitrobenzoic acid. As a key intermediate in various synthetic pathways, robust analytical techniques for its characterization are paramount. This document will explore the nuances of ionization techniques, delve into predictable fragmentation patterns, and present a framework for reproducible analysis, grounded in established scientific principles.
Introduction to this compound and its Analytical Significance
This compound, with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol , is a substituted aromatic carboxylic acid.[1][2] Its structure incorporates a carboxylic acid group, a secondary amine, and a nitro group, rendering it a versatile building block in medicinal chemistry and materials science. The accurate determination of its molecular weight and structural confirmation are critical quality control steps in its synthesis and downstream applications. Mass spectrometry stands out as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide structural information.
Comparison of Ionization Techniques for the Analysis of this compound
The choice of ionization technique is a critical parameter in the mass spectrometric analysis of any analyte. For this compound, the selection hinges on its chemical properties, including polarity and thermal lability. The most pertinent techniques for this molecule are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), particularly when coupled with liquid chromatography (LC-MS).
| Ionization Technique | Principle | Suitability for this compound | Expected Ion Species |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | Highly Suitable. The presence of the carboxylic acid and amino groups makes the molecule polar and amenable to protonation or deprotonation in solution. | In positive ion mode: [M+H]⁺ (m/z 211.06). In negative ion mode: [M-H]⁻ (m/z 209.05). |
| Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization technique that uses a corona discharge to ionize the analyte in the gas phase. | Suitable. Can be more effective for less polar compounds than ESI and is less susceptible to matrix effects. For nitrobenzoic acids, APCI has been shown to offer higher sensitivity than ESI in some cases.[3] | In positive ion mode: [M+H]⁺ (m/z 211.06). In negative ion mode: [M-H]⁻ (m/z 209.05). |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. | Less Common for this application. While MALDI can be used for nitrobenzoic acids, it is often employed for the analysis of larger molecules or for surface imaging.[4] ESI and APCI are generally more straightforward for LC-MS based quantification. | Primarily [M+H]⁺ or [M-H]⁻ depending on the matrix and mode. |
Rationale for Selection:
For routine analysis and quantification of this compound, Electrospray Ionization (ESI) in negative ion mode is often the preferred choice. The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity. Negative ion mode can also reduce background noise in certain sample matrices. However, comparative analysis using both positive and negative modes, as well as with APCI, is recommended during method development to determine the optimal conditions for a specific application.
Experimental Protocol: LC-ESI-MS/MS Analysis
This section outlines a detailed, step-by-step methodology for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix: For analysis of the compound in a complex matrix (e.g., reaction mixture, biological fluid), perform a suitable sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Source Temperature: 150 °C.
-
MS Mode: Multiple Reaction Monitoring (MRM) for quantification, with a full scan (Q1 scan) for initial characterization.
-
MRM Transitions (Hypothetical):
-
Precursor Ion (m/z): 209.05
-
Product Ion 1 (m/z): 163.06 (Loss of NO₂)
-
Product Ion 2 (m/z): 135.06 (Loss of NO₂ and CO)
-
Experimental Workflow Diagram
Caption: Workflow for the LC-ESI-MS/MS analysis of this compound.
Fragmentation Pattern Analysis
Understanding the fragmentation of this compound is crucial for its unambiguous identification. Based on the principles of mass spectrometry for nitroaromatic compounds, the following fragmentation pathways are predicted in negative ion mode collision-induced dissociation (CID).[5]
The precursor ion will be the deprotonated molecule [M-H]⁻ at an m/z of 209.05.
Primary Fragmentation Pathways:
-
Loss of Nitrogen Dioxide (NO₂): A characteristic fragmentation for nitroaromatic compounds is the neutral loss of NO₂ (46 Da). This would result in a fragment ion at m/z 163.06.
-
Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44 Da) from the carboxylate group is another common fragmentation pathway for deprotonated carboxylic acids. This would yield a fragment ion at m/z 165.05.
Secondary Fragmentation:
The primary fragment ions can undergo further fragmentation. For instance, the fragment at m/z 163.06 (resulting from the loss of NO₂) could subsequently lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z 135.06.
Predicted Fragmentation Diagram
Caption: Predicted fragmentation pathway of deprotonated this compound.
Comparative Performance and Method Validation
The presented LC-ESI-MS/MS method offers high sensitivity and specificity, making it superior to less selective techniques like UV-Vis spectroscopy or gas chromatography for this non-volatile compound. The use of MRM allows for quantification even in the presence of co-eluting isobaric interferences.
Method validation should be performed according to established guidelines and include:
-
Linearity: Assessment of the calibration curve over the desired concentration range.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effects: Evaluation of the influence of the sample matrix on the ionization efficiency of the analyte.
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using LC-ESI-MS/MS in negative ion mode. This approach provides the necessary sensitivity and specificity for both qualitative and quantitative analysis. The predictable fragmentation pattern, characterized by the loss of NO₂ and CO₂, allows for confident structural confirmation. While APCI presents a viable alternative, ESI is generally the preferred starting point for this class of polar molecules. The detailed protocol and fragmentation analysis provided in this guide serve as a robust framework for researchers and scientists in the development and validation of analytical methods for this important chemical intermediate.
References
- 1. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(Ethylamino)-3-nitrobenzoic Acid and 4-(Methylamino)-3-nitrobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, the structural nuances of molecules can lead to significant differences in their physicochemical properties, synthetic accessibility, and biological activities. This guide provides a detailed comparative study of two closely related nitrobenzoic acid derivatives: 4-(Ethylamino)-3-nitrobenzoic acid and 4-(Methylamino)-3-nitrobenzoic acid. As a Senior Application Scientist, this document is structured to offer in-depth, field-proven insights to researchers, scientists, and professionals in drug development, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the implications of the observed differences.
Introduction: A Tale of Two Analogs
This compound and 4-(Methylamino)-3-nitrobenzoic acid are both aromatic carboxylic acids characterized by a nitro group and a secondary amino group attached to the benzene ring. Their core structure makes them valuable synthons in medicinal chemistry, particularly as building blocks for more complex molecules.[1] The key distinction lies in the alkyl substituent on the amino group—an ethyl group versus a methyl group. This seemingly minor difference can influence steric hindrance, electron density distribution, and lipophilicity, which in turn can alter the molecule's behavior in both chemical reactions and biological systems.
Physicochemical Properties: A Quantitative Comparison
The fundamental physical and chemical characteristics of a compound are critical determinants of its suitability for various applications, from reaction kinetics to formulation development. Below is a comparative summary of the key physicochemical properties of the two title compounds.
| Property | This compound | 4-(Methylamino)-3-nitrobenzoic acid | Rationale and Implications |
| Molecular Formula | C₉H₁₀N₂O₄[2] | C₈H₈N₂O₄[3] | The additional methylene group in the ethyl analog results in a higher molecular weight. |
| Molecular Weight | 210.19 g/mol [2] | 196.16 g/mol [3] | This difference is important for stoichiometric calculations in synthesis and for characterization. |
| Melting Point | Not explicitly found | >300 °C | The high melting point of the methyl analog suggests strong intermolecular forces in the crystal lattice. |
| Boiling Point | 399.4 °C (Predicted)[2] | 393.7 °C (Predicted) | The slightly higher predicted boiling point of the ethyl analog is consistent with its larger molecular size and potentially stronger van der Waals forces. |
| Solubility | Not explicitly found | Soluble in DMSO and Methanol | The solubility in polar aprotic and protic solvents is crucial for its use in various reactions and assays. The ethyl analog is expected to have slightly higher lipophilicity. |
| pKa | 7.14 (Predicted)[2] | 4.28 (Predicted) | The predicted pKa values suggest a significant difference in acidity, which could be attributed to the electronic effects of the alkyl groups. This has profound implications for its behavior in physiological and reaction media. |
Synthesis and Methodology: A Comparative Workflow
The synthetic accessibility of a compound is a key factor in its practical application. Both molecules can be synthesized through nucleophilic aromatic substitution, a cornerstone of aromatic chemistry.
General Synthetic Strategy
A common and efficient route to these compounds involves the reaction of a 4-halo-3-nitrobenzoic acid with the corresponding amine (ethylamine or methylamine). The halogen at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position.
Caption: General synthetic workflow for 4-(Alkylamino)-3-nitrobenzoic acids.
Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
This protocol is a self-validating system where reaction progress can be monitored, and the final product's identity confirmed through standard analytical techniques.
Materials:
-
3,4-Dinitrobenzoic acid
-
Ethanol
-
Triethylamine (TEA)
-
Methylamine (2M solution in methanol)
-
Water
-
Acetic acid (AcOH)
Procedure:
-
Dissolve 3,4-Dinitrobenzoic acid (10 g, 47.2 mmol) in ethanol (50 mL) in a round-bottom flask.[4]
-
Add triethylamine (13 mL) and a 2M solution of methylamine in methanol (35 mL, 70 mmol).[4]
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvents.
-
Add water to the residue and filter the mixture.
-
Acidify the filtrate with acetic acid.[4]
-
Collect the precipitated solid by filtration and dry to obtain 4-(Methylamino)-3-nitrobenzoic acid.[4]
Yield: 7.5 g (81%)[4]
Experimental Protocol: Synthesis of this compound
This synthesis proceeds via the hydrolysis of the corresponding ethyl ester.
Materials:
-
Ethyl 4-ethylamino-3-nitrobenzoate
-
Potassium hydroxide (KOH)
-
Aqueous ethanol
-
Water
-
Dichloromethane
-
Concentrated hydrochloric acid
-
Ethyl acetate
Procedure:
-
Reflux a mixture of Ethyl 4-ethylamino-3-nitrobenzoate (1.80 g, 0.0075 mol) and KOH (0.42 g, 0.0075 mol) in aqueous ethanol (25 ml) for 3 hours.[5]
-
After the reaction is complete, distill off the ethanol.
-
Dilute the reaction mixture with water (20 ml).
-
Wash the aqueous layer with dichloromethane (10 x 2 ml) to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.[5]
-
Recrystallize the crude product from hot ethyl acetate to yield pure this compound.[5]
Biological Activity and Applications: A Comparative Overview
The true value of these molecules for drug development professionals lies in their biological activities and their potential as precursors to pharmacologically active compounds.
4-(Methylamino)-3-nitrobenzoic acid: A Versatile Pharmaceutical Intermediate
The primary reported application of 4-(Methylamino)-3-nitrobenzoic acid is as a key intermediate in the synthesis of a variety of pharmaceuticals.[6][7] It is a crucial building block for:
-
Antihypertensive drugs: Including Candesartan and Irbesartan.[6]
-
Nonsteroidal anti-inflammatory drugs (NSAIDs): Such as Diclofenac and Naproxen.[6]
Its utility in these syntheses underscores the importance of the functional groups present on the molecule, which allow for further chemical modifications to build more complex and biologically active structures. The compound itself has been submitted to the National Cancer Institute (NCI) for testing and evaluation.[1]
This compound: A Platelet Aggregation Inhibitor
In contrast to its methyl analog, this compound has been reported to possess direct biological activity. It has been shown to inhibit platelet aggregation by preventing thrombus formation on damaged endothelium.[2] This finding suggests a potential therapeutic application for this molecule in cardiovascular diseases. The ethyl group, being slightly larger and more lipophilic than the methyl group, may contribute to a better fit in the binding pocket of the target protein responsible for platelet aggregation.
Caption: Comparative biological applications of the two analogs.
Conclusion: Guiding Future Research
This comparative guide highlights the significant, albeit subtle, differences between this compound and 4-(Methylamino)-3-nitrobenzoic acid. While both are valuable chemical entities, their profiles suggest distinct applications in the field of drug discovery and development.
-
4-(Methylamino)-3-nitrobenzoic acid stands out as a well-established and versatile intermediate for the synthesis of known drugs. Its high melting point and solubility in common organic solvents make it a practical choice for multi-step synthetic campaigns.
-
This compound , on the other hand, presents intriguing possibilities as a lead compound itself, particularly due to its reported anti-platelet aggregation activity. The difference in the alkyl substituent demonstrably impacts its biological profile, warranting further investigation into its mechanism of action and structure-activity relationships.
For researchers, the choice between these two analogs will depend on the specific goals of their project. Those focused on the synthesis of established pharmaceutical targets may favor the methyl analog, while those in search of novel therapeutic agents may find the ethyl analog to be a more promising starting point. This guide provides the foundational data and experimental context to make that decision an informed one.
References
- 1. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 2. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 3. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 5. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment of 4-(Ethylamino)-3-nitrobenzoic acid: A Comparative Analysis of HPLC-UV and LC-MS Methods
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(Ethylamino)-3-nitrobenzoic acid, a versatile chemical building block, is no exception. Its purity profile directly impacts the quality of downstream products and the validity of research outcomes. This guide provides an in-depth, comparative analysis of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory expectations. We will explore not only how to execute these methods but why specific parameters are chosen, empowering researchers and quality control professionals to make informed decisions for their specific applications.
The Analyte: Understanding this compound
Before developing a method, understanding the analyte is critical. This compound (MW: 210.19 g/mol ) possesses key structural features that dictate its chromatographic behavior[1][2]:
-
Aromatic Ring: Provides strong UV absorbance, making HPLC-UV a viable detection method.
-
Carboxylic Acid Group (pKa ~4-5): The ionizable nature of this group requires careful pH control of the mobile phase to ensure consistent retention and sharp peak shape.
-
Secondary Amine Group: Also ionizable, contributing to the molecule's overall polarity.
-
Nitro Group: An electron-withdrawing group that influences the molecule's electronic properties and UV chromophore.
The primary goal of a purity method is to separate the main compound from any potential impurities, which may include starting materials, by-products, or degradation products.
HPLC-UV: The Gold Standard for Quantitative Purity (Assay)
High-Performance Liquid Chromatography is the most commonly used analytical technique for impurity analysis and quality control in the pharmaceutical industry[3]. Its robustness, precision, and cost-effectiveness make it the ideal choice for routine purity assays and release testing.
The "Why": Rationale for Method Design
The objective of this HPLC method is to accurately quantify the main peak (the assay) and detect impurities relative to it.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. Its nonpolar nature provides excellent retention for moderately polar compounds like this compound. The aromatic ring and ethyl group will interact favorably with the C18 chains.
-
Mobile Phase Strategy: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The key is controlling the pH of the aqueous phase. By setting the pH to ~2.5-3.0 with an acid like formic or phosphoric acid, we suppress the ionization of the carboxylic acid group. This makes the molecule less polar, increasing its retention on the C18 column and, crucially, preventing the poor peak shape (tailing) associated with ionized acids.
-
Detection: The conjugated aromatic system of the molecule allows for sensitive detection using a UV detector. An initial wavelength scan (diode-array detector) would be performed to find the absorbance maximum (λ-max) for optimal sensitivity.
Experimental Workflow: HPLC-UV Purity Assay
Caption: HPLC-UV workflow for quantitative purity assessment.
Detailed Protocol: HPLC-UV Method
A. Reagents and Materials
-
This compound Reference Standard and Test Sample
-
Acetonitrile (ACN), HPLC Grade
-
Formic Acid, ACS Grade
-
Deionized Water, 18.2 MΩ·cm
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the reference standard to a concentration of 0.5 mg/mL.
C. Chromatographic Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good retention. |
| Mobile Phase | Gradient Elution | Provides good separation of early and late-eluting impurities. |
| 0-2 min: 95% A, 5% B | Hold to elute very polar impurities. | |
| 2-15 min: 5% to 95% B | Gradient to separate main peak from impurities. | |
| 15-17 min: 95% B | Column wash. | |
| 17-20 min: 5% B | Re-equilibration. | |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for good peak shape. |
| Detector | UV/DAD at 254 nm | Common wavelength for aromatic compounds; DAD allows for peak purity analysis. |
Method Validation Summary (Hypothetical Data)
Method validation is performed according to ICH guidelines (Q2(R1)) to ensure the method is suitable for its intended purpose[4][5][6].
| Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | Peak is free from interference | Pass | Baseline resolution from impurities and blank. |
| Linearity (Range) | R² ≥ 0.999 (0.05% - 150% of target) | R² = 0.9998 | Excellent linearity. |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Highly accurate. |
| Precision (RSD) | Repeatability RSD ≤ 1.0% | 0.45% | Precise. |
| LOD | S/N ≥ 3 | 0.01% (relative to 0.5 mg/mL) | Sensitive for trace impurities. |
| LOQ | S/N ≥ 10 | 0.03% (relative to 0.5 mg/mL) | Reliable for quantifying low-level impurities. |
LC-MS: The Ultimate Tool for Impurity Identification
While HPLC-UV is excellent for quantifying known and unknown impurities, it provides no structural information. This is the critical gap filled by Mass Spectrometry. LC-MS is indispensable during drug development for identifying unknown impurities, allowing chemists to understand and control their formation[3][7][8].
The "Why": Rationale for Method Design
The goal of LC-MS is to determine the mass-to-charge ratio (m/z) of the parent compound and its impurities, providing vital clues to their elemental composition and structure.
-
LC Method Compatibility: A primary constraint is that the mobile phase must be volatile. Non-volatile buffers like phosphate will precipitate and contaminate the mass spectrometer. Therefore, volatile modifiers like formic acid or ammonium formate are used. The HPLC method described above is already MS-compatible.
-
Ionization Source: Electrospray Ionization (ESI) is the ideal choice. It is a soft ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. For this compound, both the amine (basic) and carboxylic acid (acidic) groups are readily ionizable, making detection in both modes possible. Negative mode is often preferred for acidic molecules.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly advantageous. It provides a highly accurate mass measurement (sub-ppm), which allows for the confident determination of an impurity's elemental formula[7]. Tandem MS (MS/MS) capabilities are also crucial, where an ion of interest is isolated and fragmented to reveal structural information[8][9][10].
Experimental Workflow: LC-MS Impurity Identification
Caption: LC-MS workflow for unknown impurity identification.
Detailed Protocol: LC-MS Method
A. Reagents and Materials
-
Same as HPLC-UV method, but using LC-MS grade solvents is highly recommended to minimize background ions.
B. Preparation of Solutions
-
Identical to the HPLC-UV method. The use of a volatile buffer (0.1% formic acid) makes the method directly transferable.
C. LC-MS Conditions
| Parameter | Setting | Justification |
|---|---|---|
| LC System | Identical to HPLC-UV method | Ensures chromatographic consistency. |
| MS Detector | Q-TOF or Orbitrap HRMS | Provides accurate mass for formula determination. |
| Ionization | Electrospray (ESI), Negative Mode | Good sensitivity for the deprotonated carboxylic acid. |
| Scan Mode | Full Scan (m/z 100-1000) | Detects all potential impurities. |
| Data-Dependent MS/MS | Automatically triggers fragmentation of the most intense ions. | |
| Capillary Voltage | -3.5 kV | Typical for ESI negative mode. |
| Source Temp. | 120 °C | Optimizes desolvation. |
| Gas Flow | As per instrument recommendation | Optimizes ion formation and transfer. |
Data Interpretation Example
Imagine a small peak is observed in the HPLC chromatogram at a relative retention time of 1.2.
-
Full Scan MS: The mass spectrum for this peak shows a prominent ion at m/z 237.0615 [M-H]-. The main peak for this compound appears at m/z 209.0513 [M-H]-.
-
Accurate Mass: The accurate mass of the impurity is 238.0688 Da. Software can use this to generate possible elemental formulas. A likely candidate is C₁₁H₁₄N₂O₄.
-
Hypothesis: This formula corresponds to the ethyl ester of the parent compound[], a plausible process-related impurity from synthesis using ethanol.
-
MS/MS Fragmentation: Fragmenting the m/z 237 ion might show a loss of 45 Da (-C₂H₅O), corresponding to the loss of the ethoxy group, further confirming the structure.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative Analysis: Purity assay, routine QC, stability testing. | Qualitative Analysis: Impurity identification, structural elucidation. |
| Sensitivity | Good (LOD ~0.01%). Sufficient for most regulatory requirements. | Excellent (ppb to ppt levels). Ideal for trace and genotoxic impurities[10]. |
| Specificity | Relies on chromatographic separation. Co-eluting impurities are not detected. | Highly specific. Can distinguish co-eluting compounds by their mass-to-charge ratio. |
| Information | Provides retention time and quantitative data (area %). | Provides retention time, m/z, elemental formula (HRMS), and structural fragments (MS/MS). |
| Robustness | Very high. Methods are rugged and easily transferable between labs. | Moderate. More complex instrumentation requires specialized maintenance and expertise. |
| Cost & Complexity | Lower capital and operational cost. Simpler to operate. | Higher capital and operational cost. Requires a skilled operator for data interpretation. |
| Regulatory Standing | The standard for product release and official pharmacopeial methods[4][12]. | Essential for development and investigation, required for impurity identification above certain thresholds[7]. |
Conclusion and Recommendations
HPLC-UV and LC-MS are not competing but complementary techniques for the purity assessment of this compound. They answer different, yet equally critical, questions.
-
For routine Quality Control, batch release, and stability studies, a validated HPLC-UV method is the definitive choice. It provides the robust, precise, and accurate quantitative data required to ensure product quality consistently. Its operational simplicity and lower cost make it ideal for high-throughput environments.
-
For process development, impurity profiling, and troubleshooting, LC-MS is indispensable. The ability to identify unknown peaks provides the insight needed to optimize synthetic routes, control degradation pathways, and meet regulatory requirements for impurity characterization. Using a high-resolution system provides the highest degree of confidence in structural assignments.
A truly comprehensive analytical strategy leverages both. An MS-compatible HPLC method should be developed from the outset. This single method can then be run on a UV detector for routine QC and seamlessly transferred to an LC-MS system whenever an impurity needs to be investigated, creating an efficient and powerful workflow for ensuring the purity and safety of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS#:2788-74-1 | Chemsrc [chemsrc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Reactivity of Nitrobenzoic Acid Isomers for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. The nitrobenzoic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, are foundational building blocks whose utility is profoundly influenced by the positional interplay between the electron-withdrawing nitro group and the carboxyl group. This guide provides an in-depth, objective comparison of the reactivity of these isomers, grounded in established chemical principles and supported by available experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Understanding the Isomers: Physicochemical Properties at a Glance
Before delving into their reactivity, it is instructive to consider the fundamental physicochemical properties of the nitrobenzoic acid isomers. These properties, summarized in the table below, offer initial insights into the structural and electronic differences that govern their chemical behavior.
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Benzoic Acid (for reference) |
| Structure | ||||
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₆O₂ |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol | 122.12 g/mol |
| Melting Point | 146-148 °C[1] | 139-141 °C[1] | 239-242 °C[1][2] | 122.4 °C |
| pKa (in water) | ~2.17[1][3][4] | ~3.45[1][3][4] | ~3.44[1][3][4] | ~4.20[3][4] |
| Water Solubility | ~7.8 g/L[1][2] | ~2.4 g/L (at 15 °C)[1] | < 1 g/L (at 26 °C)[1][2] | ~3.4 g/L |
The most notable trend from this data is the significantly lower pKa of the ortho isomer, indicating its substantially higher acidity, a phenomenon we will explore in detail. The exceptionally high melting point of the para isomer suggests a more stable and symmetric crystal lattice structure[2].
The Theoretical Bedrock of Reactivity: Electronic and Steric Effects
The reactivity of the nitrobenzoic acid isomers is a direct consequence of the electronic and steric effects exerted by the nitro (-NO₂) and carboxylic acid (-COOH) groups. Both are electron-withdrawing groups, but their influence on the aromatic ring and on each other varies with their relative positions.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the oxygen atoms in the carboxyl group, results in the withdrawal of electron density from the benzene ring through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (-M or -R): Both the nitro and carboxyl groups can withdraw electron density from the aromatic ring via resonance, delocalizing the pi-electrons. This effect is most pronounced when the substituent is at the ortho or para position relative to the reaction center. The resonance effect of the nitro group is particularly strong.
-
Steric Hindrance: The physical bulk of the substituents can hinder the approach of reagents to a nearby reaction center. This is most significant for the ortho isomer, where the nitro and carboxyl groups are adjacent.
The interplay of these effects dictates the electron density at different positions on the ring and the reactivity of the functional groups themselves.
A Comparative Analysis of Reactivity in Key Chemical Transformations
Acidity: The "Ortho Effect" in Action
The acidity of the nitrobenzoic acid isomers, quantified by their pKa values, provides the most clear-cut and experimentally well-documented example of their differing reactivity. The order of acidity is unequivocally:
2-nitrobenzoic acid (pKa ≈ 2.17) > 4-nitrobenzoic acid (pKa ≈ 3.44) > 3-nitrobenzoic acid (pKa ≈ 3.45) > Benzoic Acid (pKa ≈ 4.20) [1][3][4]
-
2-Nitrobenzoic Acid: The exceptional acidity of the ortho isomer is attributed to the "ortho effect"[3]. The bulky nitro group sterically forces the carboxylic acid group out of the plane of the benzene ring[3]. This steric inhibition of resonance disrupts the delocalization of the carboxyl group's pi-electrons into the ring, but more importantly, it stabilizes the resulting carboxylate anion. In the anion, the -COO⁻ group can freely rotate to a planar conformation with the ring, which is not possible in the protonated acid without steric clash. This enhanced stability of the conjugate base makes the parent acid a stronger acid[3][4]. Additionally, the strong electron-withdrawing inductive effect of the nitro group is maximized at this close proximity.
-
4-Nitrobenzoic Acid: In the para isomer, both the strong inductive and resonance effects of the nitro group are operative, withdrawing electron density from the carboxyl group and stabilizing the carboxylate anion[1]. This leads to a significant increase in acidity compared to benzoic acid.
-
3-Nitrobenzoic Acid: At the meta position, the nitro group can only exert its electron-withdrawing inductive effect; the resonance effect does not extend to this position[4]. Consequently, the stabilization of the conjugate base is less pronounced than in the para isomer, resulting in slightly weaker acidity.
This is a standard and reliable method for experimentally verifying the acidity of the isomers[3].
-
Preparation of Solutions: Prepare a 0.01 M solution of the nitrobenzoic acid isomer in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility). Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Titration Setup: Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stir bar. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.5 mL) from a burette, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
Esterification: A Tale of Steric Hindrance and Electrophilicity
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation. While direct comparative kinetic studies for all three isomers under identical conditions are scarce in the literature, we can predict their relative reactivity based on established principles. The reaction rate is influenced by both the electrophilicity of the carbonyl carbon and steric hindrance around the carboxyl group.
-
Predicted Order of Reactivity: 4-nitrobenzoic acid > 3-nitrobenzoic acid > 2-nitrobenzoic acid
-
4-Nitrobenzoic Acid: The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. With minimal steric hindrance from the distant nitro group, it is expected to be the most reactive.
-
3-Nitrobenzoic Acid: The meta-nitro group also increases the carbonyl carbon's electrophilicity via its inductive effect, though less so than the para isomer's combined inductive and resonance effects. It should therefore be less reactive than the para isomer.
-
2-Nitrobenzoic Acid: Despite the strong activating inductive effect of the ortho-nitro group, the significant steric hindrance it imposes around the carboxylic acid is expected to severely impede the approach of the alcohol nucleophile, making this isomer the least reactive in esterification.
This protocol can be used to synthesize the methyl esters of the nitrobenzoic acid isomers[5].
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of the nitrobenzoic acid isomer in 8-10 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. The ester product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure ester.
Reduction of the Nitro Group: Impact of the Carboxyl Group's Electronics
The conversion of the nitro group to an amino group is a crucial transformation, yielding aminobenzoic acids which are valuable pharmaceutical intermediates. The rate of this reduction is influenced by the electron density on the nitro group.
-
Predicted Order of Reactivity: 2-nitrobenzoic acid ≈ 4-nitrobenzoic acid > 3-nitrobenzoic acid
The electron-withdrawing carboxyl group, regardless of its position, will decrease the electron density on the nitro group, making it more susceptible to reduction compared to nitrobenzene. The effect is strongest when the carboxyl group is ortho or para to the nitro group due to the combined inductive and resonance effects. Therefore, the ortho and para isomers are expected to be reduced more readily than the meta isomer. Some studies on the reduction of various nitroaromatic compounds have shown that electron-withdrawing groups generally increase the rate of reduction[6]. A study on the selective reduction of nitro compounds showed that p-nitrobenzoic acid was reduced to p-aminobenzoic acid in 30 minutes with high yield.
This is a classic method for the reduction of aromatic nitro compounds.
-
Reaction Setup: In a round-bottom flask, place the nitrobenzoic acid isomer and an excess of granulated tin.
-
Acid Addition: Add concentrated hydrochloric acid portion-wise. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).
-
Work-up: Cool the reaction mixture and basify with a concentrated NaOH solution to precipitate tin salts.
-
Isolation: Filter the mixture to remove the tin salts. The aminobenzoic acid can be precipitated from the filtrate by adjusting the pH to its isoelectric point.
-
Purification: The crude product can be purified by recrystallization.
Electrophilic Aromatic Substitution: A Deactivated System
Both the nitro and carboxylic acid groups are deactivating and meta-directing towards electrophilic aromatic substitution (EAS). Consequently, further substitution on the nitrobenzoic acid ring is significantly more difficult than on benzene itself and requires harsh reaction conditions[7][8]. The presence of two deactivating groups makes the ring highly electron-deficient. For example, the nitration of benzoic acid itself is slower than that of benzene and primarily yields 3-nitrobenzoic acid[9]. Attempting to introduce a third group onto a nitrobenzoic acid would be even more challenging.
Nucleophilic Aromatic Substitution: Activating Effects of the Nitro Group
While nitrobenzoic acids themselves do not typically undergo nucleophilic aromatic substitution (SNAr), their halogenated derivatives are classic substrates for this reaction. The reactivity in SNAr is governed by the ability of electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex).
-
Reactivity Trend for Halogenated Isomers: ortho ≈ para >> meta
An electron-withdrawing group like the nitro group can only stabilize the negative charge of the Meisenheimer complex through resonance when it is positioned ortho or para to the leaving group (e.g., a halogen)[2]. A meta-nitro group cannot delocalize the negative charge and thus provides significantly less activation towards SNAr. Therefore, halo-derivatives of 2-nitrobenzoic acid and 4-nitrobenzoic acid would be much more reactive in SNAr reactions than derivatives of 3-nitrobenzoic acid.
Summary of Reactivity Trends
| Reaction Type | Most Reactive | Moderately Reactive | Least Reactive | Key Influencing Factors |
| Acidity (Proton Donation) | 2-Nitrobenzoic acid | 4-Nitrobenzoic acid | 3-Nitrobenzoic acid | Ortho effect, Inductive effect, Resonance effect |
| Esterification | 4-Nitrobenzoic acid | 3-Nitrobenzoic acid | 2-Nitrobenzoic acid | Steric hindrance, Carbonyl electrophilicity |
| Nitro Group Reduction | 2- & 4-Nitrobenzoic acid | 3-Nitrobenzoic acid | Electron density on the nitro group | |
| Electrophilic Substitution | All are highly deactivated | Deactivating nature of -NO₂ and -COOH groups | ||
| Nucleophilic Substitution (of halo-derivatives) | 2- & 4-Halo isomers | 3-Halo isomer | Stabilization of Meisenheimer complex |
Conclusion
The positional isomerism of nitrobenzoic acids gives rise to a fascinating and instructive display of how subtle structural changes can lead to profound differences in chemical reactivity. The ortho isomer's unique acidity, a textbook example of the "ortho effect," contrasts sharply with its predicted low reactivity in sterically demanding reactions like esterification. The para isomer, benefiting from potent electronic effects and minimal steric hindrance, often represents a balance of high reactivity. The meta isomer, lacking the resonance-assisting stabilization of the para position, is consistently the least acidic and often displays intermediate reactivity in other transformations. For the practicing chemist, a thorough understanding of these nuances is not merely academic; it is a prerequisite for the rational design of synthetic strategies, enabling the selection of the optimal isomer to achieve desired outcomes in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
A Guide to the Synthesis and Spectral Validation of 4-(Ethylamino)-3-nitrobenzoic Acid
This guide provides an in-depth analysis of a common synthetic route to 4-(Ethylamino)-3-nitrobenzoic acid, a valuable intermediate in the development of various biologically active heterocyclic compounds.[1][2] We will delve into a validated synthesis protocol, present a comprehensive guide to its structural confirmation using a suite of spectroscopic techniques, and compare this method with a viable alternative. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of both the practical synthesis and the critical validation process.
Introduction: The Rationale for Synthesis
This compound (C₉H₁₀N₂O₄, M.W. 210.19 g/mol ) serves as a pivotal building block in organic synthesis.[3][4][5] The strategic placement of its functional groups—a carboxylic acid, a secondary amine, and a nitro group—allows for a diverse range of subsequent chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to benzimidazoles and other fused heterocycles, while the carboxylic acid provides a handle for amidation or esterification. The validation of its synthesis is therefore a critical step to ensure the purity and identity of the material before its use in more complex synthetic endeavors.
Primary Synthesis Route: Hydrolysis of Ethyl 4-(Ethylamino)-3-nitrobenzoate
A reliable and frequently cited method for preparing high-purity this compound is the basic hydrolysis of its corresponding ethyl ester.[1][2] This approach is often favored due to the crystalline and easily purifiable nature of both the starting ester and the final acidic product.
Causality of Experimental Design: The choice of potassium hydroxide (KOH) in aqueous ethanol provides an ideal reaction medium. Ethanol ensures the solubility of the organic ester, while the aqueous KOH provides the hydroxide ions necessary for the saponification reaction. Refluxing accelerates the reaction to completion in a practical timeframe. The subsequent workup is designed to cleanly separate the product: washing with a non-polar organic solvent (dichloromethane) removes any unreacted ester or non-polar impurities, and acidification of the aqueous layer precipitates the desired carboxylic acid, which is significantly less soluble in acidic water than its potassium salt form.
Experimental Protocol
Materials:
-
Ethyl 4-ethylamino-3-nitrobenzoate
-
Potassium Hydroxide (KOH)
-
Ethanol (aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
A mixture of Ethyl 4-ethylamino-3-nitrobenzoate (1.80 g, 7.5 mmol) and KOH (0.42 g, 7.5 mmol) is refluxed in 25 mL of aqueous ethanol for 3 hours.[1][2]
-
Upon reaction completion (monitored by TLC), the ethanol is removed under reduced pressure.
-
The remaining aqueous residue is diluted with 20 mL of water.
-
The aqueous layer is washed with dichloromethane (2 x 10 mL) to remove organic impurities.
-
The aqueous layer is then carefully acidified with concentrated HCl, leading to the formation of a yellow precipitate.
-
The crude product is collected by vacuum filtration.
-
Recrystallization from hot ethyl acetate yields the final product as pure yellow crystals.[1][2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral Data Validation: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. Spectroscopic analysis provides a fingerprint of the molecule, and the correlation across different techniques creates a self-validating confirmation of the target structure.
Expected Spectroscopic Signatures
The following table summarizes the expected spectral data for a successfully synthesized and purified sample of this compound. This data serves as the benchmark for experimental validation.
| Technique | Functional Group/Proton Environment | Expected Signal / Observation | Rationale for Confirmation |
| ¹H NMR | Carboxylic Acid (-COOH) | ~11-13 ppm (broad singlet, 1H) | Deshielded proton, characteristic of carboxylic acids. Disappears on D₂O exchange. |
| Aromatic (H at C-2) | ~8.6 ppm (d, 1H) | Ortho to both -NO₂ and -COOH groups, highly deshielded. | |
| Aromatic (H at C-6) | ~8.0 ppm (dd, 1H) | Ortho to -COOH, meta to -NO₂ and -NH. | |
| Aromatic (H at C-5) | ~7.0 ppm (d, 1H) | Ortho to -NH, strongly shielded relative to other aromatic protons. | |
| Amine (-NH-) | ~8.4 ppm (broad t, 1H) | Coupled to the adjacent -CH₂- group. Position can be variable. | |
| Ethyl (-CH₂-) | ~3.5 ppm (quintet or dq, 2H) | Coupled to both the -NH proton and the -CH₃ protons. | |
| Ethyl (-CH₃) | ~1.3 ppm (t, 3H) | Coupled to the adjacent -CH₂- group. | |
| ¹³C NMR | Carbonyl (-COOH) | ~168 ppm | Typical chemical shift for a carboxylic acid carbon. |
| Aromatic (C-4, C-NH) | ~148 ppm | Quaternary carbon attached to the electron-donating amino group. | |
| Aromatic (C-3, C-NO₂) | ~135 ppm | Quaternary carbon attached to the electron-withdrawing nitro group. | |
| Aromatic (C-1, C-COOH) | ~120 ppm | Quaternary carbon attached to the carboxylic acid. | |
| Aromatic (C-2, C-6, C-5) | ~136, 118, 112 ppm | Distinct signals for the three protonated aromatic carbons. | |
| Ethyl (-CH₂) | ~40 ppm | Aliphatic carbon adjacent to the nitrogen atom. | |
| Ethyl (-CH₃) | ~14 ppm | Terminal aliphatic carbon. | |
| IR (Infrared) | Carboxylic Acid (-OH stretch) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding. |
| Amine (-NH stretch) | ~3350 cm⁻¹ (sharp) | Secondary amine N-H stretch. | |
| Carbonyl (-C=O stretch) | ~1700 cm⁻¹ (strong) | Conjugated carboxylic acid carbonyl stretch. | |
| Nitro (-NO₂ asymmetric stretch) | ~1530 cm⁻¹ (strong) | Asymmetric stretching vibration of the nitro group. | |
| Nitro (-NO₂ symmetric stretch) | ~1350 cm⁻¹ (strong) | Symmetric stretching vibration of the nitro group. | |
| Mass Spec. (MS) | Molecular Ion [M]⁺ | m/z = 210.19 | Corresponds to the molecular weight of C₉H₁₀N₂O₄. |
Structural-Spectral Correlation Diagram
This diagram illustrates how specific parts of the molecule's structure correlate directly with the expected analytical signals, forming the logical basis for validation.
Caption: Correlation between molecular structure and expected spectral signals.
Comparison with an Alternative Synthetic Route
While hydrolysis of the ester is a robust method, an alternative approach involves the direct nucleophilic aromatic substitution (SₙAr) on 4-fluoro-3-nitrobenzoic acid with ethylamine.[6]
Reaction: 4-fluoro-3-nitrobenzoic acid + CH₃CH₂NH₂ → this compound + HF
| Parameter | Route 1: Ester Hydrolysis | Route 2: Direct SₙAr | Scientific Justification |
| Atom Economy | Lower; involves addition of an ethyl group then removal, plus hydrolysis reagents. | Higher; a direct displacement reaction. | The SₙAr route is more efficient in converting reactant atoms into the final product. |
| Number of Steps | Two steps (esterification of precursor, then hydrolysis). | One step from the fluoro-precursor. | A shorter synthetic route is generally preferred for efficiency and overall yield. |
| Starting Material | Requires synthesis of the ethyl ester precursor. | Requires 4-fluoro-3-nitrobenzoic acid, which is commercially available.[6] | Direct SₙAr may be more practical if the fluoro precursor is readily accessible. |
| Reaction Conditions | Requires reflux and separate workup steps (extraction, acidification).[1] | Can often be performed at or slightly above room temperature in a polar aprotic solvent. | Milder conditions for the SₙAr reaction can be advantageous for sensitive substrates. |
| Purification | Straightforward precipitation and recrystallization. | May require chromatographic purification to remove side products, depending on reaction cleanliness. | The hydrolysis route often yields a very clean crude product, simplifying purification. |
References
A Comparative Guide to the Structural Elucidaion of 4-(Ethylamino)-3-nitrobenzoic Acid Reaction Products
This guide provides an in-depth technical comparison of the potential reaction products derived from 4-(ethylamino)-3-nitrobenzoic acid, with a focus on their structural elucidation using common analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document offers practical insights into experimental design, data interpretation, and the causality behind methodological choices.
Introduction: The Reactive Landscape of this compound
This compound is a versatile aromatic compound featuring three key functional groups: a carboxylic acid, a secondary amine, and a nitro group.[1][2][3][4] This arrangement, particularly the ortho-positioning of the amino and nitro groups, opens up a rich field of chemical transformations. The primary reaction pathway explored in many applications is the reduction of the nitro group, which generates a reactive intermediate that can undergo subsequent intramolecular cyclization. Understanding the potential products of these reactions is crucial for controlling reaction outcomes and for the synthesis of novel heterocyclic compounds, such as benzimidazoles, which are of significant interest in medicinal chemistry.[5][6][7][8]
This guide will compare two primary reaction products: the simple reduction product, 3-amino-4-(ethylamino)benzoic acid, and a common cyclization product, a benzimidazole derivative. We will delve into the analytical techniques required to differentiate these compounds and provide the experimental data necessary to support their structural assignment.
Reaction Pathways and Potential Products
The principal transformation of this compound involves the reduction of the nitro group. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride, iron in acidic media (Bechamp reduction), or indium in the presence of ammonium chloride.[9][10] The initial product of this reduction is 3-amino-4-(ethylamino)benzoic acid. However, under certain reaction conditions, particularly with heating or in the presence of a one-carbon synthon, this ortho-diamine intermediate can readily cyclize to form a benzimidazole ring system.[8][11][12]
Caption: Reaction pathways of this compound.
Comparative Structural Elucidation
Distinguishing between the simple reduction product and the cyclized benzimidazole is a critical analytical challenge. The following sections compare the expected outcomes from key analytical techniques for these two classes of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.
Table 1: Predicted ¹H NMR Spectral Data Comparison
| Assignment | 3-Amino-4-(ethylamino)benzoic acid (Predicted) | 2-Substituted-5-carboxy-6-ethylaminobenzimidazole (Predicted) | Rationale for Differentiation |
| Aromatic Protons | 3 distinct aromatic signals. | 2 distinct aromatic signals. | The cyclization results in a more symmetrical aromatic system, leading to fewer signals. |
| Amine Protons (NH/NH₂) | Multiple broad singlets corresponding to the ethyl-NH and the two new -NH₂ protons. | One broad singlet for the ethyl-NH and potentially another for the imidazole N-H. | The disappearance of the -NH₂ signals and the appearance of a new N-H signal (if not substituted) is a key indicator of cyclization. |
| Ethyl Group (-CH₂CH₃) | A quartet for the -CH₂ and a triplet for the -CH₃. | A quartet for the -CH₂ and a triplet for the -CH₃, likely with a slight shift. | The chemical environment of the ethyl group will change slightly upon cyclization. |
| Carboxylic Acid Proton (-COOH) | A broad singlet, typically downfield (>10 ppm). | A broad singlet, typically downfield (>10 ppm). | This signal is expected in both structures. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would also show distinct differences. The cyclized product would exhibit a new signal in the downfield region (around 150-160 ppm) corresponding to the C2 carbon of the benzimidazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the reaction products.
Table 2: Mass Spectrometry Data Comparison
| Analysis | 3-Amino-4-(ethylamino)benzoic acid | Benzimidazole Derivative (from formaldehyde) | Rationale for Differentiation |
| Molecular Formula | C₉H₁₂N₂O₂ | C₁₀H₁₁N₂O₂ | The benzimidazole will have a different molecular formula depending on the cyclizing agent. |
| Molecular Weight | 180.21 g/mol | 191.20 g/mol | A clear difference in molecular weight is the primary indicator of which product has been formed. |
| Key Fragmentation | Loss of H₂O, CO₂. | Fragmentation of the benzimidazole ring. | The fragmentation patterns will be distinct and can be used to confirm the respective structures. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence or absence of key functional groups.
Table 3: IR Spectroscopy Data Comparison
| Functional Group | 3-Amino-4-(ethylamino)benzoic acid (Expected Wavenumber, cm⁻¹) | Benzimidazole Derivative (Expected Wavenumber, cm⁻¹) | Rationale for Differentiation |
| N-H Stretch | Multiple bands around 3200-3500 cm⁻¹ (NH and NH₂). | A broader band around 3100-3500 cm⁻¹ (imidazole N-H and ethyl N-H). | The distinct sharp bands of the primary amine (-NH₂) will be absent in the cyclized product. |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ | ~1680-1710 cm⁻¹ | Present in both. |
| C=N Stretch | Absent | ~1620-1690 cm⁻¹ | The appearance of a C=N stretching frequency is a strong indicator of benzimidazole formation. |
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of the reaction products of this compound.
Protocol for the Reduction of this compound
Objective: To synthesize 3-amino-4-(ethylamino)benzoic acid.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol for NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of the reaction product.
Materials:
-
Dried product sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Procedure:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (phasing, baseline correction, and integration) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Caption: A typical analytical workflow for structural elucidation.
Conclusion
The structural elucidation of the reaction products of this compound requires a multi-faceted analytical approach. While mass spectrometry can quickly differentiate between the simple reduction product and a cyclized derivative based on molecular weight, NMR spectroscopy is indispensable for unambiguous structural confirmation. IR spectroscopy provides complementary information on the functional groups present. By systematically applying these techniques and comparing the acquired data with predicted values, researchers can confidently identify the products of their reactions and advance their synthetic goals.
References
- 1. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. anaxlab.com [anaxlab.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Strategy: 4-(Ethylamino)-3-nitrobenzoic acid vs. 4-Amino-3-nitrobenzoic acid
In the landscape of pharmaceutical and fine chemical synthesis, the selection of foundational building blocks is a critical determinant of a project's efficiency, scalability, and ultimate success. Substituted nitrobenzoic acids are a cornerstone of this molecular toolkit, offering versatile functionalities for the construction of complex molecular architectures. This technical guide provides an in-depth, objective comparison of two key intermediates: 4-(Ethylamino)-3-nitrobenzoic acid and 4-Amino-3-nitrobenzoic acid . We will explore their synthesis, physicochemical properties, and reactivity profiles, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical properties of these reagents is paramount for their effective handling and deployment in synthesis. The introduction of an ethyl group in place of a proton on the amino moiety imparts distinct characteristics that influence solubility, melting point, and molecular interactions.
| Property | This compound | 4-Amino-3-nitrobenzoic acid |
| Molecular Formula | C₉H₁₀N₂O₄[1][2] | C₇H₆N₂O₄[3] |
| Molecular Weight | 210.19 g/mol [1][2] | 182.13 g/mol [3] |
| Appearance | Yellow crystals[1] | Ochre-yellow crystalline powder[4] |
| Melting Point | Not explicitly found, but related ethyl ester has a defined structure[5] | ~280 °C (decomposes) |
| Solubility | Recrystallized from hot ethyl acetate[1]. The related methyl analog is soluble in DMSO and Methanol.[6] | Very soluble in water.[4] Limited solubility in alcohols but soluble in aqueous alkaline solutions.[7] |
| CAS Number | 2788-74-1[2] | 1588-83-6[3] |
Synthesis of the Starting Materials: A Comparative Overview
The accessibility and efficiency of the synthesis of these building blocks are primary considerations for their application, particularly in large-scale production. Both compounds can be synthesized from readily available precursors, though the pathways differ slightly.
Synthesis of 4-Amino-3-nitrobenzoic acid
A common and high-yielding method for the preparation of 4-Amino-3-nitrobenzoic acid involves the catalytic hydrogenation of 4-nitrobenzoic acid. This method is advantageous due to its clean conversion and high purity of the final product.
Caption: Catalytic hydrogenation route to 4-Amino-3-nitrobenzoic acid.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid [8][9]
-
In a high-pressure autoclave, prepare an aqueous solution of 4-nitrobenzoic acid and a molar equivalent of sodium hydroxide.
-
Add 5% Palladium on carbon (Pd/C) catalyst to the solution.
-
Pressurize the autoclave with hydrogen gas to 1-4 MPa and heat to 60-70°C.
-
Maintain the reaction under these conditions for approximately 2 hours, or until hydrogen uptake ceases.
-
After cooling and venting the reactor, filter the reaction mixture to recover the catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.
-
The product, 4-Amino-3-nitrobenzoic acid, will precipitate as a white to off-white solid.
-
Filter the solid, wash with water, and dry to obtain the final product with a purity of >99% (HPLC) and a yield of over 95%.[9]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of a suitable 4-halobenzoic acid derivative with ethylamine, followed by hydrolysis if an ester is used as the starting material.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [1][5]
Step 1: Synthesis of Ethyl 4-ethylamino-3-nitrobenzoate[5]
-
In a round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (0.023 mol) in tetrahydrofuran (50 ml).
-
Add ethylamine (20 ml) to the solution.
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, evaporate the solvents under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the yellow solid by filtration and wash with cold ethanol to afford ethyl 4-ethylamino-3-nitrobenzoate (yield: 80%).
Step 2: Hydrolysis to this compound[1]
-
Reflux a mixture of ethyl 4-ethylamino-3-nitrobenzoate (0.0075 mol) and potassium hydroxide (0.0075 mol) in aqueous ethanol (25 ml) for 3 hours.
-
Distill off the ethanol and dilute the reaction mixture with water (20 ml).
-
Wash the aqueous layer with dichloromethane.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude product.
-
Recrystallize the crude product from hot ethyl acetate to obtain pure this compound as yellow crystals.
Comparative Reactivity in Key Synthetic Transformations
The utility of these building blocks is defined by their reactivity in subsequent chemical transformations, most notably the reduction of the nitro group and amide bond formation. The presence of a secondary versus a primary amine significantly influences the outcome and conditions of these reactions.
Nitro Group Reduction
The reduction of the nitro group to a primary amine is a pivotal step in the synthesis of many pharmaceutical agents, as it installs a key pharmacophore.
For 4-Amino-3-nitrobenzoic acid , catalytic hydrogenation is a well-established and highly efficient method, proceeding with excellent yields.[8][9]
For This compound , while specific high-yield protocols for its reduction are less commonly reported in readily available literature, the reduction of the analogous 4-(methylamino)-3-nitrobenzoic acid is a key step in the synthesis of Dabigatran. This reduction is typically carried out using catalytic hydrogenation with Pd/C.[10] It is reasonable to expect similar reactivity for the ethyl analog.
Mechanistic Considerations: The mechanism for the catalytic hydrogenation of nitroarenes is generally accepted to proceed through nitroso and hydroxylamine intermediates.[7] The presence of the N-ethyl group is not expected to significantly alter this fundamental pathway.
Amide Bond Formation
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The nucleophilicity of the amino group is a key determinant of reactivity in these coupling reactions.
4-Amino-3-nitrobenzoic acid , possessing a primary amino group, can participate in amide coupling reactions. However, its primary amino group is also a nucleophile, which can lead to self-polymerization under certain conditions. Therefore, protection of the amino group or careful control of reaction conditions is often necessary.
This compound , being a secondary amine, presents a different reactivity profile. Primary amines are generally more reactive in acylation reactions than secondary amines due to a combination of electronic and steric factors.[11] The lone pair of electrons on the nitrogen of a primary amine is more accessible for nucleophilic attack. In a secondary amine like this compound, the ethyl group provides some steric hindrance and can also electronically influence the nucleophilicity of the nitrogen.
Caption: Factors influencing amide coupling reactivity.
Experimental Protocol: General Amide Coupling using HATU [12]
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or ACN, add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) (2.1 eq).
-
Add the coupling reagent, such as HATU (1.1 eq), to the mixture and stir at room temperature for 15 minutes for pre-activation.
-
Add the amine coupling partner (1.1 eq) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 1-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous acid and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: General Amide Coupling using EDC/HOBt [13]
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in an anhydrous solvent like DMF.
-
Add a tertiary amine base such as DIEA (2.5 eq) to the mixture.
-
Cool the reaction to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work up and purify as described in the HATU protocol.
Applications in Drug Synthesis: A Tale of Two Scaffolds
The choice between these two building blocks often depends on the specific architecture of the target drug molecule.
4-Amino-3-nitrobenzoic acid and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and analgesic medications. Its bifunctional nature allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.
This compound and its close analog, 4-(methylamino)-3-nitrobenzoic acid, are key intermediates in the synthesis of modern anticoagulants, most notably Dabigatran. The synthesis of Dabigatran etexilate involves the amide coupling of 4-(methylamino)-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole core.[10] The N-alkyl group becomes an integral part of the final drug structure.
Conclusion: A Strategic Choice for Synthesis
The selection between this compound and 4-Amino-3-nitrobenzoic acid is a nuanced decision that hinges on the specific requirements of the synthetic target and the desired physicochemical properties of the final compound.
Choose 4-Amino-3-nitrobenzoic acid when:
-
A primary aromatic amine is required for subsequent transformations.
-
High-yielding and well-established reduction protocols are a priority.
-
The potential for self-polymerization in amide coupling can be managed through protective group strategies or careful reaction control.
Choose this compound when:
-
An N-ethyl group is a desired structural element in the final target molecule.
-
A more controlled, albeit potentially slower, amide coupling reaction is preferred.
-
The synthesis of specific drug classes, such as certain anticoagulants, is the goal.
By understanding the distinct synthetic and reactivity profiles of these two valuable building blocks, researchers can design more efficient and robust synthetic routes, ultimately accelerating the drug discovery and development process.
References
- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2788-74-1 | CAA78874 [biosynth.com]
- 3. Benzoic acid, 4-amino-3-nitro- [webbook.nist.gov]
- 4. 4-Amino-3-nitrobenzoic acid | 1588-83-6 [chemicalbook.com]
- 5. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with 4-(Ethylamino)-3-nitrobenzoic Acid Literature Values
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive framework for the validation of experimental data against established literature values for 4-(Ethylamino)-3-nitrobenzoic acid. The protocols and comparative methodologies detailed herein are designed to ensure the highest degree of scientific integrity and reproducibility in your research.
Introduction: The Imperative of Data Validation
This compound (CAS No: 2788-74-1) is a substituted nitrobenzoic acid derivative with a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1][2] Its structural features make it a compound of interest in various chemical and pharmaceutical research domains. As with any chemical entity in a research and development pipeline, the empirical data generated in the laboratory must be rigorously cross-referenced with established literature values. This process is not merely a confirmatory step but a cornerstone of good scientific practice, ensuring the identity, purity, and consistency of the material being investigated. Discrepancies between experimental findings and literature data can indicate impurities, incorrect substance identity, or variations in experimental conditions that require further investigation.
This guide will walk you through the essential experimental procedures for determining key physicochemical properties of this compound and provide a systematic approach to comparing your results with known values.
Core Physicochemical Properties: A Comparative Analysis
A critical aspect of compound validation is the comparison of experimentally determined physical constants with those reported in the scientific literature. This table summarizes the key literature values for this compound and provides a template for your experimental findings.
| Property | Literature Value | Experimental Value |
| Melting Point | 239-240 °C[3] | [Record your value here] |
| Boiling Point | 399.4 °C[1] | [Record your value here] |
| Solubility | Data not readily available | [Record your observations here] |
| ¹H NMR | Data not readily available | [Record your key shifts here] |
| FTIR | Data not readily available | [Record your key peaks here] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the accuracy and reliability of the data generated.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that is highly sensitive to impurities. A sharp melting range close to the literature value is a strong indicator of high purity.
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Employ a rapid heating rate to quickly approach the expected melting point, then reduce the heating rate to 1-2 °C per minute as you get within 15-20 °C of the literature value.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is your experimental melting point.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation. For an organic acid like this compound, solubility in aqueous acidic and basic solutions can also confirm its chemical nature.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, and 5% aqueous solutions of HCl and NaOH).
-
Sample Preparation: To a series of small, labeled test tubes, add approximately 25 mg of this compound.
-
Solvent Addition: Add 0.75 mL of each respective solvent to the test tubes.
-
Observation: Vigorously shake each test tube and observe if the solid dissolves completely. Record your observations as soluble, partially soluble, or insoluble.[4]
-
Acid-Base Test: For the aqueous solutions, the solubility in 5% NaOH is expected due to the acidic carboxylic acid group forming a soluble salt. Conversely, it should be insoluble in 5% HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound, confirming the connectivity of atoms and the chemical environment of the protons and carbons.
Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry NMR tube.[3]
-
Homogenization: Ensure the sample is fully dissolved. If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer.
-
Data Processing: Process the spectrum to obtain accurate chemical shifts and integration values for all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Protocol using Attenuated Total Reflectance (ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[5]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[6]
-
Data Acquisition: Acquire the FTIR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to expected values for the functional groups in this compound (e.g., N-H, C=O, NO₂, aromatic C-H).
Visualizing the Cross-Referencing Workflow
The following diagram illustrates the logical flow of the experimental data validation process.
Caption: Workflow for Cross-Referencing Experimental Data.
Interpretation and Trustworthiness of Results
A successful validation relies on the convergence of multiple data points. For this compound, you should expect to see:
-
A sharp melting point range that aligns with the literature value of 239-240 °C.[3] A broad melting range or a significant depression in the melting point suggests the presence of impurities.
-
Solubility behavior consistent with an aromatic carboxylic acid containing an amino group.
-
An FTIR spectrum showing characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and strong absorptions for the nitro group (around 1520 and 1350 cm⁻¹).
By systematically following these self-validating protocols and critically comparing your findings with established data, you can proceed with your research with a high degree of confidence in the identity and purity of your this compound.
References
A Comparative Guide to the FTIR Analysis of 4-(Ethylamino)-3-nitrobenzoic Acid and Related Compounds
For researchers, scientists, and professionals in drug development, understanding the molecular structure of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, offering a rapid and non-destructive method of analysis. This guide provides an in-depth FTIR analysis of 4-(Ethylamino)-3-nitrobenzoic acid, a molecule of interest in various chemical syntheses. By comparing its predicted spectral features with the experimental data of structurally similar alternatives, we aim to provide a comprehensive understanding of how subtle changes in molecular structure are reflected in their vibrational spectra.
The Principle of FTIR Spectroscopy in Functional Group Identification
FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum, typically showing transmittance or absorbance as a function of wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., stretching, bending), acting as a "fingerprint" for the functional groups present.[1][2]
Theoretical FTIR Analysis of this compound
Caption: Molecular structure of this compound.
Expected Vibrational Modes:
-
Carboxylic Acid Group (-COOH):
-
O-H Stretch: A very broad and strong absorption band is anticipated between 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state.[3]
-
C=O Stretch: A strong, sharp peak is expected in the range of 1680-1710 cm⁻¹. The presence of an aromatic ring conjugated with the carbonyl group typically lowers this frequency. Furthermore, the electron-withdrawing nitro group will tend to increase the frequency, while the electron-donating ethylamino group will slightly decrease it. The net effect will determine the final position.[4][5]
-
C-O Stretch & O-H Bend: Look for medium intensity bands in the 1210-1320 cm⁻¹ region (C-O stretch) and around 1400-1440 cm⁻¹ and 920 cm⁻¹ (O-H bend).
-
-
Secondary Amine Group (-NH-):
-
N-H Stretch: A single, medium-to-weak, sharp absorption should appear in the 3300-3500 cm⁻¹ region. For aromatic secondary amines, this peak is often found at a slightly higher frequency compared to their aliphatic counterparts.[6][7]
-
C-N Stretch: A strong band for the aromatic C-N stretch is expected between 1250-1335 cm⁻¹.[7][8]
-
-
Nitro Group (-NO₂):
-
Asymmetric N-O Stretch: A strong absorption is predicted in the 1500-1550 cm⁻¹ range.
-
Symmetric N-O Stretch: Another strong band should be visible between 1330-1370 cm⁻¹. For aromatic nitro compounds, these bands are typically at slightly lower wavenumbers than in aliphatic nitro compounds.[9][10] The electronic environment created by the adjacent amino group may cause a slight shift in these frequencies.
-
-
Aromatic Ring & Ethyl Group:
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium intensity bands from the ethyl group should appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
-
Aromatic C=C Stretch: Several medium-to-weak bands will be present in the 1450-1600 cm⁻¹ region.
-
C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
-
Comparative FTIR Analysis
To contextualize the theoretical spectrum of this compound, we will now compare it with the experimental spectra of three related molecules. This comparison will highlight the spectral contributions of the ethylamino and nitro functional groups.
Alternative 1: 3-Nitrobenzoic Acid
This molecule lacks the ethylamino group. Its FTIR spectrum allows us to isolate the features of the carboxylic acid, nitro group, and the aromatic ring.
-
Key Spectral Features: We observe the characteristic broad O-H stretch of the carboxylic acid dimer, a strong C=O stretch around 1700 cm⁻¹, and the two prominent N-O stretching bands of the nitro group.
Alternative 2: 4-Amino-3-nitrobenzoic Acid
Here, a primary amino group (-NH₂) replaces the secondary ethylamino group.
-
Key Spectral Differences: Instead of a single N-H stretch, this molecule will exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region, which is a clear indicator of a primary amine.[11] The C-N stretching frequency might also be slightly different compared to the secondary amine in our target molecule.
Alternative 3: 4-(Ethylamino)benzoic Acid (Predicted)
This compound lacks the nitro group. Its spectrum will demonstrate the influence of removing a strong electron-withdrawing group.
-
Predicted Spectral Changes: The most significant change will be the complete absence of the strong N-O stretching bands. The C=O stretching frequency of the carboxylic acid is expected to be at a slightly lower wavenumber compared to this compound, due to the removal of the electron-withdrawing nitro group. The N-H and C-N stretching vibrations of the ethylamino group should remain prominent.
Data Summary and Comparison
The following table summarizes the expected and observed key vibrational frequencies for this compound and its alternatives.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 3-Nitrobenzoic Acid (Experimental, cm⁻¹) | 4-Amino-3-nitrobenzoic Acid (Experimental, cm⁻¹) | 4-(Ethylamino)benzoic Acid (Predicted, cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad, strong) | 2500-3300 (very broad, strong) | 2500-3300 (very broad, strong) | 2500-3300 (very broad, strong) |
| C=O Stretch | 1680-1710 (strong) | ~1700 (strong) | ~1690 (strong) | 1670-1690 (strong) | |
| Amine | N-H Stretch | 3300-3500 (single, medium) | N/A | 3300-3500 (two bands, medium) | 3300-3500 (single, medium) |
| Aromatic C-N Stretch | 1250-1335 (strong) | N/A | 1250-1340 (strong) | 1250-1335 (strong) | |
| Nitro Group | Asymmetric N-O | 1500-1550 (strong) | ~1530 (strong) | ~1520 (strong) | N/A |
| Symmetric N-O | 1330-1370 (strong) | ~1350 (strong) | ~1340 (strong) | N/A | |
| Aromatic/Alkyl | Aromatic C-H | >3000 (weak-medium) | >3000 (weak-medium) | >3000 (weak-medium) | >3000 (weak-medium) |
| Aliphatic C-H | 2850-2960 (medium) | N/A | N/A | 2850-2960 (medium) | |
| Aromatic C=C | 1450-1600 (multiple, weak-medium) | 1450-1600 (multiple, weak-medium) | 1450-1600 (multiple, weak-medium) | 1450-1600 (multiple, weak-medium) |
Experimental Protocol: FTIR Analysis of Solid Samples (KBr Pellet Method)
This protocol outlines the standard procedure for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique.[12][13] The principle is to disperse the solid sample within a KBr matrix, which is transparent to infrared radiation.[12]
Caption: Workflow for KBr pellet preparation for FTIR analysis.
Step-by-Step Methodology:
-
Preparation: Thoroughly clean an agate mortar and pestle, and the components of the pellet die, with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Drying KBr: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove any absorbed water, which has strong IR absorption bands that can interfere with the sample spectrum. Store the dried KBr in a desiccator.
-
Grinding and Mixing: Place 1-2 mg of the solid sample into the agate mortar and grind it to a very fine powder. Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr by grinding them together for a few minutes to ensure a homogenous mixture.
-
Pellet Formation: Transfer a portion of the mixture into the barrel of the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure of 8-10 tons for several minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
Analysis: Carefully release the pressure and disassemble the die. Remove the KBr pellet and place it in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum according to the instrument's operating procedure. A background spectrum using a pure KBr pellet should also be collected for correction.
Conclusion
The FTIR spectrum of this compound is characterized by a unique combination of absorption bands arising from its carboxylic acid, secondary aromatic amine, and nitro functional groups. By theoretically predicting the positions of these bands and comparing them to the experimental spectra of related compounds, we can confidently identify the key structural features of the molecule. The presence of a single N-H stretch, coupled with the strong absorptions of the nitro and carboxylic acid groups, would provide a definitive identification. This comparative approach not only aids in the structural elucidation of the target molecule but also deepens our understanding of how substituent effects manifest in vibrational spectroscopy, a crucial skill for any drug development professional.
References
- 1. azooptics.com [azooptics.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. allreviewjournal.com [allreviewjournal.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 13. shimadzu.com [shimadzu.com]
A Researcher's Guide to Confirming the Regiochemistry of Reactions on 4-(Ethylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the precise control of molecular architecture is paramount. 4-(Ethylamino)-3-nitrobenzoic acid is a valuable building block, featuring a polysubstituted aromatic ring with a delicate interplay of electronic effects. Understanding and predicting the regiochemical outcomes of its reactions is crucial for the rational design of novel therapeutics and functional materials. This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions on this scaffold, supported by experimental protocols and spectroscopic data.
The Competing Influences of Substituents
The reactivity and regioselectivity of an aromatic ring are dictated by the electronic properties of its substituents. In this compound, we have a trio of directing groups with conflicting influences:
-
-NH-CH₂CH₃ (Ethylamino): An activating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic π-system. It is a strong ortho, para-director.
-
-NO₂ (Nitro): A strongly deactivating group due to its powerful electron-withdrawing nature through both inductive and resonance effects. It is a meta-director.
-
-COOH (Carboxylic Acid): A deactivating, meta-directing group, though its influence is weaker than that of the nitro group.
When multiple substituents are present on a benzene ring, the position of electrophilic attack is generally controlled by the most powerful activating group. In the case of this compound, the ethylamino group is the dominant directing group.
Nucleophilic Aromatic Substitution: A Case Study in Synthesis
The synthesis of this compound itself provides an excellent example of nucleophilic aromatic substitution (SNAr). The reaction typically proceeds from 4-chloro-3-nitrobenzoic acid, where the chlorine atom is activated towards nucleophilic attack by the electron-withdrawing nitro group situated ortho to it.
Experimental Protocol: Synthesis of this compound
This two-step procedure involves the nucleophilic substitution of 4-chloro-3-nitrobenzoic acid with ethylamine, followed by the hydrolysis of the resulting ethyl ester.
Step 1: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate
A mixture of 4-chloro-3-nitrobenzoic acid and an excess of aqueous ethylamine is heated. The ethylamine acts as both the nucleophile and the base. The reaction is typically carried out in a sealed vessel due to the volatility of ethylamine.
Step 2: Hydrolysis to this compound
The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as potassium hydroxide, in an aqueous ethanol solution.[1]
Detailed Protocol:
-
Esterification and Amination: A detailed, validated protocol for the synthesis of the ethyl ester precursor, ethyl 4-ethylamino-3-nitrobenzoate, can be found in the work of Li, et al. (2009).
-
Hydrolysis: Ethyl 4-ethylamino-3-nitrobenzoate (1.80 g, 7.5 mmol) and potassium hydroxide (0.42 g, 7.5 mmol) are refluxed in 25 ml of aqueous ethanol for 3 hours.[1]
-
Work-up: After completion of the reaction, the ethanol is removed by distillation. The remaining aqueous mixture is diluted with 20 ml of water and washed with dichloromethane (2 x 10 ml) to remove any unreacted ester.[1]
-
Isolation: The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of a yellow solid.[1]
-
Purification: The crude product is recrystallized from hot ethyl acetate to yield pure this compound as yellow crystals.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Melting Point | Not specified in searched literature | |
| Appearance | Yellow crystals | [1] |
Electrophilic Aromatic Substitution: Predicting the Outcome
As established, the powerful activating effect of the ethylamino group will dictate the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the ethylamino group are C5 and C2, respectively.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Ethylamino)-3-nitrobenzoic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(Ethylamino)-3-nitrobenzoic acid (CAS No. 2788-74-1). Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to provide a framework grounded in scientific principles, ensuring that safety and regulatory compliance are integral to your laboratory's waste management workflow.
The core principle of this guide is risk mitigation through informed action. Understanding the chemical characteristics of this compound is paramount to appreciating the causality behind these disposal protocols. This compound is a nitroaromatic carboxylic acid, a class of molecules that requires careful handling due to potential reactivity and toxicity. While comprehensive toxicological data for this specific compound is not fully available, the precautionary principle dictates that it be handled with the care afforded to related nitro compounds, which can be irritants and environmentally hazardous.[1][2][3]
Part 1: Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the immediate risks is essential. This section outlines the known hazards and the necessary personal protective equipment (PPE) to mitigate exposure.
Known Hazard Profile
While specific GHS classifications for this compound are not universally established, data from analogous compounds such as 4-nitrobenzoic acid and 3-nitrobenzoic acid suggest the following potential hazards[3][4][5]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][2][3]
-
Environmental Hazards: Nitroaromatic compounds can be harmful to aquatic life with long-lasting effects.[3] Therefore, release into the environment and drains must be strictly avoided.[1][2]
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent accidental exposure during handling and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes or airborne dust particles causing serious eye irritation.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts, or OV/AG/P99 for higher-level protection). | Required when handling the powder outside of a fume hood or if dust generation is likely.[1] |
| Body Protection | Laboratory coat and closed-toe shoes. | To protect skin from accidental spills. Fire/flame resistant clothing is recommended where applicable.[6] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process involving waste characterization, segregation, containment, and transfer.
Step 1: Waste Characterization and Segregation
Causality: The foundational step in hazardous waste management is correct characterization. Mischaracterizing waste can lead to dangerous chemical reactions in a consolidated waste drum or improper disposal that violates regulatory statutes.[7]
Protocol:
-
Identify as Hazardous Waste: this compound must be managed as hazardous chemical waste. Do not mix it with non-hazardous solid waste.
-
Segregate at the Source: Collect waste this compound in a dedicated waste container.
-
Check for Incompatibilities: Do not mix this waste with strong oxidizing agents, bases, or reducing agents.[5][8] Mixing with incompatible materials can lead to vigorous reactions.
Step 2: Waste Accumulation and Storage
Causality: Proper containment and storage are mandated by regulatory bodies like the EPA to prevent environmental release and ensure the safety of laboratory personnel.[7][9] Containers must be appropriate for the waste type and clearly labeled to avoid accidental misuse.
Protocol:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be in good condition, free of leaks or damage.[9]
-
Label the Container: The label must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE ".[7]
-
The full chemical name: "This compound ".
-
The approximate concentration and quantity.
-
Hazard pictograms as appropriate (e.g., exclamation mark for irritant).
-
-
Store Safely: Keep the waste container closed at all times except when adding waste.[7] Store it in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is well-ventilated, such as a laboratory fume hood or a dedicated cabinet.[6][8]
Step 3: Final Disposal Method
Causality: Due to its chemical nature as a substituted nitroaromatic compound, the recommended and most environmentally sound method of disposal is high-temperature incineration by a licensed waste management facility. This method ensures the complete destruction of the molecule, preventing its release into the environment.
Protocol:
-
Do Not Sewer: Under no circumstances should this chemical be disposed of down the drain.[1][2] This is a violation of EPA regulations and poses a significant threat to aquatic ecosystems.[10]
-
Engage a Licensed Professional: Arrange for pickup by a licensed professional waste disposal service.[1][2] This is the only acceptable method for final disposal.
-
Prepare for Transport: Ensure the container is clean on the outside, properly labeled, and sealed before handing it over to the disposal company. Follow any specific instructions provided by your institution's Environmental Health & Safety (EH&S) department or the waste vendor.
Spill and Decontamination Procedures
Causality: Accidental spills must be managed promptly to prevent widespread contamination and exposure. The procedure focuses on containment, collection, and decontamination.
Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[1]
-
Don Appropriate PPE: Wear the full PPE as described in Section 1.2.
-
Contain and Collect: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1][2] Place the collected material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.
-
Dispose: Dispose of the sealed container as hazardous waste according to the procedures above.[1]
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. westliberty.edu [westliberty.edu]
- 4. 4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
- 6. echemi.com [echemi.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 4-(Ethylamino)-3-nitrobenzoic Acid
For the dedicated researchers and scientists in drug development, the novel compounds we engage with are the lifeblood of discovery. Yet, with innovation comes the profound responsibility of safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-(Ethylamino)-3-nitrobenzoic acid, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity in your laboratory.
Understanding the Hazard Profile of this compound
This compound is an aromatic nitro compound. This class of chemicals demands respect due to its potential physiological effects. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of related aromatic nitro compounds necessitate a cautious and well-planned approach. The primary risks are associated with eye irritation, skin irritation, respiratory tract irritation, and potential harm if ingested. Aromatic nitro compounds, as a class, can also pose systemic risks, including methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.
Key Hazard Considerations:
-
Eye Contact: Can cause serious eye irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Inhalation: Inhalation of dust may lead to respiratory tract irritation.
-
Ingestion: Harmful if swallowed.
Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a risk-based assessment to create an effective barrier between you and the chemical. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or dust generation, chemical splash goggles are required. A face shield should be worn over safety glasses or goggles when handling larger quantities.[1][2] | Protects against accidental splashes and airborne particles, which can cause serious eye irritation. |
| Hand Protection | Butyl or Neoprene gloves are recommended. Nitrile gloves may be used for incidental contact, but should be changed immediately upon any contamination.[3][4] | These materials offer good resistance to nitro compounds. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4][5] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a significant risk of spills, a chemically resistant apron over the lab coat is advised. | Protects skin and personal clothing from contamination. Flame-resistant material is a prudent precaution when working with organic compounds. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or if working outside of a fume hood, a NIOSH-approved respirator with particulate filters (P95 or P100) is necessary. For significant aerosol generation, a full-face respirator may be required.[6] | Prevents inhalation of the powdered compound, which can cause respiratory irritation. |
Operational Protocol: From Weighing to Reaction Quenching
A systematic and meticulous workflow is critical to minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood or a powder containment hood.[5][7]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper. This will simplify cleanup in the event of a minor spill.
-
Static Control: Use an anti-static gun or ionizing bar on the weighing vessel and spatula to prevent the fine powder from dispersing due to static electricity.[7]
-
Weighing Technique: Weigh the compound directly into the reaction vessel if possible. If a weigh boat is used, ensure a smooth transfer and decontaminate the boat immediately after use.
-
Initial Solubilization: If the protocol allows, add the solvent to the powdered compound in the fume hood to create a solution or slurry. This significantly reduces the risk of aerosolization during subsequent handling steps.
Workflow for Handling Solid this compound
Caption: Step-by-step workflow for safe handling of powdered chemicals.
Emergency Procedures: Preparedness is Paramount
Accidents are preventable, but preparedness is essential. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert your supervisor.
-
Restrict access to the area.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.[10]
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Emergency Response Decision Tree
References
- 1. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 2. safetyequipment.org [safetyequipment.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. clarionsafety.com [clarionsafety.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. umanitoba.ca [umanitoba.ca]
- 10. cws.auburn.edu [cws.auburn.edu]
- 11. shannonoptical.com [shannonoptical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
